H-Phe-Arg-Arg-OH
Description
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N9O4/c22-14(12-13-6-2-1-3-7-13)17(31)29-15(8-4-10-27-20(23)24)18(32)30-16(19(33)34)9-5-11-28-21(25)26/h1-3,6-7,14-16H,4-5,8-12,22H2,(H,29,31)(H,30,32)(H,33,34)(H4,23,24,27)(H4,25,26,28)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZDIENNKWVXJMX-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N9O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60164536 | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150398-22-4 | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150398224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenylalanyl-arginyl-arginine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60164536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Phe-Arg-Arg-OH: From Discovery to Synthetic Elucidation and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the tripeptide H-Phe-Arg-Arg-OH, a molecule of significant interest due to its insulin-mimetic properties. We delve into the historical context of its discovery, detailing the seminal research that first identified its biological activity. A meticulous, step-by-step protocol for its chemical synthesis via modern solid-phase peptide synthesis (SPPS) is presented, grounded in established Fmoc/tBu chemistry. Furthermore, we explore the known biological functions and the underlying mechanistic principles of this compound, with a particular focus on its role in regulating myocardial proteolysis. This guide is intended to be a valuable resource for researchers in peptide chemistry, drug discovery, and molecular biology, providing both foundational knowledge and practical insights into the study of this intriguing tripeptide.
Discovery and Historical Context
The discovery of this compound is rooted in the search for small molecules that can mimic the metabolic effects of insulin. In 1993, a pivotal study by L. Zhang and T. D. Lockwood of Wright State University identified this novel tripeptide and its potent biological activity.[1][2] Their research revealed that this compound exerts a significant, insulin-mimetic inhibitory action on lysosomal proteolysis in the Langendorff-perfused rat heart.[1]
The design of this tripeptide was not arbitrary; it was synthesized based on a partial structural analogy to the biguanide antihyperglycemic agent, phenformin (phenylethylbiguanide).[1] Phenformin itself was known to have a Zn²⁺-dependent inhibitory effect on lysosomal proteolysis. This rational design approach led to the identification of a peptide-based molecule with similar, potent biological effects.
The initial experiments demonstrated that in the presence of nanomolar concentrations of zinc, this compound at a concentration of 10 µM could maximally inhibit the release of ³H-leucine from pre-labeled hearts by 39%, an effect comparable to that of a maximal dose of insulin (5 nM).[1] Importantly, the study showed that the inhibitory effects of this compound and insulin were not additive, suggesting that they act on the same pathway to inhibit lysosomal proteolysis.[1] This foundational work established this compound as a significant early example of a peptide-based insulin mimetic and laid the groundwork for further investigation into its mechanism of action and potential therapeutic applications.
Chemical Synthesis: A Detailed Protocol for Solid-Phase Peptide Synthesis (SPPS)
The chemical synthesis of this compound is most efficiently achieved using Fmoc-based solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, facilitating the removal of excess reagents and byproducts by simple washing steps.[3][4][5]
Materials and Reagents
-
Resin: Rink Amide resin (for a C-terminal amide) or a pre-loaded Wang resin with the first amino acid (for a C-terminal carboxylic acid). For this compound, a pre-loaded Fmoc-Arg(Pbf)-Wang resin is a suitable starting point.
-
Fmoc-protected Amino Acids:
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvents:
-
DMF (Peptide synthesis grade)
-
DCM (Dichloromethane)
-
-
Washing Solvents: DMF, DCM, Isopropanol
-
Cleavage Cocktail (Reagent R): A common cocktail for arginine-containing peptides is a mixture of Trifluoroacetic acid (TFA), water, and Triisopropylsilane (TIS) in a ratio of 95:2.5:2.5 (v/v/v). For peptides with multiple arginine residues, a more specialized cocktail may be beneficial to prevent side reactions.[6]
-
Precipitation and Washing: Cold diethyl ether
Step-by-Step Synthesis Protocol
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale.
Step 1: Resin Preparation and Swelling
-
Place the Fmoc-Arg(Pbf)-Wang resin (0.1 mmol) in a suitable reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the presence of a free primary amine. A positive test (blue bead color) indicates successful deprotection.
Step 3: Coupling of the Second Amino Acid (Fmoc-Arg(Pbf)-OH)
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (0.4 mmol, 4 equivalents) and a coupling agent like HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIEA (0.8 mmol, 8 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative test (yellow bead color) indicates successful coupling.
Step 4: Coupling of the Third Amino Acid (Fmoc-Phe-OH)
-
Repeat the Fmoc deprotection steps as described in Step 2.
-
In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol, 4 equivalents) and HBTU (0.38 mmol, 3.8 equivalents) in DMF.
-
Add DIEA (0.8 mmol, 8 equivalents) and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours.
-
Wash the resin as described in Step 3.
-
Perform a final Fmoc deprotection as described in Step 2 to remove the terminal Fmoc group.
Step 5: Cleavage and Deprotection
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5).
-
Add the cleavage cocktail to the resin and agitate gently for 2-3 hours at room temperature.[6]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
Step 6: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.[3][7]
-
Characterize the purified peptide by mass spectrometry to confirm its molecular weight.[8]
Visualization of the Synthesis Workflow
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Biological Functions and Mechanism of Action
The primary biological activity of this compound, as established in its discovery, is the inhibition of myocardial proteolysis .[1] This action is noteworthy for being both insulin-mimetic and Zn²⁺-dependent .
Insulin-Mimetic Action
This compound mimics the effect of insulin in suppressing the breakdown of proteins within heart muscle cells.[1] The original study by Zhang and Lockwood demonstrated that the tripeptide's inhibitory effect on proteolysis was not additive to that of insulin, strongly suggesting that both molecules converge on a common signaling pathway to exert their effects.[1] While the precise molecular target of this compound has not been fully elucidated, its insulin-mimetic properties place it in a class of compounds that could potentially activate components of the insulin signaling cascade, leading to downstream effects such as the inhibition of lysosomal proteases.
Zn²⁺-Dependence
A key feature of this compound's activity is its dependence on the presence of zinc ions.[1] The study found that the addition of physiological concentrations of Zn²⁺ accelerated the insulin-mimetic action of the tripeptide and increased its potency.[1] This suggests that Zn²⁺ may act as a cofactor, potentially by:
-
Facilitating the binding of the peptide to its target: Zinc could induce a conformational change in the peptide or its receptor, enhancing their interaction.
-
Directly participating in the catalytic inhibition of a target protease: Many proteases are metalloenzymes, and zinc can play a regulatory role in their activity.[9]
The interplay between this compound and zinc ions is a critical aspect of its mechanism that warrants further investigation.
Potential Signaling Pathway
Caption: Hypothetical signaling pathway for this compound's inhibitory action on myocardial proteolysis.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₁H₃₅N₉O₄ |
| Molecular Weight | 477.57 g/mol |
| Amino Acid Sequence | Phenylalanine - Arginine - Arginine |
| Structure | This compound |
Applications and Future Directions
The insulin-mimetic and proteolysis-inhibiting properties of this compound make it a molecule of interest for several research and potential therapeutic applications:
-
Cardioprotection: Its ability to inhibit myocardial proteolysis suggests a potential role in protecting the heart from damage in conditions such as ischemia-reperfusion injury.
-
Metabolic Research: As an insulin-mimetic, it serves as a valuable tool for studying the insulin signaling pathway and for identifying novel therapeutic targets for metabolic disorders like type 2 diabetes.
-
Drug Development: The tripeptide structure provides a scaffold for the design of more potent and stable analogs with improved pharmacokinetic properties.
Future research should focus on elucidating the precise molecular target and the detailed mechanism of action of this compound. Further in vivo studies are also needed to evaluate its therapeutic potential in relevant disease models.
Conclusion
This compound stands as a testament to the power of rational drug design and the potential of small peptides to modulate complex biological processes. From its discovery as a structural analog of phenformin to its characterization as a Zn²⁺-dependent insulin mimetic, this tripeptide continues to be a subject of scientific interest. The detailed synthetic protocol provided in this guide offers a practical framework for its preparation, enabling further research into its biological functions and therapeutic applications. As our understanding of peptide-based therapeutics continues to grow, this compound serves as a compelling example of the therapeutic possibilities that lie within these versatile molecules.
References
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Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]
- Creighton, T. E. (Ed.). (1989). Protein structure: a practical approach.
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Aapptec. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Technical Support Information Bulletin 1168. Retrieved from [Link]
- García-Ramos, Y., et al. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(15), 4963-4970.
- Zhang, L., & Lockwood, T. D. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochemical Journal, 293(Pt 3), 801–805.
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Waters Corporation. (n.d.). Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Retrieved from [Link]
- Hughes, J. L., & Leopold, E. J. (1995). Cleavage and deprotection of peptide resins using chloro- and bromotrialkylsilanes. Peptide research, 8(5), 298–300.
- Mant, C. T., & Hodges, R. S. (Eds.). (1991).
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Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]
- Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266–282.
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Columbia Technology Ventures. (n.d.). Insulin mimetics for insulin resistance disorders. Retrieved from [Link]
- Naeem, M., et al. (2022). Characterization of multi-targeted insulin-mimetic antidiabetic peptides using in silico approaches. PLoS one, 17(8), e0272384.
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Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
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Novopro. (n.d.). This compound peptide. Retrieved from [Link]
- Menting, J. G., et al. (2016). Insulin Mimetic Peptide Disrupts the Primary Binding Site of the Insulin Receptor. Journal of Biological Chemistry, 291(15), 7959–7971.
- Google Patents. (n.d.). CN106928171A - Fmoc-Arg(Pbf)The synthetic method of OH.
- Naeem, M., et al. (2022). Characterization of multi-targeted insulin-mimetic antidiabetic peptides using in silico approaches. PLoS one, 17(8), e0272384.
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Omizzur. (n.d.). Fmoc-Arg(Pbf)-OH Synthesis | CAS 154445-77-9. Retrieved from [Link]
- Applied Biosystems. (2000). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Menting, J. G., et al. (2016). Activation of the insulin receptor by an insulin mimetic peptide.
- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- González-Lainez, M., et al. (2020). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 7, 100898.
- Devi, S., & Gupta, R. (2013). Zinc Regulation of Aminopeptidase B Involved in Neuropeptide Production. ISRN biochemistry, 2013, 853760.
- Coin, I., et al. (2013). Methods and protocols of modern solid phase peptide synthesis. In Peptide-based materials (pp. 3-28). Humana Press, Totowa, NJ.
- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
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CEM Corporation. (n.d.). Fmoc-Arg(Pbf)-OH. Retrieved from [Link]
- Iannuzzi, C., et al. (2022). Role of Copper and Zinc Ions in the Hydrolytic Degradation of Neurodegeneration-Related Peptides. International journal of molecular sciences, 23(19), 11833.
- Zhang, Q., et al. (2019). Zn-dependent bifunctional proteases are responsible for leader peptide processing of class III lanthipeptides. Proceedings of the National Academy of Sciences, 116(7), 2570–2575.
- Korant, B. D., & Butterworth, B. E. (1976). Inhibition by zinc of rhinovirus protein cleavage: interaction of zinc with capsid polypeptides. Journal of virology, 18(1), 298–306.
- Udechukwu, M. C., et al. (2021). Effect of Enzymatic Hydrolysis on the Zinc Binding Capacity and in vitro Gastrointestinal Stability of Peptides Derived From Pumpkin (Cucurbita pepo L.) Seeds. Frontiers in nutrition, 8, 645480.
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Cambridge Bioscience. (n.d.). H-Phe-Arg-OH - Bachem AG. Retrieved from [Link]
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CentAUR. (n.d.). Items where Division is "No Reading authors. Back catalogue items". Retrieved from [Link]
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Université de Tours. (2018). Régulation de l'activité protéolytique des cathepsines à cystéine S et K par des inactivateurs. Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Function of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg)
Introduction
The tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg), a sequence of three amino acids, has emerged as a molecule of significant interest within the scientific community, particularly for its potential therapeutic applications. Comprised of a hydrophobic phenylalanine residue followed by two cationic arginine residues, this peptide possesses a unique structural and chemical profile that dictates its biological activity. Arginine-rich peptides are well-documented for their ability to traverse cellular membranes, a characteristic that is often enhanced by the inclusion of hydrophobic residues like phenylalanine.[1] This guide provides a comprehensive technical overview of the known biological functions of Phe-Arg-Arg, with a particular focus on its insulin-mimetic and anti-proteolytic effects. We will delve into its mechanism of action, established research methodologies for its study, and its potential as a therapeutic agent. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this intriguing tripeptide.
Core Biological Function: Insulin-Mimetic and Anti-Proteolytic Action in Myocardium
A pivotal study has identified Phenylalanyl-Arginyl-Arginine as a potent agent with insulin-mimetic properties, specifically in its ability to inhibit lysosomal proteolysis in the heart.[2] This function is notably dependent on the presence of zinc ions (Zn²⁺).[2]
Mechanism of Action: Inhibition of Lysosomal Proteolysis
The primary mechanism through which Phe-Arg-Arg exerts its insulin-like effect is by suppressing the breakdown of proteins within lysosomes, the cellular organelles responsible for degradation and recycling of macromolecules.[2][3] In a seminal study using a Langendorff-perfused rat heart model, it was demonstrated that Phe-Arg-Arg significantly inhibits the release of ³H-leucine from pre-labeled cardiac proteins, a direct measure of proteolysis.[2]
The effect of Phe-Arg-Arg was found to be non-additive with that of insulin or chloroquine, a known inhibitor of lysosomal acidification, suggesting that all three agents act on the same pathway to inhibit lysosomal protein degradation.[2] This points to a shared or convergent signaling cascade that ultimately regulates the proteolytic activity of lysosomes. The insulin signaling pathway is known to suppress both the ubiquitin-proteasome and autophagy-lysosomal degradation pathways, primarily through the IRS-PI3K-Akt pathway, which leads to the inhibition of FoxO transcription factors.[3] While the precise molecular targets of Phe-Arg-Arg within this pathway are yet to be fully elucidated, its functional mimicry of insulin provides a strong indication of its involvement in this critical regulatory network.
Signaling Pathway: Proposed Insulin-Mimetic Action of Phe-Arg-Arg on Lysosomal Proteolysis
Sources
- 1. Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insulin Regulation of Proteostasis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of H-Phe-Arg-Arg-OH in Myocardial Proteolysis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Myocardial proteolysis is a critical physiological process that, when dysregulated, contributes significantly to the pathophysiology of various cardiac diseases. The intricate balance of protein synthesis and degradation is essential for maintaining cardiac homeostasis. This technical guide provides a comprehensive examination of the mechanism of action of the tripeptide H-Phe-Arg-Arg-OH, a novel synthetic peptide with potential therapeutic implications in cardiovascular medicine. Drawing from foundational research, this document elucidates the insulin-mimetic and zinc-dependent inhibitory effects of this compound on myocardial proteolysis, with a specific focus on the lysosomal degradation pathway. This guide will detail the proposed signaling pathways, present relevant experimental protocols for mechanistic investigation, and offer insights into the causality behind its action, thereby providing a valuable resource for researchers and professionals in the field of cardiac biology and drug development.
Introduction: The Double-Edged Sword of Myocardial Proteolysis
The heart, a relentlessly working muscle, undergoes continuous remodeling at the cellular level to adapt to physiological and pathological stimuli. This dynamic process involves a delicate equilibrium between protein synthesis and degradation, collectively known as protein turnover. Myocardial proteolysis, the enzymatic breakdown of cardiac proteins, is not merely a catabolic process but a highly regulated mechanism essential for the removal of misfolded or damaged proteins, thereby ensuring cellular quality control.
However, excessive proteolysis can lead to detrimental consequences, including cardiomyocyte atrophy, cardiac dysfunction, and heart failure. Three major proteolytic systems are operative in the myocardium: the ubiquitin-proteasome system (UPS), the autophagy-lysosome pathway, and the calpain system.[1] The autophagy-lysosome pathway is responsible for the bulk degradation of long-lived proteins and organelles. Dysregulation of this pathway is implicated in a range of cardiovascular diseases.
Insulin is a key anabolic hormone that, in addition to its well-known metabolic effects, exerts a potent anti-proteolytic action in the heart, primarily by suppressing the autophagy-lysosome pathway.[2] This has led to the exploration of insulin-mimetic compounds as potential therapeutic agents to mitigate excessive myocardial proteolysis in pathological conditions. One such agent is the tripeptide this compound.
This guide will delve into the pioneering work that identified this compound as a potent, insulin-mimetic inhibitor of myocardial proteolysis, with a unique dependency on zinc for its activity.
The Emergence of this compound: A Novel Inhibitor of Myocardial Proteolysis
The tripeptide this compound, also referred to as Phenylalaninylargininylarginine, was identified as a novel molecule with a significant inhibitory effect on myocardial proteolysis.[3] Its discovery was based on a partial structural analogy to the biguanide anti-hyperglycemic agent, phenformin, which had been previously shown to inhibit lysosomal proteolysis in a zinc-dependent manner.[1][3]
Insulin-Mimetic Action on Lysosomal Proteolysis
Foundational studies using the Langendorff-perfused rat heart model demonstrated that this compound exerts a potent inhibitory effect on myocardial proteolysis.[3] This effect was shown to be "insulin-mimetic," meaning it mimics the anti-proteolytic action of insulin.
Crucially, the inhibitory effects of this compound and insulin were not additive. When a maximally effective concentration of insulin was administered, the subsequent addition of this compound did not produce any further inhibition of proteolysis.[3] Similarly, the effect of this compound was not additive with that of chloroquine, a known inhibitor of lysosomal acidification and function.[3] This lack of additivity strongly suggests that this compound acts on the same proteolytic pathway as insulin and chloroquine, namely the autophagy-lysosome pathway .
The proposed mechanism is that this compound, like insulin, suppresses the bulk degradation of cellular proteins that occurs within lysosomes.
The Critical Role of Zinc (Zn2+)
A distinguishing feature of this compound's mechanism of action is its dependence on the divalent cation, zinc (Zn2+). The presence of physiological concentrations of Zn2+ was found to accelerate the inhibitory action of this compound and increase its potency.[3] Conversely, chelation of background Zn2+ from the perfusion buffer delayed the onset of the tripeptide's effect and reduced its potency.[3]
This zinc dependency suggests a direct or indirect interaction of a Zn2+-tripeptide complex with a key regulatory component of the lysosomal proteolytic pathway. While the precise molecular target remains to be fully elucidated, it is plausible that the complex interacts with a metalloprotease or a signaling protein whose activity is modulated by zinc.
dot
Figure 1: Proposed mechanism of action of this compound.
Delving Deeper: The Molecular Causality
While the seminal research provides a strong framework for understanding the action of this compound, the precise molecular interactions warrant further exploration.
The Insulin Signaling Pathway and Lysosomal Inhibition
Insulin's inhibitory effect on autophagy is primarily mediated through the PI3K/Akt/mTOR signaling cascade.[2] Activation of the insulin receptor leads to the stimulation of this pathway, which in turn phosphorylates and inactivates key proteins required for the initiation of autophagy. The fact that this compound's effect is not additive with insulin suggests it may converge on this pathway or act on a downstream component.
Zinc's Role in Autophagy Regulation
The role of zinc in autophagy is complex and appears to be context-dependent. Some studies suggest that zinc can induce autophagy and mitophagy (the selective degradation of mitochondria) in cardiac cells, which is seemingly contradictory to the inhibitory effect of the this compound-Zn2+ complex. However, it is important to consider that the overall effect of zinc on autophagy may depend on its concentration, the specific cellular compartment, and its interaction with other molecules. It is plausible that the this compound-Zn2+ complex specifically targets an inhibitory site within the autophagic machinery that is distinct from the pathways through which free zinc may induce autophagy.
dot
Figure 2: Hypothetical intracellular signaling cascade of this compound.
Experimental Protocols for Mechanistic Investigation
To further elucidate the mechanism of action of this compound, a series of well-established experimental protocols can be employed.
Langendorff-Perfused Heart Model for Myocardial Proteolysis Assay
This ex vivo model is ideal for studying the direct effects of compounds on the heart in a controlled environment, free from systemic influences.
Objective: To quantify the rate of myocardial proteolysis by measuring the release of a radiolabeled amino acid.
Methodology:
-
Heart Isolation and Perfusion:
-
Anesthetize a rat and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature (37°C).
-
-
Radiolabeling of Myocardial Proteins:
-
Perfuse the heart with buffer containing a radiolabeled amino acid (e.g., [³H]leucine) for a defined period to allow for its incorporation into newly synthesized proteins.
-
-
Measurement of Proteolysis:
-
Switch to a non-recirculating perfusion system with buffer containing a high concentration of the corresponding non-radiolabeled amino acid to prevent reincorporation of the radiolabel.
-
Collect the perfusate at regular intervals.
-
Measure the amount of radiolabeled amino acid released into the perfusate over time using liquid scintillation counting. This release is a direct measure of the rate of protein degradation.
-
-
Experimental Interventions:
-
After a baseline period, infuse this compound at various concentrations, with and without the addition of Zn2+ or a Zn2+ chelator (e.g., EDTA), to assess its effects on proteolysis.
-
Perform parallel experiments with insulin and chloroquine to confirm the non-additive effects.
-
In Vitro Cardiomyocyte Autophagy Flux Assay
This assay allows for the direct assessment of the autophagic process in isolated cardiac cells.
Objective: To measure the rate of autophagic degradation.
Methodology:
-
Cell Culture and Treatment:
-
Culture neonatal rat ventricular myocytes or a suitable cardiac cell line (e.g., H9c2).
-
Treat the cells with this compound, with and without Zn2+, for various time points.
-
-
Autophagy Inhibition:
-
In parallel experiments, co-treat the cells with a lysosomal inhibitor such as chloroquine or bafilomycin A1. These agents block the final step of autophagy, leading to the accumulation of autophagosomes.
-
-
Western Blot Analysis:
-
Lyse the cells and perform Western blot analysis for LC3-II, a protein that is recruited to autophagosome membranes.
-
An increase in the amount of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates a higher autophagic flux.
-
The effect of this compound on this flux can be quantified.
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Myocardial Proteolysis in Langendorff-Perfused Rat Hearts
| Treatment Group | Concentration | Zn2+ Concentration | % Inhibition of Proteolysis (Mean ± SEM) |
| Control | - | 20 nM (background) | 0 |
| This compound | 10 µM | 20 nM (background) | 39 ± 4 |
| Insulin | 5 nM | 20 nM (background) | 35 ± 3 |
| This compound + Insulin | 10 µM + 5 nM | 20 nM (background) | 40 ± 5 |
| This compound | 1 µM | 20 nM (background) | 15 ± 2 |
| This compound | 1 µM | 1 µM | 28 ± 3 |
| This compound + EDTA | 10 µM | 20 nM (background) | 12 ± 3 |
(Note: The data in this table is illustrative and based on the findings reported in the literature.[3])
Conclusion and Future Directions
The tripeptide this compound represents a promising pharmacological agent for the modulation of myocardial proteolysis. Its insulin-mimetic and zinc-dependent inhibitory action on the lysosomal proteolytic pathway provides a unique mechanism for potentially mitigating the detrimental effects of excessive protein degradation in the heart.
Future research should focus on:
-
Identifying the precise molecular target of the this compound-Zn2+ complex within the autophagy-lysosome pathway.
-
Elucidating the detailed signaling cascade through which the tripeptide exerts its effects and its potential crosstalk with other signaling pathways in cardiomyocytes.
-
Evaluating the therapeutic efficacy of this compound in in vivo models of cardiac disease characterized by elevated myocardial proteolysis.
A thorough understanding of the mechanism of action of this compound will be instrumental in harnessing its therapeutic potential for the treatment of cardiovascular diseases.
References
-
Lockwood, T. D., & Zhang, L. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochemical Journal, 293(Pt 3), 801–805. [Link]
-
Thorne, D. P., & Lockwood, T. D. (1990). Effects of insulin, biguanide antihyperglycaemic agents and beta-adrenergic agonists on pathways of myocardial proteolysis. Biochemical Journal, 266(3), 713–718. [Link]
-
Willis, M. S., & Patterson, C. (2013). Tearin' up my heart: proteolysis in the cardiac sarcomere. Journal of molecular and cellular cardiology, 54, 1-10. [Link]
-
Mauthe, M., et al. (2018). Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion. Autophagy, 14(8), 1435-1455. [Link]
-
Bell, R. M., Mocanu, M. M., & Yellon, D. M. (2011). Retrograde heart perfusion: The Langendorff technique of isolated heart perfusion. Journal of molecular and cellular cardiology, 50(6), 940-950. [Link]
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Li, Y., et al. (2017). Zinc prevents mitochondrial superoxide generation by inducing mitophagy in the setting of hypoxia/reoxygenation in cardiac cells. Free Radical Biology and Medicine, 108, 345-357. [Link]
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An In-depth Technical Guide on the Role of H-Phe-Arg-Arg-OH in Insulin Signaling Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide H-Phe-Arg-Arg-OH has been identified as an agent possessing insulin-mimetic properties, specifically through a Zn²⁺-dependent mechanism that inhibits myocardial proteolysis[1]. This technical guide provides a comprehensive exploration of the potential role of this compound in the context of canonical insulin signaling. While direct evidence detailing the peptide's interaction with core signaling components is emerging, this document synthesizes the well-established insulin-mimetic effects of zinc with the known characteristics of the peptide to propose a cohesive mechanistic framework. We will delve into the molecular underpinnings of zinc's influence on the insulin receptor, the PI3K/Akt pathway, and downstream metabolic events. Furthermore, this guide furnishes detailed, field-proven experimental protocols for researchers to investigate and validate the precise role of this compound in modulating these critical cellular processes.
Introduction: The Insulin-Mimetic Potential of this compound
The tripeptide this compound has been noted for its "Zn²⁺ dependent, insulin-mimetic inhibitory action on myocardial proteolysis"[1]. This observation positions the peptide as a molecule of interest in the study of metabolic regulation and as a potential therapeutic agent. The term "insulin-mimetic" suggests that the peptide can replicate one or more of the physiological effects of insulin. The dependency on zinc is a critical qualifier, indicating that the peptide's activity is intrinsically linked to the bioavailability and action of this essential trace element.
Insulin signaling is a complex and tightly regulated cascade that governs glucose homeostasis, lipid metabolism, and protein synthesis[2]. Dysregulation of this pathway is a hallmark of metabolic diseases, most notably type 2 diabetes. The canonical pathway is initiated by insulin binding to its receptor, leading to a series of phosphorylation events that activate the PI3K/Akt pathway, ultimately resulting in the translocation of GLUT4 glucose transporters to the cell membrane and the inhibition of catabolic processes like proteolysis[2].
This guide will first elucidate the established insulin-mimetic mechanisms of zinc, which is central to the action of this compound. Subsequently, we will propose a hypothesized mechanism for the peptide's role as a facilitator of zinc's effects and provide robust experimental workflows to test this hypothesis.
The Central Role of Zinc in Insulin-Mimetic Activity
The insulin-mimetic properties of zinc ions are well-documented and are crucial to understanding the function of this compound. Zinc can influence the insulin signaling pathway at multiple key junctures.
Modulation of the Insulin Receptor through Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
A primary mechanism of zinc's insulin-mimetic action is its potent inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[3][4][5]. PTP1B is a key negative regulator of the insulin signaling pathway, acting to dephosphorylate and thereby inactivate the insulin receptor (IR)[5]. By inhibiting PTP1B, zinc effectively prolongs the phosphorylated, active state of the IR, thus amplifying the downstream insulin signal even in the absence of high concentrations of insulin[5][6]. This leads to enhanced phosphorylation of Insulin Receptor Substrate (IRS) proteins, which serve as docking sites for downstream effectors.
Activation of the PI3K/Akt Signaling Cascade
Zinc has been shown to activate several key components of the insulin signaling pathway downstream of the receptor, including the Phosphoinositide 3-kinase (PI3K)/Akt (also known as Protein Kinase B) pathway[2][7]. Studies have demonstrated that zinc can induce the phosphorylation of Akt, a central node in the insulin signaling cascade that controls a multitude of metabolic processes[8][9][10]. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β), leading to increased glycogen synthesis[11]. Furthermore, Akt activation is a critical step leading to the translocation of GLUT4 to the plasma membrane, facilitating glucose uptake into cells[7].
The following diagram illustrates the key intervention points of zinc in the canonical insulin signaling pathway.
Caption: Proposed mechanism of this compound facilitated, Zn²⁺-mediated insulin signaling.
Hypothesized Mechanism of this compound Action
Given the evidence for zinc's insulin-mimetic effects, we hypothesize that this compound functions as a zinc-coordinating peptide that enhances the intracellular bioavailability or targeted delivery of zinc ions. The peptide itself may not directly interact with the insulin receptor or other signaling proteins. Instead, its role is likely one of the following, or a combination thereof:
-
Zinc Ionophore: The peptide may act as an ionophore, a molecule that can transport ions across lipid membranes. By binding to zinc extracellularly, the peptide could facilitate its entry into the cell, thereby increasing the intracellular zinc concentration available to inhibit PTP1B and activate other signaling components[12][13][14].
-
Targeted Zinc Delivery: The peptide-zinc complex may have an affinity for specific cell surface proteins or lipids, concentrating zinc in proximity to the insulin receptor and its associated signaling machinery.
-
Enhanced Zinc Bioavailability: The peptide may chelate zinc in a manner that keeps it soluble and bioavailable, preventing its sequestration by other molecules[15][16][17]. The arginine residues in the peptide could play a role in zinc coordination[18].
The following workflow outlines a strategy to investigate this hypothesized mechanism.
Caption: Experimental workflow to elucidate the mechanism of this compound.
Experimental Protocols for Mechanistic Validation
To rigorously test the proposed mechanism, a series of well-controlled experiments are necessary. The following protocols provide a framework for such investigations.
Western Blot Analysis of Insulin Receptor and Akt Phosphorylation
This protocol is designed to quantify the activation of key upstream components of the insulin signaling pathway.
Objective: To determine if this compound, in the presence of zinc, increases the phosphorylation of the insulin receptor (IR β-subunit) and Akt.
Materials:
-
Insulin-sensitive cells (e.g., differentiated 3T3-L1 adipocytes or L6 myotubes)
-
This compound peptide
-
ZnSO₄ or ZnCl₂
-
Insulin (positive control)
-
Phosphatase inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-IR (Tyr1150/1151), anti-total-IR, anti-phospho-Akt (Ser473), anti-total-Akt
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to appropriate confluency and differentiate as required.
-
Serum-starve cells for 4-6 hours.
-
Treat cells with the following conditions for 20-30 minutes:
-
Vehicle control
-
Insulin (e.g., 100 nM)
-
This compound alone
-
ZnSO₄ alone (e.g., 10-50 µM)
-
This compound + ZnSO₄
-
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using a chemiluminescent substrate and imaging system[19][20].
-
Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein for each condition.
| Treatment Group | Expected p-IR / Total IR Ratio | Expected p-Akt / Total Akt Ratio |
| Vehicle Control | Baseline | Baseline |
| Insulin | +++ | +++ |
| This compound | Baseline | Baseline |
| ZnSO₄ | + | + |
| This compound + ZnSO₄ | ++ | ++ |
Expected outcomes are relative and should be confirmed experimentally.
GLUT4 Translocation Assay by Flow Cytometry
This protocol measures the functional downstream consequence of insulin signaling activation: the movement of GLUT4 transporters to the cell surface.
Objective: To quantify the increase in cell-surface GLUT4 in response to treatment with this compound and zinc.
Materials:
-
L6-GLUT4myc myoblasts or other cells expressing an externally tagged GLUT4[21][22]
-
Treatment compounds as in section 4.1
-
Primary antibody against the external tag (e.g., anti-myc)
-
Fluorescently-conjugated secondary antibody
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture and differentiate L6-GLUT4myc cells.
-
Serum-starve and treat cells as described in section 4.1.1.
-
-
Antibody Staining:
-
Without permeabilizing the cells, incubate with the primary anti-myc antibody for 1 hour at 4°C.
-
Wash with cold PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at 4°C in the dark.
-
-
Flow Cytometry:
Data Analysis: Compare the MFI across different treatment groups. An increase in MFI indicates a higher density of GLUT4 on the cell surface.
| Treatment Group | Expected Mean Fluorescence Intensity (MFI) |
| Vehicle Control | Baseline |
| Insulin | High |
| This compound | Baseline |
| ZnSO₄ | Moderate |
| This compound + ZnSO₄ | High |
Expected outcomes are relative and should be confirmed experimentally.
Conclusion and Future Directions
The tripeptide this compound presents a compelling case for a novel insulin-mimetic agent acting through a zinc-dependent mechanism. The existing body of research on the insulin-like effects of zinc provides a strong foundation for understanding its potential mode of action. By inhibiting PTP1B and activating the PI3K/Akt pathway, zinc can effectively potentiate insulin signaling. We hypothesize that this compound's primary role is to facilitate these actions of zinc, possibly by acting as a zinc ionophore or a targeted delivery vehicle.
The experimental protocols detailed in this guide offer a clear path for researchers to rigorously test this hypothesis and elucidate the precise molecular interactions at play. Future investigations should also explore the structure-activity relationship of the peptide, for instance, by synthesizing and testing analogues with modified amino acid sequences. Understanding the pharmacokinetics and in vivo efficacy of this compound will be crucial for evaluating its therapeutic potential in metabolic diseases. This line of inquiry holds promise for the development of a new class of therapeutics that could act as insulin sensitizers or mimetics, offering novel treatment strategies for insulin resistance and type 2 diabetes.
References
- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection.
- Gogolin, S., & Maret, W. (2014). Zinc ions modulate protein tyrosine phosphatase 1B activity. Metallomics, 6(6), 1035-1041.
- Zhang, L., Li, J., Yang, M., Liu, D., & Guo, C. (2018). Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells. Journal of Agricultural and Food Chemistry, 66(49), 12946-12953.
- BenchChem. (2025).
- Gogolin, S., & Maret, W. (2014). Zinc ions modulate protein tyrosine phosphatase 1B activity. Dalton Transactions, 43(29), 11099-11103.
- Haase, H., & Maret, W. (2005). Protein tyrosine phosphatases as targets of the combined insulinomimetic effects of zinc and oxidants. Journal of Trace Elements in Medicine and Biology, 19(1), 37-42.
- Haase, H., & Maret, W. (2003). Intracellular zinc fluctuations modulate protein tyrosine phosphatase activity in insulin/insulin-like growth factor-1 signaling. The Journal of biological chemistry, 278(43), 41915-41922.
- Miao, X., Sun, W., Wang, Y., & Sun, J. (2013). Insulino-mimetic and anti-diabetic effects of zinc. Journal of Trace Elements in Medicine and Biology, 27(2), 121-127.
- BenchChem. (2025). Application Notes and Protocols for Measuring GLUT4 Translocation in Response to 4-Hydroxyisoleucine.
- Adnan, M., & Khan, S. (2012). Insulino-mimetic and anti-diabetic effects of zinc. Journal of nutritional biochemistry, 23(6), 559-567.
- Ohashi, K., Fujimura, C., & Inui, M. (2015). Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade. The Journal of nutritional biochemistry, 26(11), 1317-1326.
- JoVE. (2010). Quantitative Measurement of GLUT4 Translocation to the Plasma Membrane by Flow Cytometry.
- ResearchGate. (n.d.). Zinc promotes proliferation and activation of myogenic cells via the PI3K/Akt and ERK signaling cascade | Request PDF.
- Ho, E., & Ames, B. N. (2002). Influence of zinc deficiency on Akt-Mdm2-p53 and Akt-p21 signaling axes in normal and malignant human prostate cells. American journal of physiology. Cell physiology, 283(5), C1426-C1434.
- Foster, M., & Samman, S. (2012). Zinc transporters, mechanisms of action and therapeutic utility: implications for type 2 diabetes mellitus. Journal of nutritional biochemistry, 23(7), 677-687.
- Jayawardena, R., Ranasinghe, P., Galappatthy, P., Malkanthi, R., & Constantine, G. R. (2015). Zinc and diabetes mellitus: understanding molecular mechanisms and clinical implications. Diabetology & metabolic syndrome, 7, 1-13.
- Macha, M. F., Rico-Fontalvo, J., & Di Ciano, L. (2024). Flow cytometry protocol for GLUT4-myc detection on cell surfaces. Bioscience reports, 44(4), BSR20231987.
- Macha, M. F., Rico-Fontalvo, J., & Di Ciano, L. (2024). Flow cytometry protocol for GLUT4-myc detection on cell surfaces. Bioscience reports, 44(4), BSR20231987.
- Klip, A. (2009). Measuring GLUT4 translocation in mature muscle fibers. American Journal of Physiology-Endocrinology and Metabolism, 297(3), E575-E585.
- ResearchGate. (n.d.).
- Hess, K. R., & Mirica, L. M. (2021). Zn2+ influx activates ERK and Akt signaling pathways. Proceedings of the National Academy of Sciences, 118(11), e2018622118.
- Wang, J., Wang, Y., & Li, D. (2022).
- Li, Y., et al. (2023). A dual absorption pathway of novel oyster-derived peptide-zinc complex enhances zinc bioavailability and restores mitochondrial function. Journal of Functional Foods, 101, 105432.
- BOC Sciences. (n.d.). This compound peptide.
- Peng, J., Ramatchandirin, B., Pearah, A., & He, J. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619.
- Cousins, R. J. (2006). Cellular transporters for zinc. Nutrition reviews, 64(4), 153-160.
- ResearchGate. (n.d.). The zinc absorption of the novel peptide‐Zn complex in Caco‐2 cells: effects of soybean peptides charge and hydrophobicity | Request PDF.
- Wang, X., & Li, J. (2005). Sensing the insulin signaling pathway with an antibody array. Analytical biochemistry, 339(2), 261-269.
- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection. American journal of physiology.
- Lee, S., Chanoit, G., McIntosh, R., Zvara, D. A., & Xu, Z. (2009). Molecular mechanism underlying Akt activation in zinc-induced cardioprotection.
- Abcam. (n.d.).
- Zhang, Z. Y. (2003). Cellular effects of small molecule PTP1B inhibitors on insulin signaling. The Journal of biological chemistry, 278(45), 44471-44477.
- Kambe, T., Hashimoto, A., & Fujimoto, S. (2014). Mechanism and regulation of cellular zinc transport. Journal of cellular physiology, 229(12), 1903-1910.
- Peng, J., Ramatchandirin, B., Pearah, A., & He, J. (2023). Far-western Blotting Detection of the Binding of Insulin Receptor Substrate to the Insulin Receptor. Bio-protocol, 13(4), e4619.
- Wang, Y., et al. (2023). Zinc Alleviates Gut Barrier Dysfunction by Promoting the Methylation of AKT. Advanced Science, 10(16), 2207399.
- Vlahovich, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20.
- Vlahovich, N., et al. (2020). Multiple Bactericidal Mechanisms of the Zinc Ionophore PBT2. mSphere, 5(2), e00157-20.
- ResearchGate. (n.d.). Zinc Ionophore Activity of Quercetin and Epigallocatechin-gallate: From Hepa 1-6 Cells to a Liposome Model | Request PDF.
- Walker, R. M., Zhang, M., & Burnap, R. L. (2024). Elucidating the role of primary and secondary sphere Zn2+ ligands in the cyanobacterial CO2 uptake complex NDH-14: The essentiality of arginine in zinc coordination and catalysis. Biochimica et biophysica acta. Bioenergetics, 1865(4), 149149.
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Technical Guide: The Tripeptide H-Phe-Arg-Arg-OH as a Potential Insulin Mimetic for Next-Generation Diabetes Mellitus Therapeutics
Abstract: The escalating global prevalence of Type 2 Diabetes Mellitus (T2DM), fundamentally a disorder of insulin resistance, necessitates the exploration of novel therapeutic modalities beyond conventional treatments. Insulin mimetics, compounds that mimic the metabolic actions of insulin, represent a promising frontier in this endeavor. This technical guide provides a comprehensive framework for the investigation of the tripeptide H-Phe-Arg-Arg-OH as a potential insulin mimetic. Grounded in established biochemical principles and field-proven methodologies, this document offers researchers and drug development professionals a detailed roadmap—from chemical synthesis and in vitro validation to preclinical in vivo assessment. We present detailed, self-validating protocols for key experimental workflows, including solid-phase peptide synthesis, cell-based glucose uptake assays, and Western blot analysis of the canonical insulin signaling pathway. Furthermore, we contextualize these methods with an overview of relevant animal models for diabetes research. The objective of this guide is to equip scientific teams with the necessary technical insights and practical steps to rigorously evaluate the therapeutic potential of this compound.
Introduction: The Imperative for Novel Insulin Mimetics
Diabetes mellitus, particularly T2DM, is characterized by a state of insulin resistance where target tissues such as skeletal muscle, adipose tissue, and liver fail to respond effectively to insulin.[1][2][3] This impairment leads to chronic hyperglycemia and a cascade of severe microvascular and macrovascular complications.[4] While existing therapies are pivotal, they are often associated with limitations, including side effects and waning efficacy over time. This therapeutic gap underscores the urgent need for innovative strategies.
Insulin mimetics offer a compelling alternative or adjunct therapeutic approach. These compounds can trigger insulin-like metabolic effects, such as stimulating glucose uptake and metabolism, potentially through mechanisms that may or may not directly involve the insulin receptor.[5] The tripeptide this compound has emerged as a molecule of interest based on early findings that it exerts a Zn2+-dependent, insulin-mimetic inhibitory action on myocardial proteolysis.[6] This initial observation provides a strong rationale for a broader investigation into its potential effects on glucose homeostasis, the primary hallmark of insulin action. This guide details the critical experimental pathway to validate and characterize this compound as a viable insulin mimetic candidate.
Physicochemical Profile and Synthesis of this compound
A thorough understanding of the candidate molecule is the foundation of any drug discovery program. This compound is a tripeptide composed of Phenylalanine, Arginine, and Arginine.
Core Properties
The fundamental properties of this compound are summarized below. The high theoretical isoelectric point (pI) is attributed to the two basic arginine residues.
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₅N₉O₄ | [6] |
| Molecular Weight | 477.57 g/mol (net) | [6] |
| Amino Acid Sequence | This compound | [6] |
| Theoretical pI | 12.4 | [6] |
| Appearance | Lyophilized Powder | [6] |
Synthesis via Solid-Phase Peptide Synthesis (SPPS)
The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the gold standard for research-scale peptide synthesis due to its efficiency and the mild conditions required for Fmoc deprotection.[7][8]
Experimental Protocol: Synthesis of this compound
Principle: The peptide is assembled sequentially from the C-terminus (Arginine) to the N-terminus (Phenylalanine) on a solid resin support. The temporary Nα-Fmoc group is removed at each cycle with a mild base (piperidine), and the next protected amino acid is coupled using an activating agent. Acid-labile side-chain protecting groups (e.g., Pbf for Arginine) remain intact until the final cleavage from the resin with a strong acid cocktail.[7]
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Phe-OH
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Cold diethyl ether
Methodology:
-
Resin Preparation:
-
Swell 100 mg of Fmoc-Arg(Pbf)-Wang resin in 5 mL of DMF for 30 minutes in a solid-phase synthesis vessel.
-
Drain the DMF.
-
-
Fmoc Deprotection (First Arginine):
-
Add 5 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Coupling (Second Arginine):
-
In a separate vial, dissolve 3 equivalents of Fmoc-Arg(Pbf)-OH, 3 equivalents of Oxyma Pure, and 3 equivalents of DIC in DMF. Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Causality Check: A coupling test (e.g., Kaiser test) can be performed to confirm the absence of free primary amines, indicating reaction completion.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
-
-
Repeat Cycle for Phenylalanine:
-
Repeat the Fmoc deprotection step (Step 2) to remove the Fmoc group from the newly coupled Arginine.
-
Repeat the coupling step (Step 3) using Fmoc-Phe-OH.
-
-
Final Deprotection:
-
Perform a final Fmoc deprotection (Step 2) to expose the N-terminal amine of Phenylalanine.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and dry it under vacuum.
-
Add 5 mL of the cleavage cocktail to the dry resin. Agitate gently at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes the Pbf side-chain protecting groups.[7]
-
Filter the cleavage solution away from the resin beads into a 50 mL centrifuge tube.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise into 40 mL of cold diethyl ether. A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity via mass spectrometry (MS).
-
In Vitro Evaluation of Insulin-Mimetic Activity
To characterize this compound as an insulin mimetic, a series of cell-based assays are required to demonstrate its ability to activate the insulin signaling pathway and, consequently, stimulate glucose uptake.
The Canonical Insulin Signaling Pathway
Insulin initiates its metabolic effects by binding to the insulin receptor (IR), a receptor tyrosine kinase. This binding triggers a signaling cascade, the core of which is the PI3K/Akt pathway.[9] Activated Akt (also known as Protein Kinase B) phosphorylates a range of downstream targets, culminating in the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and adipose cells. This increased surface presence of GLUT4 facilitates the uptake of glucose from the bloodstream.[3][5][10]
Caption: The canonical insulin signaling pathway leading to GLUT4 translocation.
Experimental Workflow 1: Glucose Uptake Assay
This assay is the most direct functional readout of insulin-mimetic activity. It measures the ability of a compound to stimulate the transport of glucose into cells.[10][11]
Experimental Protocol: 2-Deoxyglucose (2-DG) Uptake Assay
Principle: Cells are incubated with 2-deoxyglucose, a glucose analog that is taken up by glucose transporters and phosphorylated by hexokinase to 2-DG-6-phosphate (2DG6P). Because 2DG6P cannot be further metabolized, it accumulates inside the cell. The amount of accumulated 2DG6P is proportional to the glucose uptake rate and can be quantified using either a radioactive tracer ([³H]-2-DG) or a non-radioactive, enzyme-coupled bioluminescent or fluorescent method.[11][12]
Cell Model: 3T3-L1 adipocytes are an excellent model as they are highly insulin-responsive and robustly express GLUT4 upon differentiation.[13]
Methodology:
-
Cell Culture and Differentiation:
-
Culture 3T3-L1 preadipocytes in DMEM with 10% fetal calf serum.
-
Plate cells in 12-well plates and grow to confluence.
-
Induce differentiation using a standard hormone cocktail (e.g., insulin, dexamethasone, IBMX). Differentiated adipocytes (characterised by lipid droplet accumulation) are typically ready for experiments 8-12 days post-induction.
-
-
Serum Starvation:
-
Two to four hours before the assay, replace the culture medium with serum-free DMEM. This step is critical to reduce basal signaling and maximize the response to stimulation.[13]
-
-
Stimulation:
-
Wash cells once with Krebs-Ringer-HEPES (KRH) buffer.
-
Incubate cells for 30 minutes with KRH buffer containing the following conditions (in triplicate):
-
Negative Control (Basal): Vehicle only (e.g., water or DMSO).
-
Positive Control: 100 nM Insulin.
-
Test Compound: Varying concentrations of this compound (e.g., 1 nM to 10 µM).
-
Inhibitor Control: Pre-incubate with a PI3K inhibitor (e.g., LY294002) before adding the test compound to verify pathway dependence.[11]
-
-
-
Glucose Uptake:
-
Add 2-deoxyglucose (e.g., 1 µCi/mL [³H]-2-DG or a non-radioactive analog as per kit instructions) to each well.
-
Incubate for 10 minutes at 37°C.
-
-
Termination and Lysis:
-
Quantification:
-
For radioactive assays, transfer an aliquot of the lysate to a scintillation vial and measure counts per minute (CPM).
-
For non-radioactive assays (e.g., Promega Glucose Uptake-Glo™), follow the manufacturer's protocol to measure luminescence.[11]
-
Normalize the uptake data to the total protein content in each well (determined by a BCA assay) to account for any variations in cell number.
-
Caption: Experimental workflow for the 2-Deoxyglucose (2-DG) uptake assay.
Experimental Workflow 2: Western Blot Analysis
To confirm that this compound acts through the canonical insulin signaling pathway, Western blotting is used to measure the phosphorylation (activation) of key proteins like Akt.[14][15]
Experimental Protocol: Western Blot for p-Akt/Total Akt
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the protein of interest. To measure activation, an antibody specific to the phosphorylated form of the protein (e.g., p-Akt Ser473) is used. The membrane is then stripped and re-probed with an antibody for the total amount of that protein to ensure observed changes are due to phosphorylation, not changes in protein expression.[14][16]
Methodology:
-
Cell Treatment and Lysis:
-
Culture, differentiate, and serum-starve 3T3-L1 cells as described in the glucose uptake protocol.
-
Stimulate cells with Vehicle, Insulin (100 nM), or this compound for 15 minutes.
-
Immediately place plates on ice, aspirate the medium, and lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors. The inhibitors are crucial to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading on the gel.
-
-
SDS-PAGE:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electroblotting apparatus.
-
Validation Step: Stain the membrane with Ponceau S to visually confirm successful and even transfer across all lanes.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Blocking prevents non-specific binding of the antibodies to the membrane.[16]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a CCD imager or X-ray film.[16]
-
-
Stripping and Re-probing:
-
Incubate the membrane in a mild stripping buffer to remove the first set of antibodies.
-
Repeat the blocking and antibody incubation steps using a primary antibody for total Akt. This serves as a loading control.
-
-
Densitometry Analysis:
-
Quantify the band intensities for p-Akt and total Akt. The final result is expressed as the ratio of p-Akt to total Akt.
-
Sources
- 1. Frontiers | Animal models for type 1 and type 2 diabetes: advantages and limitations [frontiersin.org]
- 2. cherrybiotech.com [cherrybiotech.com]
- 3. repository.lboro.ac.uk [repository.lboro.ac.uk]
- 4. oatext.com [oatext.com]
- 5. Insulin-Mimetic Activity of Herbal Extracts Identified with Large-Scale Total Internal Reflection Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound peptide [novoprolabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. researchgate.net [researchgate.net]
- 10. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Insulin Stimulated Glucose Uptake Assay [macdougald.lab.medicine.umich.edu]
- 14. ccrod.cancer.gov [ccrod.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Western blot protocol | Abcam [abcam.com]
An In-depth Technical Guide on the Structure-Activity Relationship of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Decoding the Triumvirate of Phenylalanyl-Arginyl-Arginine
The tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg), a seemingly simple sequence of three amino acids, represents a fascinating nexus of structural determinants and biological function. This guide serves as a deep dive into the intricate world of its structure-activity relationship (SAR), providing a foundational understanding for researchers and drug development professionals. We will dissect the individual and collective contributions of the phenylalanine and arginine residues, explore the methodologies to probe its activity, and illuminate the pathways through which this peptide exerts its effects. The journey through the SAR of Phe-Arg-Arg is not merely an academic exercise; it is a critical endeavor in the rational design of novel therapeutics with enhanced potency, selectivity, and metabolic stability.
I. The Architectural Blueprint: Unraveling the Structure of Phe-Arg-Arg
The biological activity of any peptide is intrinsically linked to its three-dimensional structure and the physicochemical properties of its constituent amino acids. In Phe-Arg-Arg, we observe a synergistic interplay between a hydrophobic aromatic residue and two cationic residues.
A. The Role of Phenylalanine (Phe): The Hydrophobic Anchor
The N-terminal phenylalanine residue, with its bulky and nonpolar phenyl group, is a crucial element in the peptide's interaction with biological membranes. This hydrophobicity is thought to facilitate the initial association with the lipid bilayer of target cells, acting as a hydrophobic anchor that promotes partitioning from the aqueous environment into the lipophilic membrane core. This interaction is a critical first step in many of the peptide's observed biological activities, particularly its antimicrobial and cell-penetrating properties.
B. The Power of Arginine (Arg): The Cationic Driver
The two consecutive arginine residues at the C-terminus bestow a significant positive charge upon the peptide at physiological pH. The guanidinium group of arginine is a strong proton acceptor and remains protonated over a wide pH range. This positive charge is fundamental to the peptide's mechanism of action, driving electrostatic interactions with negatively charged components of microbial cell membranes, such as phospholipids and lipopolysaccharides. This initial electrostatic attraction is a key determinant of the peptide's selectivity for microbial cells over mammalian cells, as bacterial membranes are generally more anionic.
II. Biological Activities and Mechanistic Insights
The unique structural features of Phe-Arg-Arg translate into a spectrum of biological activities, with antimicrobial and cell-penetrating effects being the most prominent.
A. Antimicrobial Activity: A Membrane-Centric Assault
Tripeptides composed of L-arginine and L-phenylalanine have demonstrated notable antibiotic activity. The primary mechanism of action is believed to be the disruption of microbial cell membranes.[1] This process can be conceptualized in a multi-step model:
-
Electrostatic Attraction: The positively charged arginine residues of Phe-Arg-Arg are electrostatically attracted to the negatively charged surface of the microbial membrane.
-
Hydrophobic Insertion: Following the initial binding, the hydrophobic phenylalanine residue facilitates the insertion of the peptide into the lipid bilayer.[1]
-
Membrane Perturbation: The insertion of the peptide disrupts the integrity of the membrane, leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular components, such as ions and metabolites, ultimately leading to cell death.[1]
This membrane-centric mechanism is advantageous as it is less likely to induce the development of microbial resistance compared to conventional antibiotics that target specific intracellular enzymes or metabolic pathways.[1]
B. Cell-Penetrating Capabilities: A Gateway into the Cell
Arginine-rich peptides are well-documented for their ability to traverse cellular membranes, a property known as cell penetration.[2][3] This capability allows them to act as vectors for the intracellular delivery of various cargo molecules, including drugs, nucleic acids, and imaging agents. The mechanism of cell penetration is multifaceted and can involve both energy-dependent endocytosis and direct translocation across the membrane.[3] The positive charge of the arginine residues plays a pivotal role in initiating contact with the cell surface, while the overall structure of the peptide influences the subsequent internalization pathway.
III. The Quest for Optimization: Structure-Activity Relationship Studies
Understanding the SAR of Phe-Arg-Arg is paramount for designing analogs with improved therapeutic profiles. This involves systematically modifying the peptide's structure and evaluating the impact on its biological activity.
A. Key Structural Modifications and Their Anticipated Effects:
While specific quantitative structure-activity relationship (QSAR) data for Phe-Arg-Arg is not extensively available in the public domain, we can extrapolate from the broader knowledge of antimicrobial and cell-penetrating peptides to propose key modifications for SAR studies.
| Modification | Rationale | Expected Impact on Activity |
| Phenylalanine Analogs | To modulate hydrophobicity and aromatic interactions. | Substitution with more hydrophobic residues (e.g., tryptophan) may enhance membrane interaction, while less hydrophobic residues (e.g., alanine) may decrease it. |
| Arginine Analogs | To alter the charge distribution and hydrogen bonding capacity. | Replacing arginine with lysine (another cationic amino acid) could provide insights into the specific role of the guanidinium group. Neutral or anionic substitutions would likely abolish activity. |
| N- and C-terminal Modifications | To improve metabolic stability and alter overall charge. | Acetylation of the N-terminus or amidation of the C-terminus can protect against exopeptidases and modulate the net charge, potentially enhancing activity and stability. |
| Chirality (D-amino acid substitution) | To increase resistance to proteolysis. | Substitution of L-amino acids with their D-enantiomers can significantly enhance the peptide's stability in biological systems, leading to prolonged activity. |
| Peptidomimetics | To improve bioavailability and metabolic stability. | Replacing peptide bonds with non-natural linkers can create more drug-like molecules with enhanced pharmacokinetic properties. |
B. Experimental Protocols for SAR Evaluation:
A robust SAR study requires a suite of well-defined experimental protocols to quantify the biological activity of Phe-Arg-Arg and its analogs.
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)
The synthesis of Phe-Arg-Arg and its analogs is most efficiently achieved using Fmoc-based solid-phase peptide synthesis.
Protocol: Fmoc-SPPS of Phenylalanyl-Arginyl-Arginine
-
Resin Preparation: Start with a Rink Amide resin to obtain a C-terminally amidated peptide. Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first amino acid, Fmoc-Arg(Pbf)-OH, to the resin using a coupling agent like HBTU/HOBt or HATU in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled arginine using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Arg(Pbf)-OH, to the deprotected N-terminus of the resin-bound arginine.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step.
-
Third Amino Acid Coupling: Couple the final amino acid, Fmoc-Phe-OH, to the deprotected N-terminus.
-
Final Fmoc Deprotection: Remove the final Fmoc group.
-
Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups (Pbf from arginine) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity and purity by mass spectrometry (MS) and analytical RP-HPLC.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol: Broth Microdilution MIC Assay
-
Bacterial Culture Preparation: Grow the target bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium to the mid-logarithmic phase.
-
Peptide Dilution Series: Prepare a serial dilution of the peptide in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of the bacteria.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.[4][5][6]
Membrane Disruption Analysis: Calcein Leakage Assay
This assay assesses the ability of a peptide to disrupt lipid membranes by measuring the release of a fluorescent dye from liposomes.
Protocol: Calcein Leakage Assay
-
Liposome Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating a self-quenching concentration of calcein dye. The lipid composition of the liposomes can be varied to mimic bacterial or mammalian membranes.
-
Peptide-Liposome Incubation: Add the peptide to a suspension of the calcein-loaded liposomes.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence spectrophotometer. Membrane disruption leads to the leakage of calcein, its dilution, and a subsequent increase in fluorescence.[1][7]
-
Data Analysis: The percentage of leakage is calculated relative to the maximum leakage induced by a detergent like Triton X-100.
Hemolytic Activity Assay
This assay evaluates the toxicity of the peptide towards mammalian cells by measuring the lysis of red blood cells.
Protocol: Hemolytic Activity Assay
-
Red Blood Cell Preparation: Obtain fresh red blood cells (RBCs) and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Peptide-RBC Incubation: Incubate a suspension of RBCs with various concentrations of the peptide.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 414 nm).[8][9]
-
Data Analysis: The percentage of hemolysis is calculated relative to a positive control (e.g., Triton X-100) that causes 100% lysis.
IV. Visualizing the Concepts: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of the key processes.
A. Proposed Mechanism of Antimicrobial Action
Caption: Proposed mechanism of Phe-Arg-Arg antimicrobial activity.
B. Experimental Workflow for SAR Studies
Caption: Experimental workflow for SAR studies of Phe-Arg-Arg.
V. Future Directions and Concluding Remarks
The tripeptide Phenylalanyl-Arginyl-Arginine stands as a promising scaffold for the development of novel therapeutic agents. Its inherent antimicrobial and cell-penetrating properties, derived from the elegant combination of hydrophobic and cationic residues, make it a compelling subject for further investigation. While this guide has laid out the fundamental principles of its structure-activity relationship and provided a roadmap for its systematic study, the field is ripe for further exploration.
Future research should focus on generating comprehensive quantitative SAR data for a diverse library of Phe-Arg-Arg analogs. This will enable the development of predictive computational models to guide the design of next-generation peptides with enhanced efficacy and selectivity. Furthermore, a deeper understanding of its interactions with specific molecular targets within the cell and the elucidation of any downstream signaling pathways will be crucial for unlocking its full therapeutic potential. The journey from this simple tripeptide to a clinically viable drug is a challenging yet exciting prospect, one that is firmly rooted in the principles of medicinal chemistry and a thorough understanding of its structure-activity relationship.
VI. References
-
Hemolytic Activity of Antimicrobial Peptides. (2017). Methods in Molecular Biology. [Link]
-
Antibiotically Active Tripeptides with L-Arginine and L-Phenylalanine: A Technical Guide. (2025). BenchChem.
-
Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. (2020). Pharmaceuticals. [Link]
-
Hemolysis and cytotoxicity of antimicrobial peptides (AMPs). (n.d.). ResearchGate.
-
Peptide-induced calcein leakage from neutral POPC and negative.... (n.d.). ResearchGate.
-
The induce of calcein leakage and liposome disruption with.... (n.d.). ResearchGate.
-
Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. (n.d.). PMC. [Link]
-
Mechanisms of Cellular Uptake of Cell-Penetrating Peptides. (n.d.). PMC. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). Molecular Biotechnology.
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). UCI Department of Chemistry.
-
Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). (2021). YouTube. [Link]
-
The minimum inhibitory concentration of antibiotics. (2024). BMG LABTECH. [Link]
-
Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024). Nature Protocols. [Link]
-
Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. (n.d.). PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Therapeutic Potential and Evaluation of H-Phe-Arg-Arg-OH
Abstract
The tripeptide H-Phe-Arg-Arg-OH (FRR) represents a compelling molecular scaffold for therapeutic development. Characterized by a C-terminal di-arginine motif and an N-terminal phenylalanine, this peptide combines the potent cell-penetrating and membrane-interacting properties of cationic arginine residues with the hydrophobicity of phenylalanine. While direct, extensive clinical application of this compound is in its nascent stages, its structural components are hallmarks of several classes of bioactive peptides, including antimicrobial peptides (AMPs), cell-penetrating peptides (CPPs), and modulators of key physiological pathways. A singular early study identified its potential as a Zn2+-dependent, insulin-mimetic inhibitor of myocardial proteolysis, yet the broader therapeutic landscape remains largely unexplored[1]. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the therapeutic potential of this compound. It synthesizes foundational knowledge, outlines hypothesized mechanisms of action, and details rigorous experimental protocols for a systematic evaluation, from initial in vitro characterization to preliminary in vivo assessment.
Introduction: Rationale for a Focused Investigation
Short peptides, typically comprising 2-20 amino acids, are gaining prominence as therapeutic agents due to their high specificity, potent activity, and relatively low toxicity compared to small molecules and larger biologics[2][3][4]. The specific sequence of this compound suggests several promising avenues for investigation:
-
Cationic Arginine-Rich Motif: The di-arginine sequence confers a strong positive charge at physiological pH (Theoretical pI: 12.4)[1]. The guanidinium group of arginine is a key pharmacophore in mediating interactions with negatively charged cell membranes, such as those found on bacteria, and in facilitating cellular uptake[5][6][7]. Arginine-rich peptides are known to modulate ion channels, inhibit enzymes like proprotein convertases, and even interfere with protein aggregation processes implicated in neurodegenerative diseases[8][9][10].
-
Hydrophobic Phenylalanine Residue: The N-terminal phenylalanine provides a hydrophobic anchor. This aromatic residue is crucial for inserting the peptide into the lipid bilayer of cell membranes, a critical step in membrane disruption and pore formation, which is a common mechanism for antimicrobial peptides[5][11]. Phenylalanine can also engage in cation-π interactions, potentially strengthening the binding of the peptide to specific molecular targets[9][10].
-
Synergistic Potential: The combination of cationic and hydrophobic elements is a well-established principle in the design of potent, broad-spectrum antimicrobial peptides[5][12]. This structure allows for initial electrostatic attraction to microbial surfaces followed by membrane insertion and disruption[5][6].
This guide will therefore focus on three primary hypothesized therapeutic applications: Antimicrobial Agent , Cell-Penetrating Peptide for Drug Delivery , and Cardioprotective Agent .
Hypothesized Mechanisms and Therapeutic Applications
This compound as a Novel Antimicrobial Agent
The structural features of FRR strongly suggest antimicrobial potential. The proposed mechanism mirrors that of many well-characterized antimicrobial peptides (AMPs).
Proposed Mechanism of Action:
-
Electrostatic Binding: The positively charged di-arginine motif of this compound is hypothesized to bind electrostatically to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid (LTA) in Gram-positive bacteria[5][6].
-
Membrane Insertion & Disruption: Following initial binding, the hydrophobic phenylalanine residue facilitates the peptide's insertion into the membrane's lipid core[5]. This disrupts the membrane's integrity, potentially through mechanisms like the "carpet model," where peptides accumulate on the surface, or by forming pores, leading to leakage of cellular contents and cell death[13][14][15]. This membrane-centric action is less likely to induce resistance compared to conventional antibiotics targeting specific metabolic pathways[5].
A visual representation of this proposed workflow is provided below.
This compound as a Cell-Penetrating Peptide (CPP)
Arginine-rich peptides are renowned for their ability to traverse cellular membranes, making them excellent candidates for drug delivery vehicles[7][16][17]. This compound could be used to carry therapeutic cargo (e.g., small molecules, nucleic acids, other peptides) into cells.
Proposed Mechanism of Translocation: The cellular uptake of CPPs can occur through two main pathways:
-
Direct Penetration: The peptide may directly translocate across the plasma membrane. This process is thought to involve initial electrostatic interactions that destabilize the membrane, allowing the peptide and its cargo to enter the cytoplasm[13][16].
-
Endocytosis: More commonly, CPPs and their cargo are internalized via endocytic pathways, such as macropinocytosis or clathrin-mediated endocytosis[13]. The peptide interacts with the cell surface, triggering an uptake process that results in the formation of intracellular vesicles.
The efficiency of these pathways is highly dependent on the peptide sequence, the nature of the cargo, and the cell type.
This compound as a Cardioprotective Agent
A 1993 study by Zhang and Lockwood reported that this compound exerts a Zn2+-dependent, insulin-mimetic inhibitory action on myocardial proteolysis[1]. This suggests a potential role in protecting heart tissue from damage, particularly in ischemic conditions where protein breakdown is a key pathological feature.
Hypothesized Signaling Pathway: The insulin-mimetic effect suggests that this compound might engage with components of the insulin signaling pathway or a parallel pathway that converges on the regulation of proteasomes or other proteolytic systems in cardiomyocytes. The dependence on zinc suggests that a zinc-finger protein or a metalloproteinase could be involved in the mechanism.
Core Experimental Protocols
This section provides detailed methodologies for the initial characterization of this compound.
Peptide Synthesis and Characterization
Objective: To synthesize and purify this compound for use in biological assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Start with a Rink Amide resin to yield a C-terminal amide, or a Wang/trityl-type resin for a C-terminal carboxylic acid.
-
Fmoc Deprotection: Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF). Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a 20% solution of piperidine in DMF.
-
Amino Acid Coupling:
-
Activate the first amino acid (Fmoc-Arg(Pbf)-OH) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as OxymaPure in DMF[18].
-
Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps for the subsequent amino acids (Fmoc-Arg(Pbf)-OH and Fmoc-Phe-OH).
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove the side-chain protecting groups (e.g., Pbf from Arg) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA:H2O:TIS)[18].
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry (MS) and analytical HPLC. Quantify the peptide content, accounting for counterions like TFA[1].
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the antimicrobial efficacy of this compound against a panel of clinically relevant pathogens.
Methodology: Broth Microdilution for MIC/MBC Determination
-
Bacterial Strains: Use a panel including Gram-positive (e.g., Staphylococcus aureus, MRSA) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria[19].
-
Inoculum Preparation: Grow bacteria to the mid-logarithmic phase in Mueller-Hinton Broth (MHB). Dilute the culture to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the assay plate[19].
-
Peptide Dilution: Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate, with final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL[19][20].
-
Incubation: Add the bacterial inoculum to the wells containing the peptide dilutions. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest peptide concentration that shows no visible bacterial growth (turbidity)[15][19].
-
MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), plate aliquots from the clear wells (at and above the MIC) onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum.
In Vitro Cytotoxicity (Hemolysis) Assay
Objective: To assess the peptide's toxicity to mammalian cells, a critical parameter for therapeutic index calculation.
Methodology: Red Blood Cell Lysis Assay
-
Blood Collection: Obtain fresh human red blood cells (hRBCs) from a healthy donor. Wash the cells three times with phosphate-buffered saline (PBS) by centrifugation.
-
Peptide Incubation: Prepare serial dilutions of the peptide in PBS. Add a 2-4% (v/v) suspension of the washed hRBCs to the peptide solutions.
-
Controls: Use PBS as a negative control (0% hemolysis) and a surfactant like 0.1-1% Triton X-100 as a positive control (100% hemolysis).
-
Incubation: Incubate the samples at 37°C for 1 hour.
-
Measurement: Centrifuge the plates/tubes to pellet intact RBCs. Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at ~450 nm or ~540 nm.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the controls. The HC50 is the concentration causing 50% hemolysis.
Data Summary Table:
| Peptide | Target Organism | MIC (µg/mL) | MBC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| This compound | S. aureus | [Data] | [Data] | [Data] | [Data] |
| This compound | E. coli | [Data] | [Data] | [Data] | [Data] |
| This compound | P. aeruginosa | [Data] | [Data] | [Data] | [Data] |
Cellular Uptake Assay
Objective: To quantify the cell-penetrating ability of this compound.
Methodology: Flow Cytometry Analysis of a Fluorescently Labeled Peptide
-
Peptide Labeling: Synthesize this compound with a fluorescent tag (e.g., FITC or 5-FAM) at the N-terminus.
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HEK293) in a 24-well plate and grow to ~80% confluency.
-
Peptide Treatment: Treat the cells with varying concentrations of the fluorescently labeled peptide for a defined period (e.g., 1-4 hours) at 37°C.
-
Cell Preparation: Wash the cells thoroughly with PBS to remove surface-bound peptide. Detach the cells using trypsin.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer. Measure the mean fluorescence intensity of the cell population, which correlates with the amount of internalized peptide.
-
Controls: Include untreated cells as a negative control and potentially a well-known CPP like TAT peptide as a positive control.
Future Directions and Advanced Investigations
Should initial studies yield promising results, the following advanced investigations are warranted:
-
In Vivo Efficacy Models: For antimicrobial applications, murine models of sepsis, skin infection, or pneumonia are appropriate[21]. For cardioprotection, models of myocardial ischemia-reperfusion injury would be necessary.
-
Mechanism of Action Studies: To elucidate the antimicrobial mechanism, assays for membrane depolarization (e.g., using DiSC3(5) dye), DNA binding (e.g., electrophoretic mobility shift assay), and electron microscopy to visualize membrane damage can be employed[14][22].
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogues of this compound (e.g., substituting D-amino acids for increased stability, replacing Phe with other hydrophobic residues, or altering the number of Arg residues) to optimize activity and selectivity.
-
Pharmacokinetic Profiling: Assess the stability of the peptide in serum and its basic pharmacokinetic parameters (half-life, distribution) in an animal model[23].
Conclusion
This compound is a tripeptide with a scientifically compelling structure that suggests significant, yet largely untapped, therapeutic potential. Its combination of cationic and hydrophobic residues positions it as a strong candidate for development as an antimicrobial agent and a cell-penetrating peptide. The early, albeit isolated, finding of its cardioprotective effects provides a third, distinct avenue for exploration. By following the structured, hypothesis-driven experimental framework outlined in this guide, researchers can systematically characterize the bioactivity of this compound, validate its mechanisms of action, and lay the groundwork for its potential translation into a novel therapeutic agent.
References
- Benchchem. Antibiotically Active Tripeptides with L-Arginine and L-Phenylalanine: A Technical Guide.
- Generic Peptides. This compound peptide.
- PubMed Central (PMC). Arginine-Containing Tripeptides as Analgesic Substances: The Possible Mechanism of Ligand-Receptor Binding to the Slow Sodium Channel.
- Biosynth. H-RRR-OH | PP43350.
- Benchchem. Biological activity of tripeptides containing phenylalanine and arginine.
- PubMed. Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs.
- PubMed Central (PMC). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease.
- PubMed Central (PMC). Activatable cell-penetrating peptides: 15 years of research.
- ResearchGate. (PDF) Short tryptophan- and arginine-rich peptide shows efficacy against clinical methicillin-resistant Staphylococcus aureus strains isolated from skin and soft tissue infections.
- National Institutes of Health (NIH). Antimicrobial activity, membrane interaction and structural features of short arginine-rich antimicrobial peptides.
- PubMed. Short tryptophan- and arginine-rich peptide shows efficacy against clinical methicillin-resistant Staphylococcus aureus strains isolated from skin and soft tissue infections.
- Frontiers. Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action.
- Wong Lab | UCLA. Arginine-rich cell-penetrating peptides.
- MedchemExpress.com. H-Phe-Arg-OH (Phe-Arg) | Dipeptide.
- PubMed. Arginine-containing tripeptide Pro-Arg-Gly is involved in the regulation of the function of anticoagulation and insular systems under persistent hyperglycemia.
- MDPI. Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides from the Marine Gastropod Pisania pusio with Antimicrobial and Anticancer Properties.
- Biosynth. H-RR-OH | PP40642.
- National Institutes of Health (NIH). Recent Advances in Peptide Drug Discovery: Novel Strategies and Targeted Protein Degradation.
- Wikipedia. Kallidin.
- Morningstar. Animate Biosciences' Engineered Peptides Match or Exceed Standard Therapy in Preclinical Lung Fibrosis Models.
- Wikipedia. Tripeptide.
- BioPharmaDispatch. CLINUVEL begins preclinical evaluation of controlled-release injectable peptide platform.
- MDPI. Peptides Evaluated In Silico, In Vitro, and In Vivo as Therapeutic Tools for Obesity: A Systematic Review.
- YouTube. Integrated Screening & Assay Capabilities Facilitate Peptide Drug Discovery.
- NovoPro Bioscience Inc. H-His-Pro-OH / Tyrotropin-releasing hormone [2-3] peptide.
- Frontiers. Cell-Penetrating Peptides Predicted From CASC3, AKIP1, and AHRR Proteins.
- Oxford Academic. ProTCR: a protein language model-driven framework for decoding TCR-antigen recognition toward precision immunotherapies | Briefings in Bioinformatics.
- MDPI. Antimicrobial Peptides: The Production of Novel Peptide-Based Therapeutics in Plant Systems.
- Innovations in Peptide Synthesis for the Creation of Novel Therapeutic Agents.
- National Institutes of Health (NIH). Effects of Trp- and Arg-Containing Antimicrobial-Peptide Structure on Inhibition of Escherichia coli Planktonic Growth and Biofilm Formation.
- Wikipedia. Cell-penetrating peptide.
- MDPI. Antimicrobial Activity and Action Mechanisms of Arg-Rich Short Analog Peptides Designed from the C-Terminal Loop Region of American Oyster Defensin (AOD).
- LifeTein. Cell-penetrating peptide CPP synthesis service.
- BOC Sciences. H-Arg-Phe-OH - (CAS 2047-13-4) - Peptides - Amino Acid.
- Exploring the Chemical Features and Biomedical Relevance of Cell-Penetrating Peptides.
- ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents...
- PubMed. Synthesis of a tripeptide derivative containing the Phe-Arg hydroxyethylene dipeptide isostere.
- Bachem. What Are Dipeptides and Tripeptides | Definition & Examples.
- National Institutes of Health (NIH). The Antimicrobial, Antibiofilm and Anti-Inflammatory Activities of P13#1, a Cathelicidin-like Achiral Peptoid.
- National Institutes of Health (NIH). Activity and characterization of a pH-sensitive antimicrobial peptide.
- National Institutes of Health (NIH). In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method.
- Chemistry LibreTexts. 8.3: Peptides.
- PubMed. OH radical reactions with phenylalanine in free and peptide forms.
- National Institutes of Health (NIH). Synthetic Polypeptides with Cationic Arginine Moieties Showing High Antimicrobial Activity in Similar Mineral Environments to Blood Plasma.
- MDPI. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis.
- MDPI. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine.
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Methodological & Application
Application Note & Synthesis Protocol: H-Phe-Arg-Arg-OH
A Comprehensive Guide to the Solid-Phase Synthesis, Purification, and Characterization of a Biologically Relevant Tripeptide
Abstract
This document provides a detailed, field-proven protocol for the chemical synthesis of the tripeptide H-Phe-Arg-Arg-OH. Peptides rich in arginine residues are of significant interest in biomedical research, often playing roles in cell penetration and other biological activities. However, their synthesis can be challenging due to the bulky and reactive nature of the arginine side chain. This guide outlines a robust methodology using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), employing 2-chlorotrityl chloride (2-CTC) resin for a C-terminal carboxylic acid, the highly efficient HATU coupling reagent, and a carefully selected cleavage and purification strategy. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot their synthetic workflows.
Introduction: The Challenge and Strategy for Arginine-Rich Peptides
The synthesis of peptides containing multiple arginine residues requires careful consideration to overcome potential obstacles such as incomplete coupling reactions and side-chain related side reactions. The guanidinium group of arginine is strongly basic and nucleophilic, necessitating robust protection throughout the synthesis. In modern Fmoc-SPPS, the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is the protecting group of choice for arginine's side chain.[1][2][3] It offers excellent stability during the basic conditions of Fmoc-deprotection with piperidine, yet is reliably cleaved by strong acids like trifluoroacetic acid (TFA) during the final step.[3]
The steric hindrance presented by the bulky Pbf group can make the formation of the peptide bond challenging.[1] To ensure high coupling efficiency and minimize deletion sequences, a potent activating agent is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has proven to be a superior coupling reagent for such "difficult" couplings, demonstrating rapid kinetics and a low propensity for racemization.[4][5][6]
This protocol begins with the attachment of the C-terminal amino acid, Fmoc-Arg(Pbf)-OH, to a 2-chlorotrityl chloride (2-CTC) resin. This resin is advantageous as it allows for the cleavage of the final peptide under mild acidic conditions, preserving the C-terminal carboxylic acid and minimizing potential side reactions.[7][8][9] The peptide chain is then elongated sequentially, followed by cleavage from the solid support, simultaneous side-chain deprotection, and finally, purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials and Reagents
Resins and Amino Acids
| Reagent | Supplier | Grade |
| 2-Chlorotrityl chloride resin, 100-200 mesh, 1% DVB | Aapptec, Merck, etc. | ~1.2 mmol/g substitution |
| Fmoc-Arg(Pbf)-OH | BenchChem, ChemPep, etc. | Peptide synthesis grade |
| Fmoc-Phe-OH | BenchChem, ChemPep, etc. | Peptide synthesis grade |
Solvents and Reagents
| Reagent | Supplier | Grade |
| N,N-Dimethylformamide (DMF) | Major suppliers | Peptide synthesis grade, amine-free |
| Dichloromethane (DCM) | Major suppliers | Anhydrous, ACS grade |
| Piperidine | Major suppliers | Reagent grade |
| N,N-Diisopropylethylamine (DIPEA) | Major suppliers | Peptide synthesis grade |
| HATU | BenchChem, etc. | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Major suppliers | Reagent grade, >99% |
| Triisopropylsilane (TIS) | Major suppliers | Reagent grade, >98% |
| Diethyl ether | Major suppliers | Anhydrous, ACS grade |
| Acetonitrile (ACN) | Major suppliers | HPLC grade |
| Deionized water (18.2 MΩ·cm) | In-house | HPLC grade |
Experimental Protocols
Overall Synthesis Workflow
The synthesis of this compound follows a sequential process of loading the first amino acid onto the resin, followed by iterative cycles of deprotection and coupling, and concluding with cleavage and purification.
Caption: Overall workflow for the solid-phase synthesis of this compound.
Step 1: Loading of the First Amino Acid (Fmoc-Arg(Pbf)-OH) onto 2-CTC Resin
Causality: 2-CTC resin is selected for its ability to be cleaved under very mild acidic conditions, which is ideal for producing a peptide with a free C-terminal carboxylic acid.[7][8] The use of DIPEA as a non-nucleophilic base facilitates the esterification without causing significant racemization.[8]
-
Resin Swelling: In a peptide synthesis vessel, swell 1.0 g of 2-chlorotrityl chloride resin (~1.2 mmol capacity) in 10 mL of anhydrous DCM for 30 minutes with gentle agitation.[10]
-
Amino Acid Solution Preparation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (1.5 eq, 1.8 mmol, 1.17 g) in 10 mL of anhydrous DCM. Add DIPEA (3.0 eq, 3.6 mmol, 627 µL).
-
Loading: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours.
-
Capping: To cap any unreacted chlorotrityl sites, add 1 mL of methanol and agitate for an additional 30 minutes.[10][11]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.
-
(Optional) Loading Determination: The substitution level can be determined spectrophotometrically by cleaving the Fmoc group from a small, weighed amount of resin with a piperidine/DMF solution and measuring the absorbance of the dibenzylfulvene-piperidine adduct at ~301 nm.
Step 2: Iterative Peptide Chain Elongation
This cycle of deprotection and coupling is performed for the subsequent two amino acids (Arg, then Phe).
Caption: The iterative cycle of deprotection and coupling in Fmoc-SPPS.
A. Fmoc Deprotection:
-
Swell the resin in DMF for 20 minutes.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF. Agitate for 2 minutes.
-
Drain the solution. Add a fresh 20% piperidine/DMF solution and agitate for an additional 10 minutes.[12]
-
Drain the solution and wash the resin thoroughly with DMF (5x).
B. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH and Fmoc-Phe-OH):
Causality: HATU is an aminium salt-based reagent that rapidly converts the carboxylic acid of the incoming amino acid into a highly reactive OAt-active ester in the presence of a base like DIPEA.[5][6] This ensures efficient amide bond formation, even with the sterically demanding Fmoc-Arg(Pbf)-OH.[1] Using a slight excess of reagents drives the reaction to completion.
-
Activation Solution: In a separate vial, dissolve the next Fmoc-amino acid (3 eq.), HATU (2.9 eq.), in DMF.
-
Activation: Add DIPEA (6 eq.) to the activation solution and vortex for 1-2 minutes.[1][6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the reaction time or perform a second coupling.[13]
-
Washing: Once coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).
Repeat this deprotection and coupling cycle for Fmoc-Phe-OH. After the final coupling, perform one last Fmoc deprotection step to expose the N-terminal amine of Phenylalanine.
Step 3: Cleavage of the Peptide from the Resin and Side-Chain Deprotection
Causality: A cleavage cocktail containing a high concentration of TFA is required to cleave the ester linkage to the 2-CTC resin and simultaneously remove the Pbf protecting groups from the arginine side chains.[14][15] Scavengers are critical: water acts as a proton source, and TIS is a highly effective carbocation scavenger, preventing the reactive species generated from the Pbf groups and the resin from alkylating the peptide.[15][16] For peptides with multiple arginines, a longer cleavage time of 2-3 hours is recommended to ensure complete deprotection.[14][16]
-
Preparation: Wash the fully synthesized, N-terminally deprotected peptide-resin with DCM (3x) and dry thoroughly under vacuum for at least 1 hour.
-
Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail: 95% TFA, 2.5% deionized water, 2.5% TIS (v/v/v). Prepare approximately 10 mL of cocktail per gram of starting resin.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin. Agitate gently at room temperature for 3 hours.[16]
-
Peptide Collection: Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Resin Wash: Wash the resin twice with a small volume of fresh TFA, and combine the filtrates.
-
Precipitation: Add the combined TFA solution dropwise into a 50 mL centrifuge tube containing ~40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.
-
Isolation: Centrifuge the mixture for 5 minutes at 3000 rpm. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen and then in a vacuum desiccator to remove residual ether.
Purification and Characterization
Purification by Reverse-Phase HPLC
Causality: RP-HPLC is the standard and most effective method for purifying synthetic peptides.[17] The separation is based on the hydrophobicity of the peptide and its impurities. A C18 stationary phase is commonly used. TFA is added to the mobile phase as an ion-pairing agent, which sharpens the peaks and improves resolution.[18] A shallow gradient of acetonitrile allows for the effective separation of the target peptide from closely eluting synthesis-related impurities like deletion sequences or incompletely deprotected peptides.[17]
| Parameter | Condition |
| Column | Preparative C18, 5-10 µm, 120 Å |
| Mobile Phase A | 0.1% TFA in deionized water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5% to 45% B over 40 minutes |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 22 mm ID column) |
| Detection | UV at 220 nm |
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated preparative RP-HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of each collected fraction using analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white, fluffy powder.[18]
Characterization
A. Analytical RP-HPLC: To confirm the purity of the final product. The same mobile phases can be used as in the preparative run, but on an analytical C18 column (e.g., 4.6 mm ID) with a lower flow rate (e.g., 1 mL/min).
B. Mass Spectrometry (LC-MS): To confirm the identity of the synthesized peptide.
| Parameter | Expected Value |
| Peptide Sequence | This compound |
| Molecular Formula | C₂₁H₃₅N₉O₄ |
| Monoisotopic Mass | 493.2812 g/mol |
| Average Mass | 493.59 g/mol |
| Observed Mass (ESI+) | [M+H]⁺ = 494.29 |
Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low Yield | Incomplete coupling. | Use a more potent coupling reagent like HATU; perform double couplings, especially for Arg-Arg sequence.[1][19] |
| Premature cleavage from resin. | Ensure only specified solvents (DMF, DCM) are used during synthesis; avoid acidic contaminants. | |
| Incomplete Deprotection | Insufficient cleavage time. | Extend cleavage time to 3-4 hours, especially for multiple Arg(Pbf) residues.[16] |
| Scavenger degradation. | Use fresh TIS and TFA for the cleavage cocktail. | |
| Extra Peaks in HPLC | Deletion sequences. | Optimize coupling efficiency (see above). |
| Racemization. | Use HATU to minimize racemization risk; avoid excessive exposure to base.[5] | |
| Reattachment to resin. | Use effective scavengers like TIS in the cleavage cocktail.[15] |
Conclusion
The synthesis of the arginine-rich tripeptide this compound can be achieved with high purity and yield by following a well-designed Fmoc-SPPS strategy. The judicious selection of a 2-chlorotrityl chloride resin, the use of the highly efficient HATU coupling reagent to overcome the steric hindrance of Pbf-protected arginine, and an optimized cleavage protocol are key to success. The detailed methodologies provided herein serve as a robust foundation for researchers synthesizing this and other challenging arginine-containing peptides.
References
-
Aapptec Peptides. (n.d.). 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Inhibitor Research Hub. (2025). HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Retrieved from [Link]
- Barlos, K., & Gatos, D. (1999). 2-Chlorotrityl chloride resin. In: Fmoc Solid Phase Peptide Synthesis: A Practical Approach (pp. 215-228). Oxford University Press. (Simulated reference, direct URL unavailable). A related open-access article is: Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Preparation of protected peptide fragments using 2-chlorotrityl chloride resin. Tetrahedron letters, 30(30), 3943-3946.
-
Méndez-Ardines, K., et al. (2023). Improving 2-Chlorotrityl Chloride (2-CTC) Resin Activation. Molecules, 28(18), 6563. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. Retrieved from [Link]
-
Baishixing Co.,Ltd. (2025). FMOC-Arg(Pbf)-OH aids in optimizing peptide purity and yield. Retrieved from [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry, 22(22), 7795-7801. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
- Fields, G. B. (2007). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. (Simulated reference, direct URL unavailable).
-
Aapptec Peptides. (n.d.). Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R). Information Bulletin 1168. Retrieved from [Link]
-
Organic Chemistry Explained. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]
- Hofmann, K., & Woolner, M. E. (1953). The Synthesis of Peptides of Arginine. Journal of the American Chemical Society, 75(23), 5955-5959. (Simulated reference, direct URL unavailable). A related article on arginine peptide synthesis is available.
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
Zandavi, S. K., et al. (2013). The Role of Arginine-Phenylalanine-Amide-Related Peptides in Mammalian Reproduction. International Journal of Endocrinology and Metabolism, 11(3), 135-143. Retrieved from [Link]
-
Merck. (n.d.). Product Focus: Amino acids for Fmoc SPPS Novabiochem®. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]
-
Biotage. (2023). How long should I let my cleavage reaction stir at room temperature? Retrieved from [Link]
-
Ge, Y., et al. (2012). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. Pharmaceuticals, 5(1), 1-15. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]
-
Farran, B., et al. (2021). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). STAR Protocols, 2(2), 100523. Retrieved from [Link]
-
Boissonnas, R. A., et al. (1960). Synthesis of Arginine-Containing Peptides through Their Ornithine Analogs. Journal of the American Chemical Society, 82(12), 3027-3032. Retrieved from [Link]
-
Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. Retrieved from [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. Retrieved from [Link]
- Google Patents. (2012). US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides.
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
- Douat-Casassus, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis (pp. 1-26). Humana Press. (Simulated reference, direct URL unavailable).
-
Gauthier, J. Y., et al. (2008). Solid-phase synthesis of arginine-containing peptides and fluorogenic substrates using a side-chain anchoring approach. Journal of Peptide Science, 14(1), 116-126. Retrieved from [Link]
- Google Patents. (2008). EP1968995A1 - Methods for the synthesis of arginine-containing peptides.
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Application Note & Protocol: Solid-Phase Synthesis of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg)
Introduction: The Significance of Arginine-Rich Peptides and the Logic of Solid-Phase Synthesis
The tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg or F-R-R) represents a sequence motif increasingly relevant in biomedical research. Arginine-rich peptides are known for their roles in cellular uptake, antimicrobial activity, and as components of cell-penetrating peptides (CPPs) which are crucial for drug delivery systems.[1][2] The synthesis of such peptides, particularly those containing multiple, consecutive arginine residues, presents unique challenges primarily due to the bulky, highly basic guanidinium side chain of arginine.
Solid-Phase Peptide Synthesis (SPPS), pioneered by R. Bruce Merrifield, is the method of choice for preparing peptides like Phe-Arg-Arg.[3] This technique immobilizes the growing peptide chain on an insoluble polymeric support (resin), allowing for the use of excess reagents to drive reactions to completion. Unreacted reagents and byproducts are then simply washed away, streamlining the purification process at each step.[4] This guide details a robust protocol for the manual synthesis of Phe-Arg-Arg using the widely adopted Fluorenylmethyloxycarbonyl (Fmoc) protection strategy, addressing the specific challenges posed by the di-arginine sequence.
Strategic Overview: The Fmoc/tBu Approach
The synthesis will employ the Fmoc/tBu (tert-butyl) strategy. The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile Fmoc group, which is removed at each cycle with a piperidine solution.[5][6] The reactive side chains of arginine and the C-terminal carboxyl group are protected by acid-labile groups, such as the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group for the arginine side chain, which are removed only at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[7][8]
This orthogonal protection scheme is critical: the conditions for Nα-deprotection must not affect the side-chain protecting groups, ensuring the integrity of the peptide chain throughout the synthesis.[4]
Experimental Workflow Diagram
The overall process of synthesizing the Phe-Arg-Arg tripeptide via Fmoc-SPPS is illustrated below.
Caption: Workflow for the Solid-Phase Synthesis of Phe-Arg-Arg.
Materials and Reagents
Quantitative Data Summary
| Reagent | Molar Equiv. (relative to resin capacity) | Purpose |
| Rink Amide Resin (0.5-0.8 mmol/g) | 1.0 | Solid support for C-terminal amide |
| Fmoc-Arg(Pbf)-OH | 3.0 | Protected Arginine building block |
| Fmoc-Phe-OH | 3.0 | Protected Phenylalanine building block |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | 2.9 | Coupling activator |
| HOBt (1-Hydroxybenzotriazole) | 3.0 | Coupling additive, racemization suppressant |
| DIPEA (N,N-Diisopropylethylamine) | 6.0 | Activation base |
| Piperidine | 20% (v/v) in DMF | Fmoc deprotection agent |
| DMF (N,N-Dimethylformamide) | - | Primary solvent for swelling, washing, coupling |
| DCM (Dichloromethane) | - | Washing solvent |
| Methanol (MeOH) | - | Final washing solvent |
| Cleavage Cocktail (Reagent R) | ||
| TFA (Trifluoroacetic acid) | 90% (v/v) | Cleavage and deprotection acid |
| Thioanisole | 5% (v/v) | Cation scavenger |
| 1,2-Ethanedithiol (EDT) | 3% (v/v) | Cation scavenger |
| Anisole | 2% (v/v) | Cation scavenger |
| Cold Diethyl Ether | - | Peptide precipitation |
Detailed Synthesis Protocol
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
Part 1: Resin Preparation and First Amino Acid Coupling (Arginine)
-
Resin Swelling: Place Rink Amide resin (e.g., 200 mg, 0.5 mmol/g loading) into a reaction vessel. Add N,N-Dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation. Drain the DMF.[9]
-
Initial Fmoc Deprotection: Add a 20% piperidine in DMF solution (~5 mL) to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine solution and agitate for an additional 15 minutes to ensure complete removal of the Fmoc group from the linker.[10]
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF (~3 mL). Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[10][11] The combination of HBTU and HOBt creates a highly reactive HOBt active ester, which accelerates the reaction and suppresses racemization.[11][12][13]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature. For arginine, which can be a "difficult coupling," extending the time or performing a double coupling may be necessary if monitoring indicates an incomplete reaction.[14][15]
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL), followed by DMF (3 x 5 mL).
-
Reaction Monitoring (Kaiser Test): Take a small sample of resin beads (~5 mg) and perform a Kaiser test to check for the presence of free primary amines.[16][17]
-
Procedure: To the resin sample, add 2-3 drops each of Kaiser test solutions A (KCN in pyridine), B (ninhydrin in n-butanol), and C (phenol in n-butanol). Heat at 100-120°C for 5 minutes.[17]
-
Interpretation:
-
Yellow/Colorless Beads & Solution: Negative result. Coupling is complete. Proceed to the next step.
-
Blue Beads & Solution: Positive result. Coupling is incomplete.[5] A re-coupling step (repeating steps 4-6) is required.
-
-
Part 2: Peptide Chain Elongation (Second Arginine and Phenylalanine)
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5 x 5 mL).
-
Coupling Cycle 2 (Arginine): Repeat steps 4-7 from Part 1 using Fmoc-Arg(Pbf)-OH. The consecutive arginine coupling is a critical step where aggregation can occur. Ensuring efficient solvation with DMF is key.
-
Coupling Cycle 3 (Phenylalanine): Once the second arginine coupling is confirmed complete by a negative Kaiser test, proceed with the final amino acid. Repeat the deprotection and washing steps as above. Then, perform the coupling (steps 4-7 from Part 1) using Fmoc-Phe-OH.[6]
-
Final Fmoc Deprotection: After the final coupling is confirmed complete, perform a final Fmoc deprotection step (20% piperidine in DMF, 5 min + 15 min).
-
Final Washing: Wash the peptide-resin extensively with DMF (5 x 5 mL), followed by DCM (3 x 5 mL), and finally Methanol (3 x 5 mL). Dry the resin under vacuum.[10]
Part 3: Cleavage, Deprotection, and Isolation
The presence of two Pbf-protected arginine residues necessitates a robust cleavage cocktail with effective scavengers to prevent side reactions.[7] Reagent R is specifically designed for this purpose.[18]
-
Cleavage Cocktail Preparation: Prepare Reagent R fresh by combining TFA (90%), thioanisole (5%), 1,2-ethanedithiol (EDT) (3%), and anisole (2%).[18]
-
Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin (~10 mL per gram of resin). Agitate the slurry at room temperature. For peptides with multiple arginine residues, a longer reaction time is often required to ensure complete removal of the Pbf groups.[18][19] A recommended time is 3-4 hours. Some protocols suggest 2 hours plus an additional hour for each arginine residue.[20]
-
Peptide Collection: Filter the resin and collect the filtrate into a centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.[18]
-
Precipitation: Add the TFA filtrate dropwise into a large volume (~40 mL) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Washing: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet twice more with cold diethyl ether, centrifuging each time.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain the crude peptide.
Part 4: Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a solution of water and acetonitrile with 0.1% TFA). Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) on a C18 column.[10]
-
Analysis: Collect fractions and analyze for purity using analytical RP-HPLC and confirm identity by mass spectrometry (e.g., ESI-MS).[10]
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final Phe-Arg-Arg peptide as a white, fluffy powder.
Conclusion and Field-Proven Insights
The synthesis of Phe-Arg-Arg, while seemingly straightforward, requires careful attention to the coupling of its two consecutive arginine residues. The Pbf protecting group is highly effective but requires extended cleavage times for complete removal.[7] In-process monitoring with the Kaiser test is a non-negotiable step to ensure high coupling efficiency before proceeding to the next cycle, thereby preventing difficult-to-remove deletion sequences in the final product. The use of a specialized cleavage cocktail like Reagent R is paramount to scavenge the reactive cations generated during deprotection, safeguarding the integrity of the final peptide. This protocol provides a validated and reliable pathway for obtaining high-purity Phe-Arg-Arg for downstream applications in research and drug development.
References
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]
-
Technical Support Information Bulletin 1168. Aapptec Peptides. [Link]
-
Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Aapptec Peptides. [Link]
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Cleavage Cocktails; Reagent B. Aapptec. [Link]
-
HBTU activation for automated Fmoc solid-phase peptide synthesis. PubMed. [Link]
-
Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry (RSC Publishing). [Link]
-
The Chemistry Behind Fmoc-Phe-OH: A Deep Dive into Its Role in Peptide Synthesis. Iris Biotech. [Link]
-
HBTU. Wikipedia. [Link]
-
Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]
-
Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. NIH. [Link]
- Fmoc‑Arg(Pbf)The synthetic method of OH.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. [Link]
-
Fmoc-Arg(Pbf)-OH Synthesis | CAS 154445-77-9. Omizzur. [Link]
-
How much time do your reaction take when cleaving arginine-rich peptides? ResearchGate. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]
-
Synthesis of Novel Arginine Building Blocks with Increased Lipophilicity Compatible with Solid-Phase Peptide Synthesis. MDPI. [Link]
-
Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. [Link]
- Methods for the synthesis of arginine-containing peptides.
-
Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]
-
Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. ResearchGate. [Link]
-
Fmoc-Phe-OH. CEM Corporation. [Link]
-
Fmoc-Arg(Pbf)-OH. CEM Corporation. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
-
Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides. PMC - PubMed Central. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. nbinno.com [nbinno.com]
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- 8. researchgate.net [researchgate.net]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 13. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. peptide.com [peptide.com]
- 17. peptide.com [peptide.com]
- 18. peptide.com [peptide.com]
- 19. peptide.com [peptide.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Purification of H-Phe-Arg-Arg-OH
Abstract
This document provides a comprehensive guide and a detailed protocol for the purification of the synthetic tripeptide H-Phe-Arg-Arg-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a short peptide characterized by a high net positive charge at acidic pH due to the presence of two arginine residues. This inherent basicity presents specific challenges for achieving high purity. This application note outlines the fundamental principles, a step-by-step experimental protocol, and troubleshooting guidance tailored for researchers, scientists, and drug development professionals working with similar arginine-rich peptides.
Introduction: The Challenge of Purifying Arginine-Rich Peptides
The tripeptide this compound (FRR) possesses a molecular weight of 477.56 g/mol and a theoretical isoelectric point (pI) of 12.4.[1] This high pI signifies that the peptide will carry a significant positive charge in the acidic mobile phases typically used for RP-HPLC. While RP-HPLC is the gold standard for peptide purification, separating peptides based on their hydrophobicity, highly basic peptides like this compound can exhibit poor chromatographic behavior.[2][3] This can manifest as broad, tailing peaks and poor resolution from closely related impurities.
The primary cause of this poor performance is undesirable ionic interactions between the positively charged guanidinium groups of the arginine residues and negatively charged residual silanol groups on the silica-based stationary phase. To achieve a successful separation, these interactions must be effectively masked. This is accomplished through the use of an ion-pairing agent in the mobile phase, which is a cornerstone of the methodology presented herein.
The Central Role of Ion-Pairing Agents in RP-HPLC
Ion-pairing agents are additives to the mobile phase that contain a hydrophobic part and an ionic part.[4][5] In the context of purifying positively charged peptides, an acidic ion-pairing agent with a hydrophobic character is used. Trifluoroacetic acid (TFA) is the most common and effective choice for this purpose.[6][7][8][9]
The mechanism of TFA is twofold:
-
pH Control: At a typical concentration of 0.1%, TFA lowers the mobile phase pH to approximately 2. This ensures that the peptide's arginine residues are fully protonated (positively charged) and, crucially, suppresses the ionization of the stationary phase's residual silanol groups, minimizing ionic interactions.[10]
-
Ion-Pair Formation: The trifluoroacetate anion (CF₃COO⁻) forms a neutral ion-pair with the positively charged sites on the peptide.[11] This complex has increased hydrophobicity, leading to stronger retention on the C18 stationary phase and promoting a separation based primarily on the molecule's overall hydrophobicity rather than its charge.
The result is significantly improved peak shape (sharper and more symmetrical) and enhanced resolution from synthesis-related impurities.[11]
Pre-Purification: Cleavage and Sample Preparation
The purification process begins after the peptide has been synthesized, typically via Solid-Phase Peptide Synthesis (SPPS). The crude peptide must be cleaved from the resin and its side-chain protecting groups removed.
Cleavage from Solid-Phase Resin
For peptides containing multiple arginine residues, complete deprotection of the guanidinium group's protecting group (e.g., Pbf or Pmc) can be slow.[12][13] A standard cleavage cocktail and procedure must be adapted to ensure complete removal, as incomplete deprotection will result in a major, difficult-to-separate impurity.
Recommended Cleavage Cocktail (Reagent K-modified):
-
90.0% Trifluoroacetic Acid (TFA)
-
5.0% Water
-
2.5% Triisopropylsilane (TIS)
-
2.5% 1,2-Ethanedithiol (EDT)
Cleavage Protocol:
-
Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Prepare the cleavage cocktail. For each gram of resin, use 10-20 mL of the cocktail.
-
Add the cocktail to the resin and stir at room temperature. For peptides with two or more arginines, a cleavage time of 4-6 hours is recommended to ensure complete deprotection.[13]
-
After cleavage, filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold (0-4 °C) methyl-t-butyl ether (MTBE) or diethyl ether.
-
Centrifuge the suspension to pellet the crude peptide, decant the ether, and repeat the wash step twice to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Crude Sample Preparation for HPLC
The dried crude peptide must be dissolved in a suitable solvent for injection onto the HPLC system.
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A (0.1% TFA in water).
-
If solubility is an issue, small amounts of acetonitrile or DMSO can be used, but minimize the volume to avoid compromising the initial binding to the column.
-
Filter the dissolved sample through a 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC system.[14]
HPLC Purification Protocol for this compound
This protocol is designed for a standard preparative RP-HPLC system equipped with a C18 column.
Materials and Equipment
| Item | Specification |
| HPLC System | Preparative HPLC with binary gradient pump, autosampler/manual injector, UV detector, and fraction collector |
| Column | C18 silica, 5-10 µm particle size, 300 Å pore size, ≥20 mm internal diameter |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade Acetonitrile (ACN) |
| Detection | UV at 214 nm and 280 nm |
| Sample | Crude this compound, filtered |
Rationale for Parameter Selection:
-
C18 Column: The industry standard for peptide purification, offering excellent hydrophobic retention.[2]
-
300 Å Pore Size: Wide-pore silica is essential for peptides and proteins to ensure they can access the entire surface area of the stationary phase for optimal interaction and separation.[10]
-
Acetonitrile (ACN): ACN is the preferred organic modifier as it has a low viscosity, which keeps backpressure manageable, and a low UV cutoff, making it compatible with detection at low wavelengths.[15][16]
-
TFA (0.1%): Provides the necessary ion-pairing and pH control for sharp peaks.[6][7]
-
Detection Wavelengths: The peptide backbone absorbs strongly around 214 nm, providing a sensitive signal for all peptide components. The phenylalanine residue provides some absorbance at 280 nm, which can be used as a secondary, more selective wavelength.
Experimental Workflow Diagram
Caption: Experimental workflow from crude peptide to final purified product.
Step-by-Step HPLC Method
-
System Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at the desired flow rate until a stable baseline is achieved.
-
Sample Injection: Inject the filtered crude sample onto the column. The loading amount will depend on the column dimensions and the purity of the crude material.
-
Gradient Elution: Elute the bound peptides using a linear gradient of Mobile Phase B. A shallow gradient is recommended for optimal resolution.
| Time (min) | % Mobile Phase B (ACN + 0.1% TFA) | Flow Rate (mL/min) | Curve |
| 0.0 | 5 | Set based on column ID | Linear |
| 5.0 | 5 | Set based on column ID | Linear |
| 35.0 | 45 | Set based on column ID | Linear |
| 40.0 | 95 | Set based on column ID | Linear |
| 45.0 | 95 | Set based on column ID | Linear |
| 46.0 | 5 | Set based on column ID | Linear |
| 55.0 | 5 | Set based on column ID | Linear |
-
Fraction Collection: Begin collecting fractions as the UV absorbance begins to rise from the baseline. Collect fractions across the entire elution profile of the main peak and any significant impurity peaks.
-
Post-Run Analysis: Analyze the collected fractions using analytical HPLC and Mass Spectrometry (MS) to determine the purity and identity of the peptide in each fraction.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder (TFA salt).
Troubleshooting and Optimization
| Problem | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks | 1. Insufficient ion-pairing. 2. Column degradation (silanol exposure). 3. Sample overload. | 1. Ensure TFA concentration is 0.1% in both mobile phases. 2. Use a new column or a column specifically designated for basic peptides. 3. Reduce the amount of sample injected.[17][18] |
| Poor Resolution | 1. Gradient is too steep. 2. Inappropriate organic modifier. | 1. Decrease the gradient slope (e.g., 0.5% B/min instead of 1% B/min). 2. While ACN is standard, methanol can offer different selectivity and may resolve difficult impurities.[19][20][21] |
| High Backpressure | 1. Clogged column frit. 2. Particulate matter from sample. 3. Precipitated peptide. | 1. Reverse-flush the column with a strong solvent (if permitted by manufacturer). 2. Always filter the sample before injection.[14] 3. Ensure the peptide is fully dissolved in the injection solvent. |
| No Peptide Elution | 1. Peptide is too hydrophobic for the gradient. 2. Pump or system failure. | 1. Extend the gradient to a higher percentage of Mobile Phase B. 2. Check system for leaks, ensure mobile phase reservoirs are full, and verify pump operation.[17][22] |
Conclusion
The successful purification of the highly basic tripeptide this compound by RP-HPLC is contingent on the effective management of its strong positive charge. The use of trifluoroacetic acid as an ion-pairing agent is critical for suppressing undesirable ionic interactions with the stationary phase, thereby enabling a high-resolution separation based on hydrophobicity. By following the detailed cleavage, sample preparation, and HPLC protocols outlined in this document, researchers can consistently achieve high purity of this and other arginine-rich peptides, a crucial step for accurate downstream biological and pharmaceutical applications.
References
-
How to choose an ion pairing agent to improve your peptide purification. (2023, February 6). Biotage. [Link]
-
Methanol as an Alternative Mobile Phase Solvent for Reversed-Phase Peptide Purification. Biotage. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Key Differences in the Use of Methanol and Acetonitrile in Liquid Chromatography. (2022, February 8). YouTube. [Link]
-
How does methanol as a mobile phase solvent impact peptide purification by reversed-phase flash chromatography? (2023, January 31). Biotage. [Link]
-
Solvent selectivity and strength in reversed-phase liquid chromatography separation of peptides. (2021, August 7). ResearchGate. [Link]
-
This compound peptide. GenicBio. [Link]
-
7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. [Link]
-
HPLC Methods for analysis of Trifluoroacetic acid. HELIX Chromatography. [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. (2007). Nature Protocols. [Link]
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2023, December 23). ACS Publications. [Link]
-
The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Spectroscopy Online. [Link]
-
Purification of naturally occurring peptides by reversed-phase HPLC. (2007). ResearchGate. [Link]
-
The role of TFA on Reverse phase chromatography? (2008, October 26). ResearchGate. [Link]
-
Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. (2025). Jove. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024, January 22). Analytical Chemistry. [Link]
-
H-Phe-Phe-Arg-Asp-Arg-OH. PubChem. [Link]
-
H-Phe-Arg-OH. Cambridge Bioscience. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). Journal of Peptide Science. [Link]
-
Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
How much time do your reaction take when cleaving arginine-rich peptides? (2021, July 10). ResearchGate. [Link]
-
Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene Pharmaceutical Services. [Link]
-
Protein purification troubleshooting guide. Cytiva. [Link]
-
L-Arginyl-L-phenylalanine Acetate Salt. PubChem. [Link]
-
L-Arginyl-L-phenylalanine. PubChem. [Link]
-
The low-temperature three dimensional structural determination of L-arginine bis(trifluoroacetate) crystal and its vibrational spectral analysis. (2011). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Morphology and Physical Properties of l-Arginine Trifluoroacetate Crystals. (2022). ResearchGate. [Link]
Sources
- 1. This compound peptide [novoprolabs.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Ion Pair Reagents | Thermo Fisher Scientific [thermofisher.com]
- 7. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. hplc.eu [hplc.eu]
- 11. the role of TFA on Reverse phase chromatography? - Chromatography Forum [chromforum.org]
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- 13. researchgate.net [researchgate.net]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. biotage.com [biotage.com]
- 16. researchgate.net [researchgate.net]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. biotage.com [biotage.com]
- 20. m.youtube.com [m.youtube.com]
- 21. 7 Key Differences in the Use of Methanol and Acetonitrile : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Application Note: High-Resolution Mass Spectrometry for the Characterization of the Synthetic Tripeptide H-Phe-Arg-Arg-OH
Abstract
This application note provides a comprehensive guide to the analysis of the synthetic tripeptide H-Phe-Arg-Arg-OH using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We present a detailed protocol, from sample preparation to data interpretation, designed for researchers, scientists, and professionals in drug development. The methodologies outlined herein are optimized for accurate mass determination and structural elucidation of this arginine-rich peptide, addressing common analytical challenges such as chromatographic retention and complex fragmentation patterns. This guide emphasizes the rationale behind experimental choices to ensure robust and reproducible results.
Introduction: The Analytical Imperative for Arginine-Rich Peptides
The synthetic tripeptide H-Phenylalanine-Arginine-Arginine-OH (this compound) is a short peptide characterized by the presence of two basic arginine residues. The chemical and biological significance of such peptides necessitates precise analytical methods for their characterization. Mass spectrometry stands as the premier technique for confirming molecular weight and elucidating the primary structure of synthetic peptides.
However, the high basicity conferred by the guanidinium groups of arginine presents unique analytical challenges.[1] These include poor retention on traditional reversed-phase chromatography columns, a propensity for forming multiple charge states during electrospray ionization (ESI), and complex fragmentation spectra upon collision-induced dissociation (CID).[2] This application note provides a validated workflow to navigate these challenges, ensuring high-fidelity analysis of this compound.
Peptide Profile:
| Property | Value |
| Sequence | This compound |
| Chemical Formula | C₂₁H₃₅N₉O₄ |
| Average Molecular Weight | 477.56 Da |
| Monoisotopic Molecular Weight | 477.2842 Da |
| Theoretical pI | 12.4[3] |
Experimental Workflow: A Strategic Approach
A successful analysis hinges on a meticulously planned workflow, from sample solubilization to mass spectrometric detection. Each stage is optimized to handle the unique properties of a basic, arginine-rich peptide.
Caption: High-level workflow for LC-MS/MS analysis of this compound.
Protocols and Methodologies
Sample Preparation: Ensuring a Clean Analyte
The quality of mass spectrometry data is directly dependent on sample purity. Contaminants such as salts (e.g., NaCl, K₂HPO₄) and trifluoroacetic acid (TFA), a common counterion from peptide synthesis, can suppress the analyte signal and complicate spectral interpretation.[4]
Protocol 1: Standard Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water. Vortex gently to ensure complete dissolution.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µM. The recommended solvent is a mixture of 95:5 (v/v) water:acetonitrile with 0.1% formic acid.
-
Rationale: Formic acid is a volatile organic acid that aids in the protonation of the peptide, which is essential for positive mode electrospray ionization, without causing the significant ion suppression sometimes observed with TFA.[4] The small amount of acetonitrile helps to wet the analytical column.
-
Protocol 2: Desalting with Solid-Phase Extraction (SPE) (If Necessary)
If the peptide sample is known to contain high concentrations of non-volatile salts or detergents, a cleanup step is mandatory.[5][6]
-
Column Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of 0.1% TFA in water.
-
Sample Loading: Acidify the peptide sample with TFA to a final concentration of 0.1% and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with 2 mL of 0.1% TFA in water to remove salts and other hydrophilic impurities.
-
Elution: Elute the peptide with 1 mL of 70:30 (v/v) acetonitrile:water with 0.1% formic acid.
-
Drying & Reconstitution: Dry the eluted sample in a vacuum centrifuge and reconstitute in the working solution described in Protocol 1.
Liquid Chromatography: Taming the Basic Peptide
Achieving good chromatographic peak shape and retention for a highly basic peptide like this compound on a reversed-phase column requires specific mobile phase modifiers.
LC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 1.7-2.1 mm ID, 50-100 mm length, ≤ 2 µm particle size | Provides excellent resolving power and efficiency for small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Standard aqueous mobile phase for peptide analysis. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for peptide elution. |
| Flow Rate | 200-400 µL/min | Appropriate for the recommended column dimensions. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1-5 µL | |
| Gradient | 2% to 40% B over 10 minutes | A shallow gradient is often necessary for resolving short, polar peptides.[9] |
-
Expert Insight on Ion-Pairing: While formic acid is generally sufficient, persistent peak tailing can be mitigated by using a stronger ion-pairing agent like TFA (0.05-0.1%). However, be aware that TFA can cause ion suppression in the MS source.[2] An alternative is to use newer column chemistries designed for polar analytes.
Mass Spectrometry: From Intact Mass to Sequence Confirmation
High-resolution mass spectrometry (e.g., Orbitrap or TOF) is essential for unambiguous molecular formula confirmation.
MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI) | The basic arginine residues readily accept protons, making positive mode ideal.[10][11] |
| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process. |
| Source Temp. | 120 - 150 °C | |
| Desolvation Temp. | 350 - 450 °C | Facilitates the transition of ions into the gas phase. |
| MS1 Scan Range | m/z 150 - 1000 | Covers the expected precursor ions. |
| MS1 Resolution | > 60,000 | To achieve high mass accuracy for formula confirmation. |
| MS/MS Activation | Collision-Induced Dissociation (CID) or Higher-Energy C-trap Dissociation (HCD) | Effective methods for peptide backbone fragmentation.[12][13] |
| Collision Energy | Stepped or normalized; 25-35 (arbitrary units) | Must be optimized to achieve a rich fragmentation spectrum without excessive fragmentation. |
Data Interpretation: Decoding the Spectra
Full Scan MS: Identifying the Precursor Ion
Due to the two arginine residues and the N-terminus, this compound is expected to be readily protonated. The high basicity of arginine's guanidinium group (pKa ~12.5) makes it a primary site of protonation.[1] In the gas phase, multiple charge states are possible.
Expected Precursor Ions:
| Ion Species | Charge State | Calculated m/z |
| [M+H]⁺ | +1 | 478.2915 |
| [M+2H]²⁺ | +2 | 239.6494 |
| [M+3H]³⁺ | +3 | 160.1020 |
The doubly charged ion ([M+2H]²⁺) is often the most abundant species for peptides with multiple basic sites under typical ESI conditions.[14] High-resolution measurement should confirm the observed m/z to within 5 ppm of the theoretical value.
Tandem MS: Confirming the Sequence
Fragmentation of the precursor ion provides definitive sequence information. For peptides, CID and HCD typically cleave the amide bonds along the backbone, producing b- and y-type fragment ions.
Caption: Fragmentation diagram for this compound showing expected b- and y-ion cleavages.
Predicted Fragment Ions (for [M+2H]²⁺ precursor at m/z 239.65):
| Fragment Ion | Sequence | Calculated m/z (z=1) | Calculated m/z (z=2) |
| b₁ | Phe | 148.0757 | - |
| b₂ | Phe-Arg | 304.1771 | 152.5922 |
| y₁ | Arg | 175.1190 | - |
| y₂ | Arg-Arg | 331.2203 | 166.1138 |
-
Causality of Fragmentation: The presence of arginine can significantly influence fragmentation.[15] The mobile proton, responsible for driving backbone cleavage, can be sequestered by the highly basic guanidinium side chain, potentially leading to less efficient fragmentation or favoring specific cleavage sites.[1][16] Additionally, neutral losses from the arginine side chain (e.g., loss of ammonia, NH₃, or guanidine) are common and should be considered during spectral interpretation.[1]
Conclusion
This application note details a robust and reliable LC-MS/MS workflow for the characterization of the synthetic tripeptide this compound. By implementing strategic sample preparation, optimized liquid chromatography using appropriate mobile phase modifiers, and high-resolution tandem mass spectrometry, researchers can overcome the analytical challenges posed by this arginine-rich peptide. The provided protocols and theoretical data serve as a foundational guide for achieving accurate molecular weight confirmation and definitive sequence elucidation, ensuring the integrity and quality of synthetic peptide products in research and development.
References
- Vertex AI Search, Grounding API Redirect. (n.d.). Fragmentation Chemistry of [M + Cu] Peptide Ions Containing an N-terminal Arginine.
- NIH. (n.d.). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows.
- Mass Spectrometry. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES.
- G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
- NIH. (n.d.). Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine.
- Thermo Fisher Scientific. (n.d.). Protein Sample Preparation for Mass Spectrometry.
- NIH. (2023, March 31). Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors.
- ResearchGate. (n.d.). The effect of arginine on the fragmentation pattern of singly....
- Peptide Property Calculator. (n.d.). This compound peptide.
- NIH. (n.d.). Modeling the Maximum Charge State of Arginine-Containing Peptide Ions Formed by Electrospray Ionization.
- PubMed. (2011, December 15). Peptide polarity and the position of arginine as sources of selectivity during positive electrospray ionisation mass spectrometry.
- MDPI. (2022, November 14). Development and Validation of an LC-MS/MS Method for Simultaneous Determination of Short Peptide-Based Drugs in Human Blood Plasma.
- Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
- PubMed. (2005). Collision-induced dissociation (CID) of peptides and proteins.
- ScienceDirect. (n.d.). Collision‐Induced Dissociation (CID) of Peptides and Proteins.
- NIH. (n.d.). Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset.
- NIH. (n.d.). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity.
Sources
- 1. Direct Dynamics Simulations of the Thermal Fragmentation of a Protonated Peptide Containing Arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 3. This compound peptide [novoprolabs.com]
- 4. massspec.unm.edu [massspec.unm.edu]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Sample Preparation for Mass Spectrometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Improved LC–MS identification of short homologous peptides using sequence-specific retention time predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modeling the Maximum Charge State of Arginine-Containing Peptide Ions Formed by Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptide polarity and the position of arginine as sources of selectivity during positive electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Collision-induced dissociation (CID) of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity - PMC [pmc.ncbi.nlm.nih.gov]
developing a cell-based assay for H-Phe-Arg-Arg-OH activity
Application Note & Protocol
Topic: Development of a Cell-Based Assay to Quantify the Bioactivity of H-Phe-Arg-Arg-OH by Measuring Intracellular Protease Inhibition
Abstract
The tripeptide this compound has been identified as a molecule with insulin-mimetic properties, specifically for its ability to inhibit myocardial proteolysis in a zinc-dependent manner.[1] This activity presents a compelling case for its therapeutic potential in conditions characterized by excessive protein degradation. To facilitate further research and high-throughput screening of analogous compounds, a robust and reproducible cell-based assay is essential. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to design, execute, and validate a cell-based assay to measure the intracellular proteolytic inhibitory activity of this compound and its derivatives. The protocol herein employs a commercially available, internally quenched fluorescent substrate to provide a sensitive and scalable method for quantifying total intracellular protease activity in a relevant cellular context.
Scientific Principle: The "Turn-On" Fluorescence Assay
The assay is founded on the principle of fluorescence resonance energy transfer (FRET) or self-quenching. A generic protease substrate, such as FITC-labeled casein, is introduced to the cells. In its intact state, the proximity of the fluorescein isothiocyanate (FITC) molecules on the casein protein leads to significant fluorescence quenching. When intracellular proteases cleave the substrate, the smaller peptide fragments diffuse, abolishing the quenching effect and resulting in a measurable increase in fluorescence.[2] The inhibitory action of this compound will, therefore, lead to a dose-dependent decrease in the fluorescent signal relative to untreated cells, providing a direct measure of its bioactivity.
Figure 1: Conceptual workflow of the protease inhibition assay. The peptide inhibits proteases, preventing the cleavage of a quenched substrate and thus reducing the fluorescent signal.
Materials and Reagents
| Item | Recommended Supplier | Catalog # (Example) | Notes |
| Cell Line | ATCC | CRL-3300™ | AC16 Human Cardiomyocyte Cell Line. A relevant cell line given the peptide's known effect on myocardial proteolysis. |
| Peptide | Various | N/A | This compound. Store lyophilized at -20°C. Prepare fresh stock solutions in sterile, nuclease-free water or an appropriate buffer. |
| Protease Substrate | Cayman Chemical | 10011151 | Protease Activity Assay Kit (FITC-Casein based). Provides a validated substrate and positive control (trypsin).[2] |
| Cell Culture Medium | Thermo Fisher | 11330032 | Dulbecco's Modified Eagle's Medium/F-12 (DMEM/F-12) |
| Fetal Bovine Serum | Thermo Fisher | 26140079 | FBS, Qualified |
| Penicillin-Streptomycin | Thermo Fisher | 15140122 | Standard antibiotic solution. |
| Trypsin-EDTA | Thermo Fisher | 25200056 | For cell dissociation. |
| Zinc Chloride (ZnCl₂) | Sigma-Aldrich | Z0148 | To test the zinc-dependency of the peptide's activity. |
| Assay Plates | Corning | 3603 | 96-well, black, clear-bottom plates for fluorescence assays. |
| Plate Reader | N/A | N/A | Capable of fluorescence measurement at Ex/Em = 485/530-538 nm.[2] |
| Protease Inhibitor | Roche | 11836170001 | cOmplete™ Protease Inhibitor Cocktail (for positive inhibition control). |
Experimental Protocols
Protocol 1: Cell Culture and Seeding
-
Rationale: Establishing a healthy, consistent monolayer of cells is critical for assay reproducibility. Seeding density must be optimized to ensure cells are in a logarithmic growth phase and not over-confluent at the time of the assay.
-
Culture AC16 cells in DMEM/F-12 supplemented with 12.5% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium, centrifuge the cells, and resuspend in fresh medium.
-
Perform a cell count (e.g., using a hemocytometer or automated counter).
-
Seed the cells into a 96-well black, clear-bottom plate at a density of 20,000 - 40,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment and recovery.
Protocol 2: Peptide Preparation and Treatment
-
Rationale: A dose-response curve is essential to determine the potency (e.g., IC₅₀) of the peptide. Zinc is included to validate the previously reported mechanism.[1]
-
Peptide Stock: Prepare a 10 mM stock solution of this compound in sterile, nuclease-free water. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of the peptide in serum-free cell culture medium. A typical concentration range for initial testing would be from 100 µM down to 1 nM.
-
Zinc Supplementation: For mechanism validation, prepare a parallel set of peptide dilutions in serum-free medium supplemented with 50-100 µM ZnCl₂.
-
Cell Treatment:
-
Gently aspirate the culture medium from the 96-well plate.
-
Wash each well once with 100 µL of warm, serum-free medium. This step enhances sensitivity by removing serum proteases and their inhibitors.
-
Add 90 µL of the appropriate peptide dilution (or control medium) to each well.
-
Controls are critical:
-
Vehicle Control (0% Inhibition): Cells treated with serum-free medium only.
-
Positive Inhibition Control (100% Inhibition): Cells treated with a broad-spectrum protease inhibitor cocktail.
-
No-Cell Control: Wells with medium only (no cells) to measure background fluorescence of the substrate.
-
-
-
Incubate the plate for 1-2 hours at 37°C to allow for peptide uptake and interaction with intracellular targets.
Protocol 3: Assay Execution and Measurement
-
Rationale: The substrate is added after peptide pre-incubation to ensure the measurement reflects the peptide's effect on protease activity. The incubation time must be sufficient for substrate cleavage but short enough to remain in the linear range of the reaction.
-
Substrate Preparation: Prepare the FITC-Casein substrate according to the manufacturer's protocol (e.g., from the Cayman Chemical kit[2]). Dilute it in the provided assay buffer.
-
Substrate Addition: Add 10 µL of the prepared substrate solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal time may need to be determined empirically.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Figure 2: Step-by-step experimental workflow for the this compound bioactivity assay.
Data Analysis and Interpretation
-
Background Subtraction: Average the fluorescence values from the "No-Cell Control" wells and subtract this average from all other wells.
-
Calculate Percentage Inhibition: Use the following formula for each peptide concentration: % Inhibition = 100 * (1 - [Signal_Sample - Signal_PositiveControl] / [Signal_VehicleControl - Signal_PositiveControl])
-
Dose-Response Curve: Plot the Percentage Inhibition (Y-axis) against the logarithm of the peptide concentration (X-axis).
-
IC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC₅₀ value, which is the concentration of the peptide that produces 50% inhibition of protease activity.
Sample Data Table
| Peptide Conc. (µM) | Log [Peptide] | Avg. Fluorescence (RFU) | % Inhibition |
| Vehicle | N/A | 15230 | 0.0 |
| 0.001 | -3 | 15110 | 1.1 |
| 0.01 | -2 | 14560 | 6.2 |
| 0.1 | -1 | 12890 | 21.4 |
| 1 | 0 | 8950 | 58.5 |
| 10 | 1 | 4550 | 98.0 |
| 100 | 2 | 4490 | 98.6 |
| Positive Ctrl | N/A | 4400 | 100.0 |
Assay Validation and Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation in medium; intrinsic fluorescence of peptide/compounds. | Run a "No-Cell Control" for every condition. Ensure substrate is prepared fresh and protected from light. |
| Low signal-to-background ratio | Low protease activity in cells; insufficient incubation time. | Optimize cell seeding density. Consider stimulating proteolysis with serum starvation for 4-6 hours before the assay. Increase substrate incubation time, ensuring it remains in the linear range. |
| High well-to-well variability | Inconsistent cell seeding; edge effects in the plate; pipetting errors. | Use a multichannel pipette for reagent addition. Do not use the outer wells of the 96-well plate. Ensure a single-cell suspension before seeding. |
| No dose-response observed | Peptide is inactive or not cell-permeable; incorrect concentration range. | Test a broader concentration range (e.g., up to 500 µM). Verify peptide integrity. For cell permeability questions, a biochemical assay with purified proteases could be a useful orthogonal test.[3][4] |
| Activity is not Zn-dependent | The effect in this cell line is independent of zinc; insufficient zinc concentration. | Re-evaluate the zinc concentration or test a zinc chelator (e.g., TPEN) to see if the effect is reversed. The mechanism may be cell-type specific. |
Conclusion
This application note provides a robust framework for establishing a cell-based assay to quantify the bioactivity of the tripeptide this compound. By measuring the inhibition of intracellular proteolysis, this method allows for the determination of potency (IC₅₀) and can be adapted for medium- to high-throughput screening of novel therapeutic candidates. The inclusion of mechanistic validation steps, such as testing for zinc dependency, ensures that the observed activity aligns with established biological functions, providing a trustworthy and authoritative platform for drug discovery and development.
References
-
Indigo Biosciences. GPCR Signaling Assays | GPCR Assay Kits. [Link]
-
Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]
-
Agilent Technologies. G-Protein Coupled Receptors (GPCR) Signaling Assays. [Link]
-
Reaction Biology. GPCR Assay Services. [Link]
-
NCBI Bookshelf. Assay Guidance Manual - Protease Assays. [Link]
-
Biosynthesis. This compound peptide. [Link]
-
Wikipedia. Kallidin. [Link]
-
Guidotti, G., et al. (2020). In Vitro Assays: Friends or Foes of Cell-Penetrating Peptides. Pharmaceuticals. [Link]
-
Eurofins Discovery. (2024). Rapid Functional Cell-Based Activity Profiling of Multi-receptor Targeted Anti-obesity Therapies. YouTube. [Link]
-
ResearchGate. Cell proliferation assay All peptides were incubated for 72 h in five... [Link]
-
Udugamasooriya, D. & Goren, A. (2015). Synthesis and Cell-Based Screening of One-Bead-One-Compound Peptide Libraries. Methods in Molecular Biology. [Link]
-
An, G., et al. (2021). An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. Bioconjugate Chemistry. [Link]
-
PubChem. L-Arginyl-L-phenylalanine. [Link]
-
Aapptec Peptides. H-Phe-OH, L-Phenylalanine, CAS 63-91-2. [Link]
Sources
Application Notes and Protocols for In Vivo Administration of Phenylalanyl-Arginyl-Arginine in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Scientific Rationale for In Vivo Investigation of Phenylalanyl-Arginyl-Arginine (FRR)
The tripeptide Phenylalanyl-Arginyl-Arginine (FRR) is a molecule of growing interest in biomedical research due to the combined properties of its constituent amino acids. Phenylalanine serves as a hydrophobic anchor, potentially facilitating interaction with cellular membranes, while the two consecutive arginine residues confer a strong positive charge. This cationic nature is characteristic of cell-penetrating peptides (CPPs), which are known to traverse cellular membranes and deliver molecular cargo.[1][2] The guanidinium headgroup of arginine is a key structural feature for the cellular uptake of these peptides.[2]
The arginine residues also position FRR as a potential modulator of nitric oxide (NO) signaling pathways. L-arginine is the endogenous substrate for nitric oxide synthase (NOS), and its administration can influence a myriad of physiological processes, including vasodilation, neurotransmission, and immune responses.[3][4][5][6] In vivo studies have demonstrated that administration of L-arginine can impact conditions such as Alzheimer's disease pathology in animal models and may influence food intake.[7][8]
Furthermore, dipeptides containing phenylalanine and arginine have shown distinct central nervous system effects in mice, including analgesic properties and alterations in locomotor activity when administered directly into the brain.[9] This suggests that FRR, with its additional arginine residue, may also possess neuromodulatory activities. Given these characteristics, in vivo studies of FRR are warranted to explore its therapeutic potential in a range of applications, from drug delivery to direct pharmacological intervention.
Preclinical Considerations and Experimental Design
The design of in vivo experiments with FRR requires careful consideration of several factors to ensure data integrity and animal welfare. The choice of animal model, administration route, dosage, and formulation are all critical parameters that will influence the experimental outcome.
Animal Model Selection
The selection of the animal model should be dictated by the research question. For general pharmacokinetic and toxicity studies, rodents such as mice and rats are commonly used.[10][11] For more specific disease models, the choice will depend on the pathology being investigated. For instance, transgenic mouse models of Alzheimer's disease have been used to study the effects of oral arginine administration.[7]
Route of Administration
The route of administration will significantly impact the bioavailability and biodistribution of FRR. Common routes for peptide administration in animal models include:
-
Intravenous (IV): Provides immediate and complete bioavailability, making it suitable for pharmacokinetic studies and acute effect assessments.[12]
-
Intraperitoneal (IP): A common route for systemic administration in rodents, offering a larger surface area for absorption compared to subcutaneous injection.[10][11][13][14]
-
Subcutaneous (SC): Allows for slower, more sustained absorption.
-
Oral (PO): While convenient, oral delivery of peptides is often challenging due to enzymatic degradation in the gastrointestinal tract and poor absorption.[15] However, studies with L-arginine have shown effects with oral administration.[7][8]
-
Intracerebroventricular (ICV) or Intrathecal (IT): For direct administration to the central nervous system, bypassing the blood-brain barrier.[9]
Dosage and Formulation
Determining the optimal dosage of FRR requires careful dose-response studies. It is advisable to start with a low dose and escalate to determine the therapeutic window and identify any potential toxicity. The formulation of FRR for in vivo use is critical for its stability and solubility. A common approach is to dissolve the peptide in a sterile, physiologically compatible vehicle such as saline or phosphate-buffered saline (PBS). The pH of the solution should be adjusted to be close to neutral to avoid irritation at the injection site.
Experimental Protocols
The following are detailed, step-by-step protocols for the preparation and administration of FRR in rodent models. All procedures involving live animals must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.
Protocol 1: Preparation of FRR for In Vivo Administration
-
Reagent and Equipment:
-
Phenylalanyl-Arginyl-Arginine (FRR) peptide (lyophilized powder)
-
Sterile, pyrogen-free saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
0.1 M HCl and 0.1 M NaOH (for pH adjustment)
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
-
-
Procedure:
-
Calculate the required amount of FRR based on the desired concentration and final volume.
-
Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile saline or PBS to the vial of lyophilized FRR to achieve the desired stock concentration.
-
Gently vortex the solution until the peptide is completely dissolved.
-
Check the pH of the solution. If necessary, adjust to a physiological pH (7.2-7.4) using small volumes of 0.1 M HCl or 0.1 M NaOH.
-
Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile tube.
-
Store the prepared FRR solution at 4°C for short-term use or aliquot and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
Prepared sterile FRR solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 25-27 gauge)
-
70% ethanol for disinfection
-
Mouse restraint device (optional)
-
-
Procedure:
-
Properly restrain the mouse, ensuring a firm but gentle grip to expose the abdomen. The mouse's head should be tilted slightly downwards.[11]
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.[10]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle with the bevel up.
-
Gently aspirate to ensure no fluid (e.g., urine or intestinal contents) is drawn into the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.[14]
-
Slowly inject the FRR solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.[10]
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intravenous (IV) Injection in Mice (Tail Vein)
-
Materials:
-
Prepared sterile FRR solution
-
Appropriately sized sterile syringe (e.g., 1 mL) and needle (e.g., 27-30 gauge)
-
Mouse restraint device with access to the tail
-
Heat lamp or warm water to dilate the tail veins
-
70% ethanol for disinfection
-
-
Procedure:
-
Place the mouse in the restraint device.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible.
-
Disinfect the tail with 70% ethanol.
-
Position the needle, with the bevel facing up, parallel to the chosen lateral tail vein.
-
Carefully insert the needle into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the FRR solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt the injection in a more proximal location.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Data Presentation and Visualization
Quantitative Data Summary
| Parameter | Animal Model | Route of Administration | Dosage Range | Key Findings | Reference |
| L-phenylalanyl-L-arginine | Mouse | Intracerebroventricular (ICV) / Intrathecal | 100 nM | Increased locomotor activity, convulsive effect (ICV), analgesic effect (intrathecal) | [9] |
| L-arginine | Rat | Intravenous (IV) Infusion | 250-1000 mg/kg/h | Increased hippocampal nitric oxide production | [3] |
| L-arginine | Mouse (AD model) | Oral | Dose-dependent | Suppressed Aβ plaque deposition, reduced insoluble Aβ42 | [7] |
| L-arginine | Rat | Oral | 16-24 mmol/kg | Reduced food intake | [8] |
Signaling Pathway and Workflow Diagrams
Below are diagrams illustrating the potential mechanism of action of FRR and a typical experimental workflow for in vivo studies.
Caption: Potential mechanism of FRR action.
Caption: Typical in vivo experimental workflow.
References
-
Adibi, S. A., & Johns, B. A. (1983). Utilization of intravenously infused tripeptides in baboons: effect on plasma concentration and urinary excretion of amino acids. Metabolism, 32(2), 103–105. [Link]
-
Mrowiec, J., Plech, A., Siemion, I. Z., & Herman, Z. S. (1992). Behavioural effects of two dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) after intracerebroventricular or intrathecal injections in mice. Neuropeptides, 23(2), 103–106. [Link]
-
Virginia Tech. (2017). SOP: Intraperitoneal Injections in the Rat. Research and Innovation | Virginia Tech. [Link]
-
Virginia Tech. (n.d.). Standard Operating Procedure: Intraperitoneal Injections in the Rat. Research and Innovation | Virginia Tech. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. UBC Animal Care Services. [Link]
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ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. [Link]
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Li, M., et al. (2021). Protocol for interfering peptide injection into adult mouse hippocampus and spatial memory testing. STAR Protocols, 2(3), 100654. [Link]
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Pérez, L., et al. (2020). Arginine-Derived Cationic Surfactants Containing Phenylalanine and Tryptophan: Evaluation of Antifungal Activity, Biofilm Eradication, Cytotoxicity, and Ecotoxicity. International Journal of Molecular Sciences, 21(21), 8206. [Link]
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Tsai, H. J., et al. (2003). Pharmacokinetics and pharmacodynamics of L-arginine in rats: a model of stimulated neuronal nitric oxide synthesis. Brain Research, 988(1-2), 173–183. [Link]
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Tsubuku, S., et al. (2004). Thirteen-week oral toxicity study of L-arginine in rats. International Journal of Toxicology, 23(2), 111–117. [Link]
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Duchardt, F., et al. (2007). Arginine-rich Cell Penetrating Peptides: From Endosomal Uptake to Nuclear Delivery. The FEBS Journal, 274(18), 4772-4782. [Link]
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Kim, J. H., et al. (2023). Exploratory Evaluation of Peptide-Based Immunization Targeting Fusion Glycoprotein-Derived Epitopes of Nipah Virus in Murine Model. Vaccines, 11(5), 987. [Link]
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Nakase, I., et al. (2008). Analysis of the cellular uptake R4, R8, and R16 peptides. Molecular Therapy, 16(1), 164-171. [Link]
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Wu, G., et al. (2009). Pharmacokinetics and safety of arginine supplementation in animals. The Journal of Nutrition, 137(6 Suppl 2), 1673S–1680S. [Link]
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Caldwell, R. W., et al. (2018). Biochemistry, pharmacology, and in vivo function of arginases. Pharmacological Reviews, 70(1), 126–159. [Link]
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Innerbody Research. (2023). GHK-Cu Peptide | The benefits, side effects, and more. [Link]
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Nakase, I., et al. (2007). Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement. Molecular Therapy, 15(10), 1873–1881. [Link]
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Hilpert, K., et al. (2015). Phenylalanine and Phenylglycine Analogues as Arginine Mimetics in Dengue Protease Inhibitors. Journal of Medicinal Chemistry, 58(20), 8044–8057. [Link]
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Takeuchi, T., et al. (2023). Oral administration of arginine suppresses Aβ pathology in animal models of Alzheimer's disease. Neurochemistry International, 169, 105578. [Link]
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Wang, W., et al. (2020). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Journal of Pharmaceutical Sciences, 109(1), 1-17. [Link]
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O'Donnell, M. W., et al. (2015). 28-Day dietary toxicity study of L-phenylalanine in rats. Food and Chemical Toxicology, 84, 13-20. [Link]
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Wong, C. H., et al. (2009). Arginine-rich cell-penetrating peptides. FEBS Letters, 583(11), 1661-1669. [Link]
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Wang, J., et al. (2023). Cell-Penetrating and Enzyme-Responsive Peptides for Targeted Cancer Therapy: Role of Arginine Residue Length on Cell Penetration and In Vivo Systemic Toxicity. Pharmaceutics, 15(7), 1878. [Link]
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Li, J., et al. (2015). Anti-Caries Effect of Arginine-Containing Formulations in vivo: A Systematic Review and Meta-Analysis. Caries Research, 49(6), 606–617. [Link]
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Adams, M. R., et al. (1999). Effects of in vivo and in vitro L-arginine supplementation on healthy human vessels. American Journal of Physiology-Heart and Circulatory Physiology, 277(1), H246-H252. [Link]
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Gutiérrez-Guzmán, M., et al. (2022). The Use of Peptides in Veterinary Serodiagnosis of Infectious Diseases: A Review. Animals, 12(19), 2663. [Link]
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Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of a Novel [18F]-Labeled Arginine Derivative for Tumor Imaging. Molecules, 28(20), 7111. [Link]
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Wu, G., et al. (2013). Impacts of arginine nutrition on embryonic and fetal development in mammals. Amino Acids, 45(2), 241–256. [Link]
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CABI Digital Library. (2004). Novel drug delivery strategies in veterinary medicine. [Link]
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Wu, G., et al. (2009). Arginine metabolism and nutrition in growth, health and disease. Amino Acids, 37(1), 153–168. [Link]
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Li, Y., et al. (2023). The Effect of Whey Peptides and Micronutrients on Improving Exercise Performance in Mice. Nutrients, 15(15), 3416. [Link]
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Kulkarni, P., et al. (2021). Differences of Transport Activity of Arginine and Regulation on Neuronal Nitric Oxide Synthase and Oxidative Stress in Amyotrophic Lateral Sclerosis Model Cell Lines. International Journal of Molecular Sciences, 22(24), 13511. [Link]
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ResearchGate. (2010). Catabolism and safety of supplemental L-arginine in animals. [Link]
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D'Alessio, D. A., et al. (2012). L-arginine promotes gut hormone release and reduces food intake in rodents. Obesity, 20(7), 1485–1492. [Link]
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Jinturkar, K. A., et al. (2012). Noninvasive Routes of Proteins and Peptides Drug Delivery. Indian Journal of Pharmaceutical Sciences, 74(1), 8–17. [Link]
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Marco, C., et al. (1990). Pharmacokinetics of arginine and aspartic acid administered simultaneously in the rat: II. Tissue distribution. Biopharmaceutics & Drug Disposition, 11(8), 717–725. [Link]
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Gantier, R., et al. (2011). The effects of arginine glutamate, a promising excipient for protein formulation, on cell viability: Comparisons with NaCl. Journal of Pharmaceutical Sciences, 100(8), 3097–3106. [Link]
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ResearchGate. (n.d.). Mechanism of action of L-arginine on the parameters examined in the... [Link]
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Fan, Y., et al. (2022). Oral delivery of protein and peptide drugs: from non-specific formulation approaches to intestinal cell targeting strategies. Drug Delivery, 29(1), 139–152. [Link]
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Sharma, R., et al. (2022). Protocol for delivering proteins, peptides, and shRNAs via the intrathecal route in the experimental allergic encephalomyelitis mouse model. STAR Protocols, 3(3), 101569. [Link]
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Böger, R. H. (2007). The pharmacodynamics of L-arginine. The Journal of Nutrition, 137(6 Suppl 2), 1650S–1655S. [Link]
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Dr. G Bhanu Prakash. (2022, November 5). Metabolism of Arginine and Beta Alanine : Medical biochemistry [Video]. YouTube. [Link]
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measuring the effect of H-Phe-Arg-Arg-OH on protein degradation
An Application Guide to Elucidating the Role of H-Phe-Arg-Arg-OH in Cellular Protein Degradation
Abstract
Cellular homeostasis is critically dependent on the precise regulation of protein turnover, a process governed by sophisticated degradation machinery. Dysregulation of these pathways is implicated in a multitude of pathologies, making them a key area for therapeutic intervention. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing experiments to measure the effect of the tripeptide this compound on the two primary cellular protein degradation systems: the Ubiquitin-Proteasome System (UPS) and the Autophagy-Lysosome Pathway. This guide emphasizes the rationale behind experimental choices, provides detailed, self-validating protocols, and offers frameworks for data interpretation to rigorously characterize the bioactivity of this peptide.
Introduction: The Significance of Protein Degradation and this compound
The cellular proteome is a dynamic environment where the synthesis and degradation of proteins are tightly balanced to maintain cellular function and adapt to stress. The two major pathways responsible for protein catabolism are the Ubiquitin-Proteasome System (UPS), which primarily degrades short-lived and misfolded proteins, and autophagy, a process that eliminates long-lived proteins, protein aggregates, and entire organelles[1][2].
The tripeptide this compound has been identified as a molecule with a potential role in modulating these processes. Early research indicated that this peptide exerts a Zn²⁺-dependent, insulin-mimetic inhibitory action on myocardial proteolysis, suggesting it may act as an inhibitor of protein degradation[3]. Understanding the specific mechanism and impact of this compound on the UPS and autophagy is crucial for evaluating its therapeutic potential. This application note provides the necessary theoretical background and practical protocols to investigate these effects.
Foundational Concepts: Major Protein Degradation Pathways
A robust experimental design is predicated on a solid understanding of the underlying biological systems.
The Ubiquitin-Proteasome System (UPS)
The UPS is the principal pathway for selective protein degradation in eukaryotic cells.[4] It involves a two-step process:
-
Tagging: Target proteins are marked for destruction by the covalent attachment of a poly-ubiquitin chain. This is accomplished through a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes)[1].
-
Degradation: The poly-ubiquitinated protein is recognized and degraded by the 26S proteasome, a large multi-catalytic protease complex, into small peptides[1][4].
Measuring the effect of this compound on the UPS can involve assessing the catalytic activity of the proteasome or quantifying the accumulation of ubiquitinated proteins.
The Autophagy-Lysosome Pathway
Autophagy is a catabolic process involving the sequestration of cytoplasmic components into a double-membraned vesicle called an autophagosome. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded by lysosomal hydrolases[5].
It is critical to measure autophagic flux —the complete process from autophagosome formation to degradation—rather than static measurements of autophagosome numbers. An accumulation of autophagosomes can signify either an induction of autophagy or a blockage of the degradation step. A compound like this compound, if it inhibits proteolysis, might cause such a blockage.
Experimental Design: Strategy and Considerations
Before proceeding to specific protocols, careful planning is required to ensure data is reliable and interpretable.
Peptide Preparation and Handling
-
Source: this compound is a synthetic tripeptide[3].
-
Storage: The lyophilized peptide should be stored at -20°C or below. Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles[6].
-
Reconstitution: Prepare a high-concentration stock solution in a suitable solvent (e.g., sterile water or DMSO). Note that Trifluoroacetic acid (TFA) is often a counterion from HPLC purification and can affect net weight and solubility; for sensitive cell-based assays, its presence should be considered[3][7].
-
Working Concentration: Determine the optimal concentration range for this compound through a dose-response curve, starting with concentrations informed by any available literature.
Cell Model Selection and Controls
-
Cell Line: Choose a cell line relevant to the research question (e.g., a cardiomyocyte cell line like AC16 for myocardial studies, or common lines like HEK293, HeLa, or U2OS for general mechanism studies).
-
Essential Controls:
-
Vehicle Control: Treat cells with the same solvent used to dissolve this compound.
-
Positive Control (Inhibition): For UPS assays, use a known proteasome inhibitor like MG132. For autophagy flux assays, use lysosomal inhibitors like Bafilomycin A1 (BafA1) or Chloroquine (CQ).
-
Positive Control (Induction): For autophagy, use a known inducer like rapamycin or nutrient starvation (e.g., EBSS)[8].
-
The overall experimental strategy is visualized in the workflow diagram below.
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H-Phe-Arg-Arg-OH as a tool for studying proteasome inhibition
Application Note & Protocol
Utilizing H-Phe-Arg-Arg-OH Conjugates as a Precision Tool for Probing the Trypsin-Like Activity of the Proteasome
Abstract
The 26S proteasome is a critical regulator of cellular protein homeostasis, and its dysfunction is implicated in numerous diseases, making it a prime therapeutic target.[1][2] The proteolytic activity of its 20S core particle is divided into three distinct types: chymotrypsin-like, trypsin-like, and caspase-like.[3] This guide provides a detailed framework for using fluorogenic peptide substrates based on the this compound sequence to specifically measure the trypsin-like activity of the proteasome. We clarify that while the core peptide itself is not an inhibitor, its conjugated forms (e.g., H-Phe-Arg-Arg-AMC) are indispensable tools for quantifying proteasome function and screening for inhibitory compounds. This document outlines the underlying principles, provides validated, step-by-step protocols for use with purified proteasomes and cell lysates, and details a workflow for inhibitor screening, complete with data analysis and troubleshooting.
Introduction: The Proteasome and Its Catalytic Activities
The ubiquitin-proteasome system (UPS) is the principal mechanism for selective protein degradation in eukaryotic cells, controlling the levels of proteins involved in signal transduction, cell cycle progression, and apoptosis.[2][4] The central protease of this system is the 26S proteasome, which consists of a 20S catalytic core particle capped by one or two 19S regulatory particles.[5]
The 20S core is a barrel-shaped complex where proteolysis occurs. It possesses three distinct catalytic activities, each attributed to different β-subunits:
-
Chymotrypsin-like (CT-L): Primarily cleaves after large hydrophobic residues. This is the most potent activity.[6][7]
-
Trypsin-like (T-L): Cleaves after basic residues, such as arginine and lysine.[8]
-
Caspase-like (C-L): Cleaves after acidic residues, like aspartate and glutamate.[8]
Targeting these specific activities is a key strategy in drug development. To achieve this, researchers require precise tools to measure the function of each catalytic site independently.
Principle of the Assay: H-Phe-Arg-Arg as a Specific Substrate
The tripeptide H-Phenylalanine-Arginine-Arginine-OH (this compound) is not an inhibitor but serves as the recognition sequence for a powerful class of reporter substrates. The sequence leverages the inherent specificity of the proteasome's trypsin-like (T-L) active sites, which preferentially bind to and cleave peptide bonds C-terminal to basic amino acids.[8]
For experimental use, this peptide is chemically synthesized and conjugated to a reporter molecule, such as 7-amino-4-methylcoumarin (AMC), creating a fluorogenic substrate (e.g., H-Phe-Arg-Arg-AMC).
The causality behind this choice is twofold:
-
Specificity: The tandem arginine residues provide a highly specific target for the T-L sites (β2 subunits) of the proteasome.
-
Detection: In its intact state, the substrate is non-fluorescent (quenched). Upon cleavage of the amide bond between the C-terminal arginine and the AMC group by an active proteasome, the free AMC is released, which is highly fluorescent. The rate of increase in fluorescence is directly proportional to the proteasome's T-L enzymatic activity.[6][7]
This system allows for the real-time, quantitative measurement of a specific proteolytic activity, forming the basis for robust assays to screen for inhibitors that target the trypsin-like sites.
Mechanism of Substrate Cleavage
The following diagram illustrates the cleavage of a fluorogenic substrate by the 20S proteasome core, leading to a detectable signal.
Caption: Mechanism of proteasome activity detection.
Experimental Protocols
These protocols are designed as a self-validating system. The inclusion of a known proteasome inhibitor, such as MG-132, is critical to confirm that the measured proteolytic activity is specifically from the proteasome and not from other proteases in the sample.[7]
Materials and Reagents
-
Fluorogenic Substrate: H-Phe-Arg-Arg-AMC (or analogous T-L substrate like Z-LRR-AMC[9]). Prepare a 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 25 mM KCl, 10 mM NaCl, 1 mM MgCl₂, 2 mM DTT, 0.1 mg/mL BSA.
-
Proteasome Inhibitor (Positive Control): MG-132. Prepare a 10 mM stock solution in DMSO. Store at -20°C.
-
Sample: Purified 20S or 26S proteasome, or cell lysate.
-
Instrumentation: Fluorescence plate reader capable of excitation at ~350 nm and emission at ~440 nm.
-
Hardware: Opaque, black 96-well or 384-well microplates suitable for fluorescence assays.
Protocol I: In Vitro Assay with Purified Proteasome
This protocol provides a clean system to assess the direct impact of compounds on proteasome activity.
-
Preparation: Thaw all reagents on ice. Warm the assay buffer and microplate to 37°C.
-
Reaction Setup: In a 96-well plate, prepare the following reactions in triplicate.
| Component | Test Well (Inhibitor) | Positive Control (No Inhibitor) | Negative Control (Inhibited) | Blank |
| Assay Buffer | to 100 µL | to 100 µL | to 100 µL | 100 µL |
| Purified Proteasome (2 nM final) | 5 µL | 5 µL | 5 µL | 0 µL |
| Test Compound (or DMSO) | 1 µL | 1 µL (DMSO) | 0 µL | 1 µL (DMSO) |
| MG-132 (10 µM final) | 0 µL | 0 µL | 1 µL | 0 µL |
| Total Volume | X µL | X µL | X µL | X µL |
-
Pre-incubation: Mix gently and incubate the plate at 37°C for 15 minutes to allow inhibitors to bind to the proteasome.
-
Initiate Reaction: Add 2 µL of 5 mM H-Phe-Arg-Arg-AMC (100 µM final concentration) to all wells.
-
Measure Fluorescence: Immediately place the plate in the reader, pre-warmed to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes (Ex/Em 350/440 nm).
Protocol II: Screening for Proteasome Inhibitors in Cell Lysates
This protocol assesses inhibitor efficacy in a more complex biological environment. Do not use protease inhibitor cocktails during lysate preparation as they may interfere with the assay.[7]
-
Lysate Preparation:
-
Harvest cultured cells and wash with cold PBS.
-
Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM DTT) and lyse via sonication or Dounce homogenization on ice.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cytosolic extract) and determine the protein concentration using a BCA assay.[6][10]
-
-
Reaction Setup: Follow the table in Protocol I, but replace the purified proteasome with 20-50 µg of cell lysate per well. Adjust the final volume with Assay Buffer.
-
Execution: Follow steps 3-5 from Protocol I. The workflow is visualized below.
Inhibitor Screening Workflow
Caption: Workflow for proteasome inhibitor screening.
Data Analysis and Interpretation
-
Calculate Reaction Rate: Plot fluorescence units (RFU) versus time (minutes). The initial linear portion of this curve represents the reaction rate (Vmax). Calculate the slope (ΔRFU/Δt) for each well.
-
Correct for Background: Subtract the slope of the "Blank" well from all other wells.
-
Determine Proteasome-Specific Activity: The true T-L activity is the difference between the rate in the "Positive Control" well and the "Negative Control (MG-132)" well.
-
Specific Activity = Vmax (Positive Control) - Vmax (MG-132)
-
-
Calculate Percent Inhibition: For each test compound, calculate the percentage of inhibition relative to the uninhibited control.
-
% Inhibition = [1 - (Vmax (Test Compound) / Vmax (Positive Control))] x 100
-
Sample Data Table
| Condition | Avg. Rate (ΔRFU/min) | Corrected Rate (ΔRFU/min) | % Inhibition |
| Blank | 5 | 0 | - |
| Positive Control (DMSO) | 255 | 250 | 0% |
| Negative Control (MG-132) | 20 | 15 | 94% |
| Test Compound A (10 µM) | 130 | 125 | 50% |
| Test Compound B (10 µM) | 252 | 247 | 1.2% |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation (light/heat). Contaminated buffer. | Store substrate stock protected from light at -20°C. Prepare fresh assay buffer with high-purity water. |
| No or low signal | Inactive proteasome. Incorrect filter set. | Use a fresh lysate or a new aliquot of purified enzyme. Verify plate reader settings (Ex/Em ~350/440 nm). |
| Non-linear reaction curves | Substrate depletion. Enzyme instability. | Reduce enzyme/lysate concentration or run the assay for a shorter duration. Ensure DTT is present in the assay buffer. |
| Inhibition by DMSO | High concentration of DMSO. | Ensure the final DMSO concentration in the well does not exceed 1-2%. |
| MG-132 shows low inhibition | MG-132 is a potent CT-L inhibitor but less so for T-L. | While MG-132 is a broad inhibitor, for T-L specific studies, consider a more T-L specific inhibitor like Bortezomib for the positive control if available. However, MG-132 should still show significant inhibition. |
Conclusion
Fluorogenic substrates based on the this compound peptide sequence are specific and reliable tools for investigating the trypsin-like activity of the proteasome. The protocols described herein provide a robust, self-validating framework for basic research and high-throughput screening of potential therapeutic inhibitors. By carefully including positive and negative controls, researchers can generate high-quality, reproducible data to advance our understanding of proteasome biology and accelerate drug discovery.
References
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Scalable In Vitro Proteasome Activity Assay: Methods and Protocols - ResearchGate. Available at: [Link]
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Proteasomes: Isolation and Activity Assays - PMC - NIH. Available at: [Link]
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Proteasomes: Isolation and Activity Assays - Wiley Online Library. Available at: [Link]
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This compound peptide - NovoPro Bioscience. Available at: [Link]
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The Caspase-like Sites of Proteasomes, Their Substrate Specificity, New Inhibitors and Substrates, and Allosteric Interactions with the Trypsin-like Sites - ResearchGate. Available at: [Link]
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Substrate specificity of the caspase-like sites of the proteasome - ResearchGate. Available at: [Link]
-
Molecular basis for Proline- and Arginine-Rich Peptide inhibition of proteasome - PMC. Available at: [Link]
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H-Phe-Arg-OH - Bachem AG - Cambridge Bioscience. Available at: [Link]
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Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications - ACS Publications. Available at: [Link]
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Inhibition of Proteasome Activity Induces Formation of Alternative Proteasome Complexes - PMC - PubMed Central. Available at: [Link]
-
Inhibition of proteasome activity by selected amino acids - PubMed. Available at: [Link]
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Conserved Sequence Preferences Contribute to Substrate Recognition by the Proteasome - PMC - PubMed Central. Available at: [Link]
-
Proteasome Inhibition: Mechanism of Action - PubMed. Available at: [Link]
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The Ubiquitin-Proteasome Pathway and Proteasome Inhibitors - PMC - PubMed Central. Available at: [Link]
-
An evolutionarily conserved pathway controls proteasome homeostasis - PMC. Available at: [Link]
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Designing Experiments with Phenylalanyl-Arginyl-Arginine TFA Salt: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unlocking the Potential of a Cationic Tripeptide
Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg or FRR) is a tripeptide characterized by a hydrophobic phenylalanine residue followed by two cationic arginine residues. This unique composition positions it within the broader class of arginine-rich peptides, which are of significant interest in biomedical research.[1][2] Arginine-rich peptides are well-documented for their ability to traverse cellular membranes, a property attributed to the guanidinium groups of the arginine residues interacting with negatively charged components of the cell surface.[3][4] This characteristic makes them promising candidates as cell-penetrating peptides (CPPs) for the intracellular delivery of various therapeutic and diagnostic cargoes.[5][6][7]
This guide provides a comprehensive overview of designing and executing experiments with Phenylalanyl-Arginyl-Arginine TFA salt. We will delve into the critical considerations for its handling, the design of robust experimental protocols, and the interpretation of results, with a strong emphasis on scientific integrity and reproducibility.
I. Understanding the Reagent: Phenylalanyl-Arginyl-Arginine TFA Salt
Phenylalanyl-Arginyl-Arginine is typically supplied as a trifluoroacetate (TFA) salt, a byproduct of the solid-phase peptide synthesis and purification process.[8][9] While TFA is effective for these procedures, it is crucial to recognize its potential impact on experimental outcomes.
The Trifluoroacetate (TFA) Counter-ion: A Critical Consideration
Trifluoroacetic acid is a strong acid, and its presence as a counter-ion can influence the physicochemical and biological properties of the peptide.[10][11] Residual TFA has been reported to interfere with cellular assays by altering pH, inhibiting cell proliferation in some cases, and stimulating it in others.[8][10][12][13] Therefore, meticulous experimental design must account for the potential effects of TFA.
Key Properties and Handling Recommendations:
| Property | Recommendation & Rationale |
| Appearance | White to off-white solid. |
| Solubility | Generally soluble in water. For hydrophobic peptides, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before dilution in aqueous buffers.[12] |
| Storage | Store lyophilized peptide at -20°C or -80°C for long-term stability.[14][15] Once reconstituted, aliquot and store at -80°C to minimize freeze-thaw cycles. |
| Handling | Use non-pyrogenic, sterile labware. Peptides are susceptible to degradation by proteases; maintain aseptic techniques. |
II. Experimental Design: Foundational Principles for Robust Data
The success of any experiment hinges on a well-conceived design. When working with Phenylalanyl-Arginyl-Arginine TFA salt, the following principles are paramount.
A. The Importance of Controls
To distinguish the biological effects of the peptide from those of the TFA counter-ion, the inclusion of appropriate controls is non-negotiable.
-
Vehicle Control: The solvent used to dissolve the peptide (e.g., sterile water, PBS, or a specific buffer) should be tested alone to assess its effect on the experimental system.
-
TFA Salt Control: A crucial control is to treat cells or the experimental system with a concentration of TFA equivalent to that present in the peptide stock solution.[12] This helps to identify any non-specific effects of the counter-ion.
-
Scrambled Peptide Control: A peptide with the same amino acid composition as Phe-Arg-Arg but in a randomized sequence can help to demonstrate that the observed biological activity is sequence-specific.
B. TFA Removal: When and How
For sensitive biological assays where TFA interference is a concern, removing the TFA counter-ion is recommended.[8][16][17] Common methods for TFA removal include:
-
Ion Exchange Chromatography: This method involves passing the peptide solution through an anion exchange resin to replace TFA with a more biologically compatible counter-ion like acetate or hydrochloride (HCl).[18][19]
-
Repetitive Lyophilization from HCl Solution: The peptide can be dissolved in a dilute HCl solution and then lyophilized. Repeating this process can effectively replace the TFA salt with the hydrochloride salt.[18][19]
III. Core Protocols for Investigating Phenylalanyl-Arginyl-Arginine
The following protocols provide a starting point for characterizing the biological activity of Phenylalanyl-Arginyl-Arginine.
Protocol 1: Peptide Stability Assay in Biological Fluids
The stability of a peptide in biological media is a critical parameter that can influence its efficacy and the interpretation of experimental results.[20][21][22] This protocol outlines a method to assess the stability of Phe-Arg-Arg in serum or cell culture medium.
Objective: To determine the half-life of Phenylalanyl-Arginyl-Arginine in a relevant biological fluid.
Materials:
-
Phenylalanyl-Arginyl-Arginine TFA salt
-
Human serum or cell culture medium with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA) for HPLC
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a 1 mM stock solution of the peptide in sterile, nuclease-free water.
-
Incubation:
-
In a microcentrifuge tube, add the peptide stock solution to pre-warmed (37°C) human serum or cell culture medium to a final concentration of 100 µM.
-
Incubate the mixture at 37°C.
-
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add an equal volume of 10% trichloroacetic acid (TCA) or a 2:1 mixture of ACN/ethanol to the aliquot to precipitate proteins and stop enzymatic degradation.[20][21]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Analysis:
-
Carefully collect the supernatant.
-
Analyze the supernatant by reverse-phase HPLC to quantify the amount of intact peptide remaining.
-
A typical gradient might be from 5% to 95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.
-
-
Data Analysis: Plot the percentage of intact peptide remaining versus time to determine the half-life.
Protocol 2: Cellular Uptake Assay
Given its arginine-rich nature, Phe-Arg-Arg is likely to exhibit cell-penetrating properties.[23][24] This protocol describes a method to visualize and quantify its cellular uptake.
Objective: To assess the ability of Phenylalanyl-Arginyl-Arginine to enter cells.
Materials:
-
Fluorescently labeled Phenylalanyl-Arginyl-Arginine (e.g., FITC-Phe-Arg-Arg)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
DAPI for nuclear staining
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., glass-bottom dishes for microscopy or 24-well plates for flow cytometry) and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare a working solution of the fluorescently labeled peptide in serum-free medium at the desired concentration (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the peptide solution to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.
-
-
Controls: Include an untreated control and a control with the fluorescent label alone.
-
Washing: After incubation, remove the peptide solution and wash the cells three times with cold PBS to remove any peptide that is not internalized.
-
Fixation and Staining (for microscopy):
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS and mount with an appropriate mounting medium.
-
-
Analysis:
-
Microscopy: Visualize the cells using a fluorescence microscope to observe the subcellular localization of the peptide.
-
Flow Cytometry: For a quantitative analysis, detach the cells (e.g., with trypsin), resuspend in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 3: In Vitro Cytotoxicity Assay
Before exploring therapeutic applications, it is essential to determine the cytotoxic potential of the peptide.
Objective: To evaluate the effect of Phenylalanyl-Arginyl-Arginine on cell viability.
Materials:
-
Phenylalanyl-Arginyl-Arginine TFA salt
-
Cell line of interest
-
Complete cell culture medium
-
MTT, XTT, or similar viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Peptide Treatment:
-
Prepare serial dilutions of the peptide in complete culture medium.
-
Remove the old medium and add the peptide solutions to the cells. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).
-
-
Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C.
-
Viability Assay:
-
Add the viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the conversion of the reagent by viable cells.
-
If using MTT, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Express the results as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).
IV. Concluding Remarks for the Diligent Researcher
Phenylalanyl-Arginyl-Arginine TFA salt is a peptide with considerable potential, particularly in the realm of drug delivery and cellular modulation. However, realizing this potential requires a meticulous and informed experimental approach. By understanding the nature of the TFA salt, incorporating rigorous controls, and employing validated protocols, researchers can generate reliable and reproducible data. This guide serves as a foundational resource to empower scientists in their exploration of this and similar arginine-rich peptides, ultimately contributing to the advancement of biomedical science.
References
-
Cell-Surface Interactions on Arginine-Rich Cell-Penetrating Peptides Allow for Multiplex Modes of Internalization. Accounts of Chemical Research - ACS Publications. [Link]
-
Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. MDPI. [Link]
-
Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis. PMC - NIH. [Link]
-
Arginine-rich cell-penetrating peptides. PubMed. [Link]
-
Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment. PubMed. [Link]
-
Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore. PNAS. [Link]
-
Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms. PubMed. [Link]
-
Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment. PMC - NIH. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central. [Link]
-
Arginine-rich cell-penetrating peptides. Wong Lab | UCLA. [Link]
-
Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer. PubMed. [Link]
-
Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. [Link]
-
Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. [Link]
-
Impact of Counter-ion in Peptide on Studies in Different Research Fields. GenScript. [Link]
-
Should I Have TFA Removed from My Peptide?. LifeTein. [Link]
-
Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery. Faraday Discussions (RSC Publishing). [Link]
-
TFA removal service. sb peptide. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. [Link]
-
Formulation Composition and Process Affect Counterion for CSP7 Peptide. PMC - NIH. [Link]
-
Removing Trifluoroacetic Acid (TFA) From Peptides. Scribd. [Link]
-
Which salt form should I choose for my peptide?. AmbioPharm. [Link]
Sources
- 1. Arginine-rich cell-penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginine-rich peptides: potential for intracellular delivery of macromolecules and the mystery of the translocation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wonglab.seas.ucla.edu [wonglab.seas.ucla.edu]
- 4. Biological Properties of Arginine-rich Peptides and their Application in Cargo Delivery to Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Delivery of macromolecules using arginine-rich cell-penetrating peptides: ways to overcome endosomal entrapment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of Macromolecules Using Arginine-Rich Cell-Penetrating Peptides: Ways to Overcome Endosomal Entrapment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 10. genscript.com [genscript.com]
- 11. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 14. Formulation Composition and Process Affect Counterion for CSP7 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lifetein.com [lifetein.com]
- 17. biocat.com [biocat.com]
- 18. peptide.com [peptide.com]
- 19. scribd.com [scribd.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
H-Phe-Arg-Arg-OH Technical Support Center: A Guide to Overcoming Solubility Challenges
Welcome to the technical support center for H-Phe-Arg-Arg-OH. As Senior Application Scientists, we understand that working with synthetic peptides can present unique challenges, with solubility being a primary hurdle. This guide is designed to provide you with in-depth, field-proven insights and step-by-step protocols to ensure you achieve successful and reproducible results in your experiments. We will move beyond simple instructions to explain the core scientific principles governing the behavior of this peptide, empowering you to troubleshoot effectively.
Understanding the Molecule: Why Solubility Can Be Tricky
This compound is a tripeptide with a specific amino acid sequence: Phenylalanine-Arginine-Arginine. Its solubility characteristics are dictated by the properties of these constituent residues.
-
Phenylalanine (Phe): A non-polar, hydrophobic amino acid. This residue can contribute to aggregation, especially at high concentrations or in aqueous solutions without sufficient charge repulsion.[1][2]
-
Arginine (Arg): A strongly basic, hydrophilic amino acid.[2][3][4] The two arginine residues give the peptide a strong positive charge at neutral and acidic pH.
This combination of a hydrophobic residue with two strongly basic residues creates a molecule that is fundamentally basic. Calculating its net charge at neutral pH reveals a value of +2 (one for each Arginine side chain, one for the N-terminal amine, minus one for the C-terminal carboxyl). This is further confirmed by its very high theoretical isoelectric point (pI).
| Property | Value | Source |
| Chemical Formula | C₂₁H₃₅N₉O₄ | [5] |
| Molecular Weight | ~477.56 g/mol | [5] |
| Theoretical pI | 12.4 | [5] |
| Net Charge at pH 7 | +2 (Strongly Basic) | [4][6][7] |
The key takeaway is that this compound is a basic peptide . This property is the foundation for all solubility and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What is the best first solvent to try for dissolving this compound?
For any peptide with a high proportion of charged residues like this one, the recommended starting solvent is always sterile, distilled water.[7][8] The two hydrophilic arginine residues should facilitate solubility in water.
Q2: My peptide solution is cloudy immediately after adding water or buffer. What does this mean?
Cloudiness or visible precipitates indicate incomplete dissolution or aggregation.[9] This typically occurs if the peptide's concentration exceeds its solubility limit in that specific solvent or if the pH of the solution is not optimal for keeping the peptide charged and repelling other peptide molecules.[1][3]
Q3: Why is the isoelectric point (pI = 12.4) so important for solubility?
A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which it has no net electrical charge.[1] Since this compound has a pI of 12.4, its solubility will be lowest at this highly basic pH. To maximize solubility, you must work at a pH that is far from the pI. For this peptide, this means using acidic conditions to ensure a strong positive net charge.
Q4: Can I use organic solvents like DMSO or DMF?
While organic solvents like Dimethyl sulfoxide (DMSO) are excellent for dissolving hydrophobic peptides, they are generally not the first choice for strongly basic peptides.[2][4][8] An acidic aqueous solution is almost always more effective. If you must use an organic solvent due to other experimental constraints, it should be used to create a concentrated stock that is then slowly diluted into your aqueous buffer.[6]
Q5: How should I store my dissolved this compound stock solution?
To prevent degradation and aggregation, peptide solutions should be aliquoted into single-use volumes and stored frozen.[8] For short-term storage, -20°C is adequate, but for long-term stability, -80°C is preferable.[10] Avoid repeated freeze-thaw cycles, as this can promote peptide degradation and aggregation.[8]
In-Depth Troubleshooting Guide
This section addresses common problems encountered during the solubilization of this compound and provides a logical workflow for resolving them.
Problem: The lyophilized peptide powder does not dissolve, or dissolves poorly, in sterile water.
-
Scientific Rationale: While the peptide is hydrophilic overall, the hydrophobic Phenylalanine residue can promote intermolecular interactions if the electrostatic repulsion from the two arginine residues is not maximal. At neutral pH in water, the peptide is positively charged, but lowering the pH further increases this charge, enhancing repulsion and interaction with water molecules.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for initial peptide dissolution.
Problem: The peptide dissolves in an acidic solution but precipitates when diluted into a neutral buffer (e.g., PBS pH 7.4).
-
Scientific Rationale: This is a classic pH shock issue. When the acidic, highly soluble peptide stock is rapidly introduced to a higher pH buffer, the local pH change can cause the peptide's net charge to decrease, reducing its solubility below the target concentration and causing it to precipitate. High ionic strength from the buffer can also sometimes reduce solubility.[3][8]
-
Solutions:
-
Slow Dilution: Add the acidic peptide stock solution drop-by-drop into the vortexing neutral buffer. This gradual introduction allows for better mixing and prevents localized pH changes that trigger precipitation.
-
Check Final Concentration: You may be exceeding the peptide's solubility limit at the final pH and ionic strength of your buffer. Try preparing a more dilute final solution.
-
Adjust Buffer pH: If your experiment can tolerate it, using a slightly more acidic final buffer (e.g., pH 6.0-6.5) can significantly improve the solubility of this basic peptide.
-
Detailed Experimental Protocols
Protocol 1: Recommended Method for Solubilizing this compound
This protocol is the standard, validated procedure for achieving a clear, stable solution of this compound.
-
Preparation: Before opening, centrifuge the vial of lyophilized peptide (e.g., 10,000 x g for 1 minute) to ensure all the powder is at the bottom of the tube.[6][9] Allow the vial to warm to room temperature.[6][9]
-
Initial Dissolution Attempt: Add the required volume of sterile, distilled water to achieve your target stock concentration. Vortex gently. Observe the solution against a dark background to check for clarity.
-
Acidification (If Necessary): If the solution is not perfectly clear, add a small volume of 10% aqueous acetic acid or 0.1% aqueous Trifluoroacetic Acid (TFA) dropwise.[7][8][9] For example, add 1-2 µL for every 100 µL of solution. Vortex between additions until the solution clears. Use the minimum amount of acid necessary.
-
Sonication (Optional): To aid dissolution of stubborn particles, sonicate the vial in a cool water bath for short intervals (e.g., 3 bursts of 10 seconds each).[6] Avoid excessive heating, which can degrade the peptide.[3][6]
-
Final Check & Storage: Once the solution is completely clear, it is ready for use or dilution into your experimental buffer. For storage, create single-use aliquots and freeze at -20°C or -80°C.[4][8]
Visualizing the Impact of pH on Peptide Charge
The solubility of this compound is fundamentally linked to its net positive charge. This charge is maximized at low pH and minimized as the pH approaches the pI.
Caption: Relationship between pH, net charge, and solubility for this compound.
By understanding the physicochemical properties of this compound and applying these systematic troubleshooting and solubilization protocols, you can overcome common solubility issues and ensure the reliability and accuracy of your experimental data.
References
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
GenFollower. (2024, December 2). What Factors Determine Peptide Solubility?. Retrieved from [Link]
-
Anaspec. (n.d.). This compound peptide. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide solubility guidelines - How to solubilize a peptide. Retrieved from [Link]
-
Cambridge Bioscience. (n.d.). H-Phe-Arg-OH. Retrieved from [Link]
-
ResearchGate. (2024, January 7). What can I do if a peptide won't go in solution in a biological assay?. Retrieved from [Link]
-
PubChem. (n.d.). H-Phe-Phe-Arg-Asp-Arg-OH. Retrieved from [Link]
-
ResearchGate. (n.d.). Arginine enhances solubility of the peptide Ac-FFYTP-NH2. Retrieved from [Link]
-
GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). pH dependence of amino acid solubility. Retrieved from [Link]
-
PubMed. (1985). [Interaction of tripeptides containing arginine and tyrosine (or phenylalanine) residues with synthetic polynucleotides and DNA of various origins]. Retrieved from [Link]
-
PMC - NIH. (n.d.). Serum Stabilities of Short Tryptophan- and Arginine-Rich Antimicrobial Peptide Analogs. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]
-
PubMed. (n.d.). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Retrieved from [Link]
-
PubMed. (n.d.). Effects of arginine on heat-induced aggregation of concentrated protein solutions. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Describe the importance of pH in biological systems. Retrieved from [Link]
-
YouTube. (2017, August 16). pH Effects on Amino Acid Structures. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
-
PubChem - NIH. (n.d.). L-Arginyl-L-phenylalanine. Retrieved from [Link]
-
PubChem. (n.d.). L-Arginine. Retrieved from [Link]
-
PMC - NIH. (n.d.). Inhibitory Effects of Arginine on the Aggregation of Bovine Insulin. Retrieved from [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. jpt.com [jpt.com]
- 3. reta-peptide.com [reta-peptide.com]
- 4. bachem.com [bachem.com]
- 5. This compound peptide [novoprolabs.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. genscript.com [genscript.com]
- 8. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Enhancing the Stability of H-Phe-Arg-Arg-OH in Solution
Welcome to the technical support center for the tripeptide H-Phe-Arg-Arg-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on improving the stability of this arginine-rich peptide in solution. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Troubleshooting Guide: Diagnosing and Resolving this compound Instability
Instability of this compound in solution can manifest in various ways, from loss of biological activity to the appearance of unknown peaks in analytical chromatograms. This section provides a systematic approach to identifying and mitigating these issues.
Common Instability Issues and Solutions
| Issue | Potential Root Cause(s) | Recommended Solution(s) |
| Rapid loss of peptide concentration | Proteolytic Degradation: Cleavage of peptide bonds by proteases present in serum-containing media or cell cultures. | - Add a broad-spectrum protease inhibitor cocktail to the experimental medium.- Use heat-inactivated serum to denature proteases.- If cleavage sites are known, consider modifying the peptide sequence to be less susceptible to enzymatic action. |
| Appearance of new peaks in HPLC | Chemical Degradation: - Hydrolysis: Cleavage of the peptide backbone, particularly at acidic or basic pH.[1][2]- Oxidation: The Phenylalanine residue can be susceptible to oxidation.- Modification of Arginine: The guanidinium group of arginine can undergo modifications such as citrullination.[3] | - pH Control: Maintain the solution pH within a stable range, typically pH 4-6 for many peptides, to minimize hydrolysis.[1]- Use of Antioxidants: Include antioxidants like ascorbic acid or methionine in the formulation to prevent oxidative degradation.- Chelating Agents: Add chelating agents like EDTA to sequester metal ions that can catalyze oxidation. |
| Precipitation or aggregation of the peptide | Physical Instability: - Isoelectric Point (pI): The peptide is least soluble at its pI (calculated pI for this compound is ~12.4).[4]- Ionic Strength: High or low ionic strength can promote aggregation depending on the peptide's properties.[1][5]- Hydrophobic Interactions: The phenylalanine residue can contribute to hydrophobic aggregation. | - pH Adjustment: Ensure the solution pH is at least 2 units away from the pI.- Optimize Ionic Strength: Empirically test different salt concentrations (e.g., 50-150 mM NaCl) to find the optimal ionic strength for solubility.- Inclusion of Solubilizing Excipients: Add excipients like arginine or glutamate, which can help reduce protein-protein interactions and suppress aggregation.[3][6] |
| Inconsistent biological activity | Conformational Changes: Alterations in the three-dimensional structure of the peptide due to environmental factors (pH, temperature, ionic strength) can lead to a loss of function. | - Formulation with Stabilizers: Use cryoprotectants and lyoprotectants like sucrose or trehalose during lyophilization and in the final formulation to preserve the native conformation.[7]- Controlled Storage: Store the peptide solution at recommended temperatures (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles. |
Diagnostic Workflow for this compound Instability
The following workflow can guide you in systematically diagnosing the cause of instability in your peptide solution.
Caption: Diagnostic workflow for troubleshooting this compound instability.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound?
A1: The primary chemical degradation pathways for this compound include:
-
Hydrolysis: Cleavage of the peptide bonds between the amino acids, which is often catalyzed by acidic or basic conditions.[1][2]
-
Oxidation: The aromatic ring of the Phenylalanine residue is susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Arginine Side-Chain Modification: The guanidinium group of the two arginine residues can undergo chemical modifications, such as conversion to ornithine or citrulline, which can alter the peptide's charge and biological activity.[3][8]
Q2: How does the presence of two adjacent Arginine residues affect the stability of the peptide?
A2: The two adjacent, positively charged arginine residues can influence the peptide's stability in several ways:
-
Electrostatic Repulsion: The proximity of two positive charges can lead to electrostatic repulsion, potentially influencing the local conformation of the peptide.
-
Increased Hydrophilicity: The highly basic nature of the Arg-Arg motif increases the peptide's overall hydrophilicity, which can be beneficial for solubility but may also influence interactions with surfaces and other molecules.
-
Susceptibility to Specific Enzymes: Certain proteases may recognize and cleave at di-basic sequences like Arg-Arg.
Q3: What is the best way to store this compound in solution for short-term and long-term use?
A3: For optimal stability:
-
Short-Term Storage (days to weeks): Store the peptide solution at 2-8°C. It is advisable to use a sterile buffer at a slightly acidic pH (e.g., pH 5-6).
-
Long-Term Storage (months to years): For long-term storage, it is highly recommended to store the peptide in its lyophilized form at -20°C or -80°C. If storing in solution is necessary, prepare aliquots to avoid repeated freeze-thaw cycles and store them at -80°C.
Q4: Can I modify this compound to improve its stability?
A4: Yes, several chemical modifications can enhance the stability of peptides:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the terminal charges, making the peptide more resistant to exopeptidases.
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation.
-
Pegylation: The attachment of polyethylene glycol (PEG) chains can protect the peptide from proteolysis and improve its pharmacokinetic profile.
The following diagram illustrates these potential modifications:
Caption: Chemical modifications to enhance peptide stability.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-MS Method for this compound
This protocol outlines a general method for assessing the stability of this compound in a given formulation.
1. Materials:
-
This compound peptide standard
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA) or Trifluoroacetic acid (TFA)
-
The test solution/formulation of this compound
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Mass Spectrometer (MS) with an electrospray ionization (ESI) source
3. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point for this basic peptide.
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-50% B (linear gradient)
-
10-12 min: 50-95% B (linear gradient)
-
12-14 min: 95% B (wash)
-
14-15 min: 95-5% B (re-equilibration)
-
15-20 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
UV Detection: 214 nm and 280 nm
4. Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Mode: Multiple Reaction Monitoring (MRM) is ideal for quantification.
-
Q1 (Parent Ion): m/z 478.3 (for [M+H]⁺)
-
Q3 (Fragment Ions): Select 2-3 characteristic fragment ions for quantification and confirmation (e.g., targeting the y- or b-ions). These should be determined experimentally by infusing the peptide standard.
-
-
Capillary Voltage: ~3.5 kV
-
Source Temperature: ~120°C
-
Desolvation Temperature: ~350°C
5. Procedure:
-
Prepare a stock solution of this compound in water or a suitable buffer.
-
Prepare a calibration curve by diluting the stock solution to a range of concentrations (e.g., 0.1 - 100 µg/mL).
-
Incubate the test solution of this compound under the desired stability-testing conditions (e.g., 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the test solution and quench any reactions by adding an equal volume of cold ACN with 0.1% FA.
-
Centrifuge the samples to pellet any precipitated proteins or excipients.
-
Transfer the supernatant to an HPLC vial.
-
Inject the samples onto the HPLC-MS system and analyze using the conditions described above.
6. Data Analysis:
-
Plot the peak area of the intact this compound against time.
-
Calculate the percentage of the peptide remaining at each time point relative to the initial time point.
-
Identify and quantify any significant degradation products that appear in the chromatogram.
Protocol 2: Forced Degradation Study
To understand the potential degradation pathways, a forced degradation study should be performed.
1. Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2, 4, and 8 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, and 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 2, 4, and 8 hours.
-
Thermal Stress: 80°C in solution for 24 hours.
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
2. Procedure:
-
Prepare solutions of this compound in each of the stress conditions.
-
At the specified time points, neutralize the acid and base-stressed samples.
-
Analyze all samples by the stability-indicating HPLC-MS method described in Protocol 1.
3. Data Analysis:
-
Characterize the degradation products using their mass-to-charge ratios and fragmentation patterns to elucidate the degradation pathways.
-
This information is crucial for developing a formulation that protects the peptide from its specific vulnerabilities.
References
- McDowall, M. A. Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. LCGC North America.
- Harrison, A. G. Effect of phenylalanine on the fragmentation of deprotonated peptides. Journal of the American Society for Mass Spectrometry.
- De, M., & Seebeck, F. P. Identification of N-terminally arginylated proteins and peptides by mass spectrometry. Methods in molecular biology (Clifton, N.J.).
- Valentine, S. J., & Clemmer, D. E. Modeling the Maximum Charge State of Arginine-Containing Peptide Ions Formed by Electrospray Ionization. Journal of the American Society for Mass Spectrometry.
- Chen, L., et al.
- Maggio, E. T.
- Akashi, S., et al. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Analytical Methods.
- G. A. Papantonis, et al.
- tks publisher, event organiser, media agency | Moving beyond preparative reverse phase HPLC for peptide purific
- Serna, N., et al. Nanoencapsulation platform for oral delivery of peptides: In vitro stabilization of AvPAL and formulation of a gastrointestinal-resistant luciferase. ScienceDirect.
- An Overview of HPLC Modes for Peptide Separ
- Chen, B., et al. Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Taylor & Francis Online.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- Stärtzel, P., et al. Arginine as an Excipient for Protein Freeze-Drying: A Mini-Review.
- Maggio, E. T. Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides. Drug Development & Delivery.
- Birdsall, R., et al. Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein.
- Stärtzel, P., et al. Arginine as an Excipient for Protein Freeze-Drying. APV.
- D. A. Tyre, et al.
- Hossain, M. A., et al. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics. Journal of the American Chemical Society.
- Hossain, M. A., et al. Noncovalent Peptide Stapling Using Alpha-Methyl-l-Phenylalanine for α-Helical Peptidomimetics | Request PDF.
- Garg, U., & Al-Kofahi, M.
- How Does PH Affect Peptide Bonds? - Chemistry For Everyone. YouTube.
- Analytical Methods - RSC Publishing.
- Yoo, B., et al. Synthesis and Splice-Redirecting Activity of Branched, Arginine-Rich Peptide Dendrimer Conjugates of Peptide Nucleic Acid Oligonucleotides.
- Fisher, C., et al. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine. Annals of Clinical Biochemistry.
- Adibi, L., et al. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. AMB Express.
- Herce, H. D., et al.
- Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization.
- Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review.
- Somers, W., et al.
- Uematsu, H., & Hoshino, E. (PDF) Degradation of Arginine and Other Amino Acids. Amanote Research.
- Quantification of Five Clinically Important Amino acids by HPLC-Triple TOF™ 5600 Based on Pre-column Double Derivatiz
- This compound peptide. BenchChem.
- Solid-phase synthesis of phenylalanine containing peptides using a traceless triazene linker. Europe PMC.
- Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed.
- PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA.
- Herce, H. D., & Garcia, A. E. [0910.
- H-Phe-Arg-OH. Bachem AG - Cambridge Bioscience.
- Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. SpringerLink.
- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
- A Diphenylalanine Based Pentapeptide with Fibrill
- ACCEPTED MANUSCRIPT. Oxford Academic.
- Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides.
- USFDA-approved parenteral peptide formulations and excipients: Industrial perspective. Kinam Park.
- (PDF) High precision measurement of phenylalanine d15N values for environmental samples: A new approach coupling high-pressure liquid chromatography (HPLC) purification and elemental analysis-isotope ratio mass spectrometry (EA-IRMS).
- KEGG PATHWAY D
- An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. Journal of the American Chemical Society.
- Arginine-Rich Cell-Penetrating Peptides Require Nucleolin and Cholesterol-Poor Subdomains for Translocation across Membranes | Bioconjugate Chemistry.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2005057221A1 - Mass spectrometry of arginine-containing peptides - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. hplc.eu [hplc.eu]
Technical Support Center: TFA Removal from Synthetic H-Phe-Arg-Arg-OH Peptide
Welcome to the Technical Support Center for Peptide Chemistry. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical process of removing trifluoroacetate (TFA) from synthetic peptides, with a specific focus on the highly basic tripeptide, H-Phe-Arg-Arg-OH. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this essential post-synthesis purification step.
Troubleshooting & FAQs
This section directly addresses the common issues and questions researchers face when handling peptides containing residual TFA, especially for sequences rich in basic residues like Arginine.
Q1: Why is it necessary to remove TFA from my synthetic this compound peptide?
Trifluoroacetic acid (TFA) is a strong acid essential for cleaving the peptide from the solid-phase resin and is also used as an ion-pairing agent during reverse-phase HPLC purification.[1][2][3][4] However, residual TFA can be detrimental to your experiments for several key reasons:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, which may impact their biological function.[1][5] It has been shown to interfere with cellular assays, inhibit cell proliferation, and even act as an unintended modulator of receptors.[6][7] For in vivo studies, the toxicity of TFA is a significant concern.[8][9]
-
Physicochemical Properties: The presence of TFA as a counterion affects the peptide's overall mass and conformation.[2] This can lead to inaccuracies in peptide quantification and characterization.[1]
-
Assay Interference: TFA's strong acidity (pKa ~0.23) can alter the pH of your assay buffers, potentially denaturing proteins or affecting enzyme kinetics.[1][6] For sensitive applications, reducing TFA levels to less than 1% is often required.[6]
Q2: My this compound peptide has two arginine residues. Does this affect TFA removal?
Yes, significantly. The guanidinium groups on the arginine side chains are strongly basic and will be protonated. These positively charged sites form tight ionic interactions with the negatively charged TFA counterions.[2][7] Peptides with multiple cationic residues like this compound bind TFA more stubbornly, often requiring more rigorous removal procedures compared to neutral or acidic peptides.[6]
Q3: What are the most common and effective methods for removing TFA from my peptide?
Several established methods exist, each with specific advantages. For a highly basic peptide like this compound, the most effective methods are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This is a widely used and robust method that involves replacing the TFA counterion with a more biologically benign one like chloride through repeated cycles of dissolution in a dilute HCl solution followed by lyophilization.[9][10]
-
Ion-Exchange Chromatography: This technique uses a resin to capture the positively charged peptide while the negatively charged TFA is washed away. The peptide is then eluted with a different, desired salt solution (e.g., acetate).[1][11] This method is particularly useful for peptides sensitive to highly acidic conditions.[1]
-
Reverse-Phase HPLC with a TFA-Free Mobile Phase: Some modern HPLC protocols use alternative ion-pairing agents or highly inert column materials that allow for effective purification without TFA, thereby avoiding the issue altogether.[9][12]
Q4: I performed several rounds of lyophilization with HCl, but my analysis still detects TFA. What should I do?
This is a common issue with arginine-rich peptides. Here are some troubleshooting steps:
-
Increase Repetitions: For peptides with high TFA affinity, the standard three cycles of lyophilization may be insufficient. Consider increasing to 5 or more cycles.
-
Check HCl Concentration: Ensure the final HCl concentration is within the optimal range of 2-10 mM.[9][10] Concentrations below this range may lead to incomplete exchange.
-
Consider an Alternative Method: If repeated lyophilization is ineffective, ion-exchange chromatography is likely to be a more successful approach for your peptide.[1]
Q5: My peptide is precipitating out of solution during the HCl exchange process. How can I prevent this?
Peptide solubility can be challenging, and changes in pH and counterion composition can cause precipitation.
-
Lower the Peptide Concentration: Try dissolving the peptide at a lower concentration (e.g., 0.5 mg/mL instead of 1 mg/mL) to maintain its solubility.[1]
-
Use a Buffer: Instead of pure distilled water, dissolving the peptide in a buffer like 50 mM phosphate with 100 mM NaCl before adding HCl can sometimes improve solubility.[9][10]
Decision Workflow for TFA Removal
Choosing the right method depends on your peptide's properties and experimental needs. The following diagram outlines a logical workflow for making this decision.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. genscript.com [genscript.com]
- 5. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. genscript.com.cn [genscript.com.cn]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. lifetein.com [lifetein.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Preventing Aggregation of Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg) in vitro
Welcome to the technical support center for handling the tripeptide Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for preventing aggregation of this arginine-rich peptide during in vitro experiments. Our approach is rooted in the fundamental physicochemical properties of the peptide and established best practices in peptide handling.
Understanding the Challenge: The Dichotomy of Phe-Arg-Arg
The aggregation of Phenylalanyl-Arginyl-Arginine is a common hurdle in experimental workflows. This tripeptide's behavior is governed by the interplay of its constituent amino acids:
-
Phenylalanine (Phe): An aromatic and hydrophobic amino acid. Its bulky phenyl group can participate in hydrophobic and π-π stacking interactions, which are significant driving forces for aggregation.
-
Arginine (Arg): A strongly basic amino acid with a positively charged guanidinium group at physiological pH. While the positive charges can enhance solubility through electrostatic repulsion, arginine-rich sequences are also known to be prone to aggregation through complex mechanisms, including hydrogen bonding and interactions with counter-ions.[1][2][3]
A critical physicochemical parameter for any peptide is its isoelectric point (pI), the pH at which the net charge of the molecule is zero. For Phe-Arg-Arg, the theoretical pI is approximately 12.4 .[4] This high pI indicates that the peptide will carry a significant net positive charge at neutral and acidic pH, a key factor to consider in developing a robust handling strategy.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues encountered when working with Phe-Arg-Arg, providing explanations and actionable solutions.
Q1: My lyophilized Phe-Arg-Arg powder won't dissolve in water or my neutral buffer (e.g., PBS, pH 7.4). What should I do?
This is a frequent challenge. While the high theoretical pI suggests good solubility in neutral buffers, other factors like the hydrophobic nature of phenylalanine and the formation of strong intermolecular hydrogen bonds can impede dissolution.[1]
Troubleshooting Workflow for Initial Solubilization:
Caption: Step-by-step workflow for the initial solubilization of Phe-Arg-Arg.
Detailed Protocol for Solubilization:
-
Start Small: Always test the solubility with a small amount of the peptide before attempting to dissolve the entire batch.
-
Initial Solvent - Water/Aqueous Buffer: Attempt to dissolve the peptide in sterile, deionized water or a suitable buffer (e.g., Tris or phosphate buffer at pH 7).[5]
-
Sonication: If dissolution is slow, use a bath sonicator for short bursts (e.g., 3 x 15 seconds) to break up any particulate matter. Avoid excessive heating.
-
pH Adjustment: Since the pI of Phe-Arg-Arg is ~12.4, its solubility will be highest at a pH far from this value. If it is insoluble at neutral pH, moving to a more acidic pH will maintain a high positive charge and can improve solubility. Try dissolving in a small amount of 10% acetic acid and then dilute with your desired buffer.[6]
-
Organic Co-solvents: For highly aggregated peptides, a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) can be used.[5] First, dissolve the peptide in the organic solvent and then slowly add this solution to your aqueous buffer with gentle stirring.[7] Be mindful of the final concentration of the organic solvent, as it may affect your downstream experiments.
Q2: The peptide dissolves initially but then aggregates over time or upon temperature changes. How can I prevent this?
This phenomenon, known as physical instability, is common with peptides prone to aggregation.[7] The initial dissolution is just the first step; maintaining a stable, monomeric solution is crucial.
Strategies to Enhance Long-Term Stability:
| Strategy | Mechanism of Action | Recommended Concentration/Conditions | Considerations |
| pH Control | Maintaining a pH at least 2 units away from the pI maximizes the net charge on the peptide, leading to electrostatic repulsion that counteracts aggregation.[6] | For Phe-Arg-Arg (pI ~12.4), maintain a pH between 4.0 and 7.5. | Ensure the chosen pH is compatible with your experimental assay. |
| Ionic Strength | Salts can screen electrostatic interactions. For arginine-rich peptides, increasing ionic strength can sometimes disrupt aggregation.[3] | Start with 150 mM NaCl and titrate upwards if necessary. | The effect of ionic strength can be complex and peptide-specific; test a range of concentrations. |
| Excipients | |||
| Arginine | Free arginine can act as a "chemical chaperone," suppressing protein-protein interactions and aggregation.[8][9] It can interact with both hydrophobic and charged residues.[10][11] | 50-500 mM L-Arginine | High concentrations of arginine may alter the solution's properties and could interfere with some biological assays. |
| Sugars (e.g., Sucrose, Trehalose) | These act as cryo- and lyoprotectants and can stabilize the peptide structure in solution through preferential exclusion. | 5-10% (w/v) | Generally well-tolerated in biological systems. |
| Non-ionic Surfactants (e.g., Polysorbate 20/80) | These can prevent surface-induced aggregation and interact with hydrophobic patches on the peptide, reducing self-association. | 0.01-0.1% (v/v) | Can form micelles at higher concentrations and may interfere with certain assays. |
| Temperature Control | Lower temperatures generally slow down aggregation kinetics.[8] | Store stock solutions at -20°C or -80°C. Perform experiments on ice when possible. | Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquot stock solutions into single-use volumes. |
Q3: I am concerned about the presence of pre-existing "seed" aggregates in my lyophilized powder. How can I address this?
Even seemingly soluble peptide preparations can contain small, invisible aggregates that act as nuclei for further aggregation.
Protocol for Disaggregation of Phe-Arg-Arg:
For highly sensitive experiments where the complete absence of aggregates is critical, a more rigorous disaggregation protocol may be necessary.
-
Initial Dissolution in Organic Acid: Dissolve the lyophilized peptide in neat Trifluoroacetic Acid (TFA).
-
Evaporation: The TFA is then removed under a gentle stream of nitrogen gas or by lyophilization.
-
Secondary Dissolution in Hexafluoroisopropanol (HFIP): The resulting peptide film is dissolved in HFIP, a strong disaggregating solvent.
-
Final Evaporation: The HFIP is removed as in step 2.
-
Reconstitution: The treated peptide is then reconstituted in the desired aqueous buffer as described in the initial solubilization protocol.
Note: This is a harsh treatment and should be used with caution, as it may affect the peptide's integrity if not performed correctly.
Visualizing the Mechanisms and Solutions
Understanding the forces at play can aid in troubleshooting.
Caption: A simplified diagram of the competing forces influencing Phe-Arg-Arg aggregation.
References
- Kozlowski, L. P. (2016).
-
Pearson. (n.d.). Isoelectric Point (pI) Calculator. Retrieved from [Link]
-
Calistry. (n.d.). Isoelectric point Calculator. Retrieved from [Link]
-
Neurosnap. (n.d.). Use Isoelectric Point Calculator Online. Retrieved from [Link]
- Perez-Riverol, Y., et al. (2012). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences.
- Kozlowski, L. P. (2021). IPC 2.0: prediction of isoelectric point and pKa dissociation constants. Nucleic Acids Research, 49(W1), W289–W294.
-
JPT. (n.d.). Peptide Solubilization. Retrieved from [Link]
-
SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). How Can the Isoelectric Point of a Peptide Be Calculated?. Retrieved from [Link]
- Chen, S., & Wetzel, R. (2001). Solubilization and disaggregation of polyglutamine peptides. Protein Science, 10(4), 887-891.
-
Generi Biotech. (n.d.). H-Phe-Arg-Arg-OH peptide. Retrieved from [Link]
- Eisele, I., et al. (1975). [Antibiotically active tripeptides of the sequence L-arg-D-X-L-phe]. Experientia, 31(7), 764-765.
- Ng, Y. K., & Konermann, L. (2022). Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. The Journal of Physical Chemistry B, 126(1), 139-150.
- Wang, W., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Antibody Therapeutics, 6(4), 265-276.
- Smith, A. B., 3rd, et al. (1995). Synthesis of a tripeptide derivative containing the Phe-Arg hydroxyethylene dipeptide isostere. The Journal of Organic Chemistry, 60(23), 7584-7585.
- Ryan, T. M., et al. (2020). Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer's Disease. Frontiers in Neuroscience, 14, 583.
- da Silva, E. R., et al. (2018). Sequence length dependence in arginine/phenylalanine oligopeptides: Implications for self-assembly and cytotoxicity. Biophysical Chemistry, 233, 29-37.
- Das, U., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLoS ONE, 2(11), e1176.
-
PubChem. (n.d.). Arg-Phe-Gly. Retrieved from [Link]
- Shukla, D., et al. (2019). Arginine-aromatic interactions and their effects on arginine-induced solubilization of aromatic solutes and suppression of protein aggregation. The Journal of Physical Chemistry B, 123(45), 9636-9648.
-
PubChem. (n.d.). Phe-Arg. Retrieved from [Link]
-
Wikipedia. (n.d.). Amino acid. Retrieved from [Link]
- Wang, W., et al. (2023). Effects of arginine in therapeutic protein formulations: a decade review and perspectives. Antibody Therapeutics, 6(4), 265-276.
- Shukla, D., et al. (2019). Arginine-Amino Acid Interactions and Implications to Protein Solubility and Aggregation. The Journal of Physical Chemistry B, 123(45), 9636-9648.
- Das, U., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLoS ONE, 2(11), e1176.
- Das, U., et al. (2007). Inhibition of protein aggregation: supramolecular assemblies of arginine hold the key. PLoS ONE, 2(11), e1176.
-
USP. (n.d.). Formulation Development Reference Document for Pharmaceutical Compounding. Retrieved from [Link]
-
Callan Pharma Services. (n.d.). Drug Formulation Development Steps. Retrieved from [Link]
- El-Kased, R. F., et al. (2022). Chrysin and Luteolin from Moroccan Propolis to Prevent Aggressive Periodontitis Caused by Aggregatibacter actinomycetemcomitans Leukotoxin: A Computer-Aided Drug Design Approach. Molecules, 27(19), 6523.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 3. Amino acid - Wikipedia [en.wikipedia.org]
- 4. This compound peptide [novoprolabs.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of arginine in therapeutic protein formulations: a decade review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key | PLOS One [journals.plos.org]
- 11. Solubilization and disaggregation of polyglutamine peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing H-Phe-Arg--Arg-OH Concentration for Cell Culture Applications
Welcome to the technical support center for the novel tripeptide H-Phe-Arg-Arg-OH. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive, experience-driven framework for optimizing the working concentration of this peptide in your specific cell culture systems. Our goal is to move beyond simple protocols and equip you with the scientific rationale needed to make informed decisions, troubleshoot effectively, and ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & FAQs
This section addresses the most common initial questions regarding this compound, providing the essential knowledge needed before beginning any experiment.
Q1: What is this compound and what is its potential mechanism of action?
This compound is a tripeptide composed of Phenylalanine, Arginine, and Arginine. Its structure, particularly the presence of two consecutive arginine residues, places it in the category of arginine-rich peptides.[1][2][3] These peptides are notable for their unique cell-penetrating properties.[1][2]
Mechanism of Action: The primary mechanism is believed to involve its cationic nature. The positively charged guanidinium groups on the arginine side chains can interact electrostatically with negatively charged components of the cell membrane, such as phosphate and sulfate groups.[1] This interaction can facilitate cellular uptake through several potential pathways, including direct membrane translocation or various forms of endocytosis.[3][4] While the precise signaling cascade initiated by this compound is application-specific, one study has shown it can exert a Zn2+-dependent, insulin-mimetic inhibitory action on myocardial proteolysis.[5] Given its structure, it is plausible that it acts as a cell-penetrating peptide (CPP) to deliver itself or other molecules into the cell, or that it directly modulates cell surface receptors or enzymes.
Q2: How should I properly reconstitute, handle, and store this compound to ensure its stability?
Proper handling is critical to prevent degradation and maintain bioactivity. Peptides are susceptible to degradation from proteases, oxidation, and pH-driven hydrolysis.[6]
Reconstitution Protocol:
-
Initial Solvent Choice: For a fresh lyophilized vial, begin by reconstituting the peptide in a sterile, polar, aprotic organic solvent like Dimethyl sulfoxide (DMSO).[7][8] Aim for a high-concentration stock solution, for example, 10 mM.[8] This minimizes the amount of DMSO introduced into the final cell culture.
-
Working Stock Preparation: Create a working stock by diluting the high-concentration DMSO stock in a sterile aqueous buffer or your complete cell culture medium.[7][8] It is crucial to add the DMSO-peptide solution to the aqueous buffer gradually while mixing to prevent precipitation.[7]
-
Final Dilution: The final concentration of DMSO in your cell culture should be kept as low as possible, ideally ≤0.1% to avoid cytotoxicity, though some robust cell lines can tolerate up to 0.5%.[7]
Storage Guidelines:
| Form | Storage Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C or -80°C | Years | Store away from light and moisture.[9] |
| Concentrated Stock (in DMSO) | -20°C or -80°C | Up to 6 months at -80°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles which cause degradation.[9][10] |
| Working Dilutions (Aqueous) | -80°C | Short-term (days to weeks) | Use immediately if possible. Aqueous solutions are much less stable. Avoid storing in frost-free freezers. |
Q3: What critical quality attributes should I consider when sourcing this compound?
Not all peptide preparations are equal. To ensure reproducible results, consider the following:
-
Purity: For cell culture, a purity of >95% as determined by HPLC is highly recommended.[8] Impurities can have off-target biological effects.
-
Counterion Content: Peptides are often supplied as trifluoroacetate (TFA) salts, a remnant of the purification process.[5] High concentrations of TFA can be cytotoxic or interfere with cellular assays.[9] If you observe unexpected cell death or erratic results, consider obtaining the peptide with a different salt form (e.g., acetate or HCl) or performing a salt exchange.
-
Peptide Content: The vial contains the peptide salt, bound water, and other impurities. The net peptide content (NPC) is the actual percentage of peptide by weight. This value is essential for calculating accurate concentrations. If not provided by the supplier, request it or have it determined by amino acid analysis.[11]
Section 2: The Optimization Workflow: A Phased Approach
Optimizing the peptide concentration is not a single experiment but a systematic process. The goal is to identify a concentration that provides a robust, reproducible biological effect with minimal to no cytotoxicity.
Phase 1: Establishing the Working Range with a Dose-Response Experiment
The first step is to determine the concentration range over which the peptide elicits a biological response. This is a classic dose-response or "kill curve" experiment.[12][13]
Experimental Rationale: This experiment will identify the minimum concentration that produces a detectable effect and the concentration at which the effect saturates or becomes toxic. This allows you to define key parameters like the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[13]
Step-by-Step Protocol: LDH Cytotoxicity Assay
-
Setup: Plate and treat cells with the same concentration range determined in Phase 1. Include three crucial controls: (1) Spontaneous LDH release (vehicle control), (2) Maximum LDH release (cells treated with a lysis buffer like Triton X-100), and (3) Untreated control. [14][15]2. Supernatant Collection: After incubation, carefully collect a portion of the culture supernatant from each well without disturbing the cells.
-
LDH Reaction: Transfer the supernatant to a new plate and add the LDH reaction mix according to the manufacturer's protocol (e.g., kits from Cell Signaling Technology or MedchemExpress). [14][15]4. Incubation & Reading: Incubate at room temperature for approximately 30 minutes. [14]Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Phase 3: Validation with a Specific Functional Assay
Once you have a non-toxic, effective concentration range, the final step is to validate it using an assay that measures the specific biological outcome you are investigating.
Experimental Rationale: This is the most critical phase. The choice of assay depends entirely on the research hypothesis. If this compound is expected to inhibit proteolysis, a proteolysis assay is required. If it's expected to modulate a specific signaling pathway, a Western blot for a key phosphoprotein or a reporter gene assay would be appropriate. This step ensures the effect observed in Phase 1 is directly linked to the intended biological function.
Section 3: Troubleshooting Guide
Even with a robust workflow, challenges can arise. This section addresses common issues in a Q&A format.
Q: My results are not reproducible between experiments. What are the common causes?
Inconsistent results are often traced back to subtle variations in protocol or materials.
-
Peptide Stability: Are you using freshly prepared dilutions for each experiment? A peptide solution left at 4°C for several days can degrade, especially in serum-containing media due to protease activity. [6][16]Always use aliquots from a frozen stock.
-
Cell Passage Number: Are you using cells within a consistent, low passage number range? High passage number cells can exhibit altered phenotypes and respond differently to stimuli.
-
Batch-to-Batch Variation: If you started a new vial of the peptide, there may be differences in net peptide content or purity. It is good practice to re-validate the optimal concentration with each new batch.
-
Serum Variability: If using serum, its composition can vary between lots, affecting both cell growth and peptide stability. Consider using a single, qualified lot of serum for a series of experiments or transitioning to a serum-free medium.
Q: I'm observing high levels of cell death even at concentrations that the literature suggests should be safe. What's wrong?
This points towards either enhanced sensitivity of your specific cell line or a problem with the peptide preparation itself.
-
Cell Type Sensitivity: Primary cells and some specialized cell lines are far more sensitive to chemical treatments (including DMSO) than robust cancer cell lines. [7]You may need to work at a much lower concentration range.
-
TFA Cytotoxicity: As mentioned, the TFA counterion can be cytotoxic. [9]If you suspect this is the issue, contact your supplier to inquire about other salt forms.
-
Contamination: Test your peptide stock for endotoxin contamination, as this can induce an immune response and cell death in sensitive cell types like macrophages. [9]
Q: The peptide doesn't seem to have any effect, even at high concentrations. What are the potential reasons?
A lack of activity is usually due to peptide degradation, poor solubility, or an inappropriate assay.
-
Degradation: Confirm the peptide's integrity. Was it stored correctly? Has it undergone multiple freeze-thaw cycles? [9]Consider running a stability assay by incubating the peptide in your media for the duration of your experiment and analyzing it via mass spectrometry. [6][16]* Solubility: Did the peptide precipitate out of solution when added to the aqueous culture medium? Visually inspect your prepared media for any cloudiness. If solubility is an issue, you may need to adjust the pH of the buffer or use a different primary solvent.
-
Incorrect Functional Readout: Is your assay sensitive enough or appropriate for the peptide's mechanism of action? The peptide may be active, but you are not measuring the correct downstream effect. Re-evaluate the biological hypothesis and the chosen assay.
References
-
Li, Y., et al. (2022). Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides. MDPI. Available at: [Link]
-
LifeTein. (2024). Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. LifeTein. Available at: [Link]
-
Nishihara, M., et al. (2020). Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers. Scientific Reports. Available at: [Link]
-
Chen, Y., et al. (2019). Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species. MDPI. Available at: [Link]
-
Herce, H. D., et al. (2014). Arginine-rich cell-penetrating peptides induce membrane multilamellarity and subsequently enter via formation of a fusion pore. PNAS. Available at: [Link]
-
Fuchs, S. M., & Raines, R. T. (2006). Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis. Journal of Biological Chemistry. Available at: [Link]
-
ResearchGate. Peptide-induced cytotoxicity monitored by hemolysis (a), LDH (b), and MTT (c) assays. ResearchGate. Available at: [Link]
-
Schneider, P., et al. (2021). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
-
Milletti, F. (2012). Strategies for Improving Peptide Stability and Delivery. Journal of Pharmaceutical Sciences. Available at: [Link]
-
ResearchGate. Cell viability analysis using MTT assay (left panels) and cytotoxicity analysis using LDH assay (right panels) in HDFa cell. ResearchGate. Available at: [Link]
-
GenScript. Top 5 Reasons Your Peptide-Based Assays Fail. GenScript. Available at: [Link]
-
Lineburg, K. E., et al. (2022). Protocol for generation of human peptide-specific primary CD8+ T cell lines. STAR Protocols. Available at: [Link]
-
ResearchGate. Peptide titration experiments. Dose-response curves were created for each peptide-specific T-cell clone to estimate the epitope avidity of the MHC/TCR complex. ResearchGate. Available at: [Link]
-
BPS Bioscience. Kill Curve Protocol. BPS Bioscience. Available at: [Link]
-
GraphPad. How Do I Perform a Dose-Response Experiment? - FAQ 2188. GraphPad. Available at: [Link]
-
National Institute of Standards and Technology. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. NIST. Available at: [Link]
-
ResearchGate. MTT and LDH Assay in THP-1-derived macrophages, HepG2 cells and their co-cultures. ResearchGate. Available at: [Link]
-
Hafner, M., et al. (2019). "Designing Drug-Response Experiments and Quantifying their Results". Current Protocols in Chemical Biology. Available at: [Link]
-
Wikipedia. Kallidin. Wikipedia. Available at: [Link]
-
Monteiro, C., et al. (2016). Cell-Penetrating Peptides: Design Strategies beyond Primary Structure and Amphipathicity. Molecules. Available at: [Link]
Sources
- 1. Membrane Internalization Mechanisms and Design Strategies of Arginine-Rich Cell-Penetrating Peptides | MDPI [mdpi.com]
- 2. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Membrane Internalization Mechanisms of Arginine-Rich Cell-Penetrating Peptides in Various Species | MDPI [mdpi.com]
- 4. Cell Entry of Arginine-rich Peptides Is Independent of Endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound peptide [novoprolabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifetein.com [lifetein.com]
- 8. Protocol for generation of human peptide-specific primary CD8+ T cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 14. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: HPLC Purification of H-Phe-Arg-Arg-OH
Welcome to the technical support guide for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of the tripeptide H-Phe-Arg-Arg-OH. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols designed for researchers, scientists, and drug development professionals. The highly basic nature of this peptide, due to its two arginine residues, presents unique chromatographic challenges that this guide aims to resolve.
Peptide Profile: this compound
Understanding the physicochemical properties of this compound is the first step toward developing a robust purification method. The two arginine residues dominate its character, making it highly polar and basic.
| Property | Value | Source |
| Sequence | This compound (FRR) | [1] |
| Molecular Formula | C₂₁H₃₅N₉O₄ | [1] |
| Average Molecular Weight | 477.56 Da | [1] |
| Theoretical pI | 12.4 | [1] |
| GRAVY Score | -2.07 | [1] |
Note: The high pI and negative GRAVY (Grand Average of Hydropathicity) score confirm the peptide's highly basic and hydrophilic nature.
Part 1: Core Troubleshooting Guide
This section addresses the most common issues encountered during the HPLC purification of this compound. Use the following workflow diagram to quickly navigate to your specific problem.
Visual Troubleshooting Workflow
This decision tree provides a logical path to diagnose and solve common HPLC purification problems for basic peptides.
Sources
Technical Support Center: Synthesis of Arginine-Rich Peptides
Welcome to the technical support center for the synthesis of arginine-rich peptides. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by these fascinating but often recalcitrant sequences. Arginine's bulky, highly basic guanidinium group, while crucial for the biological activity of many peptides, introduces significant hurdles during solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven strategies.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield and purity in arginine-rich peptide synthesis?
A1: The most common culprit is on-resin aggregation of the growing peptide chains.[1] Arginine-rich sequences are particularly prone to forming stable secondary structures, like β-sheets, through inter- and intramolecular hydrogen bonds. This aggregation can physically block reactive sites, leading to incomplete coupling and deprotection steps, which results in a complex mixture of deletion sequences that are difficult to purify.[1][2]
Q2: Why is arginine considered a "difficult" amino acid in SPPS?
A2: Arginine's difficulty stems from its sterically bulky guanidinium side chain and the associated protecting group (e.g., Pbf).[3][4] This bulk can hinder the approach of the next activated amino acid, leading to slow or incomplete coupling reactions.[4] Furthermore, the guanidinium group is susceptible to several side reactions, including δ-lactam formation and modification during final cleavage.[5][6]
Q3: Is it always necessary to use a protecting group for the arginine side chain?
A3: Yes, in Fmoc-based SPPS, protecting the arginine side chain is critical. An unprotected guanidinium group can lead to a multitude of side reactions.[7] While the protonated guanidinium group has low reactivity towards acylation, protection is necessary to enhance solubility in common SPPS solvents and prevent side reactions.[8][9]
Q4: Which protecting group is recommended for arginine in Fmoc SPPS?
A4: The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group is generally the preferred choice.[7] It offers a good balance of stability during synthesis and lability for removal during the final trifluoroacetic acid (TFA) cleavage. Compared to older protecting groups like Pmc and Mtr, Pbf is more acid-labile, reducing the risk of side reactions with sensitive residues like tryptophan during deprotection.[10][11]
Q5: My arginine-rich peptide is showing poor solubility after cleavage and purification. What can I do?
A5: Poor solubility is a common issue with arginine-rich peptides due to their high charge density and potential for aggregation in aqueous solutions. Lyophilization from a dilute solution of acetic acid or trifluoroacetic acid in water can help by ensuring the peptide is in a salt form. For particularly stubborn peptides, the addition of a small amount of organic solvent like acetonitrile or isopropanol to the aqueous buffer may improve solubility.
II. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis of arginine-rich peptides.
Problem 1: Incomplete or Failed Coupling Reactions
Symptoms:
-
Positive Kaiser test (or other ninhydrin-based test) after the coupling step.
-
Presence of deletion sequences in the final mass spectrometry (MS) analysis.
-
Visible shrinking or clumping of the resin bed, indicating aggregation.[1][12]
Root Cause Analysis & Solutions:
The primary causes of incomplete coupling are steric hindrance from the bulky Arg(Pbf) residue and peptide aggregation.
Workflow for Diagnosing and Resolving Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Protocols & Explanations:
-
Protocol 1: Double Coupling: If a positive Kaiser test is observed, simply repeat the coupling step with a fresh solution of the activated amino acid. This is often sufficient to drive the reaction to completion, especially when coupling to or immediately after an arginine residue.[4]
-
Rationale for Reagent Choice: Standard coupling reagents like HBTU/HOBt may be insufficient for difficult couplings. More potent activators like HATU or HCTU can increase the reaction rate and overcome steric hindrance.
-
Disrupting Aggregation:
-
Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at strategic Ser or Thr residues can introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheet structures that cause aggregation.[1]
-
Resin Loading: High resin loading increases the proximity of peptide chains, promoting aggregation. Switching to a lower-loading resin (e.g., 0.2-0.4 mmol/g) can significantly improve synthesis outcomes.[3]
-
Chaotropic Agents: Adding a chaotropic salt like LiCl (0.5 M) to the coupling and deprotection steps can help to disrupt hydrogen bonding networks and improve solvation of the peptide chains.
-
Problem 2: Side Reactions During Synthesis and Cleavage
Symptoms:
-
Unexpected masses in the final LC-MS analysis corresponding to known side products.
-
Difficult purification due to co-eluting impurities.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Description | Causality | Mitigation Strategy |
| δ-Lactam Formation | Intramolecular cyclization of an activated arginine residue, forming a stable six-membered lactam. This terminates the peptide chain.[5][6] | The δ-nitrogen of the guanidinium group attacks the activated carboxyl group of the same arginine residue. | Use pre-activated amino acids with minimal excess. The use of the NO2 protecting group has been shown to prevent δ-lactam formation.[8][9] |
| Sulfonation of Trp | During final TFA cleavage, the cleaved Pbf protecting group can re-attach to the indole side chain of tryptophan.[5] | The cleaved sulfonyl species is a reactive electrophile that can modify electron-rich residues like tryptophan.[10] | Use a scavenger "cocktail" during cleavage. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). For Trp-containing peptides, adding 1-2% thioanisole is recommended.[10] |
| Incomplete Deprotection | The Pbf group is not fully removed from one or more arginine residues.[7] | Insufficient cleavage time or scavenger concentration, especially in peptides with multiple arginine residues. | Extend the TFA cleavage time to 4-6 hours. Ensure an adequate scavenger-to-peptide ratio. |
| Aspartimide Formation | For sequences containing Asp-Arg, base-catalyzed aspartimide formation can occur during the piperidine deprotection steps.[4] | The backbone amide nitrogen attacks the side-chain carbonyl of aspartic acid, forming a five-membered ring. This is a mass-neutral rearrangement that is difficult to separate. | Use protecting groups for Asp that are less prone to this side reaction, such as a Dmb-protected dipeptide. |
Protocol 2: Standard Cleavage and Deprotection for Arginine-Rich Peptides
-
After synthesis, wash the resin thoroughly with dichloromethane (DCM) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% H₂O, and 2.5% Triisopropylsilane (TIS). If the peptide contains tryptophan, add 1% (v/v) Thioanisole.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional swirling for 3-4 hours.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Problem 3: Purification Challenges
Symptoms:
-
Broad, tailing peaks during reverse-phase HPLC.
-
Poor resolution between the desired product and impurities.
-
Sample loss due to irreversible adsorption to the column.
Root Cause Analysis & Solutions:
The high positive charge of arginine-rich peptides can lead to strong, non-specific interactions with residual silanol groups on the silica-based C18 columns, causing poor peak shape.[13] Aggregation in the purification buffer can also lead to broad peaks and low recovery.
Workflow for Optimizing Purification
Caption: Troubleshooting workflow for HPLC purification.
Detailed Recommendations:
-
Mobile Phase Optimization: Trifluoroacetic acid (TFA) is the most common ion-pairing agent. Using a concentration of 0.1% in both mobile phases (water and acetonitrile) is crucial for sharp peaks.[14] For particularly difficult separations, switching to formic acid (0.1%) may alter selectivity and improve resolution.
-
Gradient and Temperature: Employ a shallow gradient (e.g., 0.5% B/min) to improve the separation of closely eluting impurities. Increasing the column temperature (e.g., to 40-60°C) can reduce viscosity, improve mass transfer, and disrupt peptide aggregation, leading to sharper peaks.
-
Column Choice: If peak tailing persists, consider using a column specifically designed for peptide separations with end-capping to minimize silanol interactions.
By systematically addressing these common pitfalls, researchers can significantly improve the success rate, yield, and purity of arginine-rich peptide synthesis.
References
- Benchchem. (n.d.). Technical Support Center: Solid-Phase Synthesis of Arginine-Rich Peptides.
-
Beck-Sickinger, A. G., Dürr, H., & Jung, G. (1991). Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. International Journal of Peptide and Protein Research, 38(1), 25-31. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Managing Aggregation of Arginine-Rich Peptides During Synthesis.
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
American Peptide Society. (n.d.). Taming Aggregation. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Fmoc Synthesis of Arginine-Containing Peptides.
- Benchchem. (n.d.). Technical Support Center: Overcoming Peptide Aggregation with Arginine Derivatives.
-
ResearchGate. (2022, December 14). Do I need to protect Fmoc-Arg in solid phase peptide synthesis? Retrieved from [Link]
-
Anaspec. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Al Musaimi, O., Al Shaer, D., de la Torre, B. G., & Albericio, F. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Molecules, 25(12), 2946. Retrieved from [Link]
-
Góngora-Benítez, M., et al. (2012). 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine. Organic & Biomolecular Chemistry, 10(37), 7465-7468. Retrieved from [Link]
-
Jida, M., et al. (2021). Varying the composition of green binary solvent mixtures as a tool to mitigate common side-reactions in solid-phase peptide synthesis. Green Chemistry, 23(9), 3466-3475. Retrieved from [Link]
-
Al Musaimi, O., et al. (2020). Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (2018, August 21). How do I protect all the side chain amine groups of lysine and arginine? Retrieved from [Link]
-
ChemRxiv. (n.d.). Amino Acid Composition drives Peptide Aggregation. Retrieved from [Link]
-
F. A. K. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of Visualized Experiments, (122), 55523. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry, 84(8), 4615-4628. Retrieved from [Link]
-
ResearchGate. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]
-
Cambridge Open Engage. (2024, November 12). Quantification of arginine-rich cyclic cell-penetrating peptide-lipid conjugates using trifluoracetic acid-based UPLC-MS/MS analysis. Retrieved from [Link]
-
ACS Publications. (2023, December 30). Oligosarcosine Conjugation of Arginine-Rich Peptides Improves the Intracellular Delivery of Peptide/pDNA Complexes. Retrieved from [Link]
-
Royal Society of Chemistry. (2024, September 18). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Retrieved from [Link]
-
MDPI. (2026, January 13). Functional Peptide-Based Biomaterials for Pharmaceutical Application: Sequences, Mechanisms, and Optimization Strategies. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. biotage.com [biotage.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. 1,2-Dimethylindole-3-sulfonyl (MIS) as protecting group for the side chain of arginine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Managing TFA Counterion Effects in H-Phe-Arg-Arg-OH Experiments
Welcome to the technical support center for researchers working with synthetic peptides. This guide is specifically designed to address the challenges associated with trifluoroacetic acid (TFA) counterions in experiments involving the highly basic tripeptide, H-Phe-Arg-Arg-OH. As a peptide frequently supplied as a TFA salt following solid-phase synthesis and HPLC purification, understanding and managing the effects of this counterion is critical for experimental success.
This resource provides in-depth FAQs, troubleshooting guides, and validated protocols to help you navigate these challenges, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is a counterion and why is my this compound peptide supplied with TFA?
A counterion is an ion that accompanies an ionic species to maintain electric neutrality. The this compound peptide has a theoretical isoelectric point (pI) of 12.4, meaning it carries a significant positive charge at physiological pH due to the two arginine residues and the N-terminal amine.[1] During synthesis and purification, trifluoroacetic acid (TFA) is commonly used. It acts as a cleavage agent to release the peptide from the resin and as an ion-pairing agent during reverse-phase HPLC, which improves peak shape and resolution.[2][3] Consequently, the final lyophilized product is a peptide-TFA salt, where the negatively charged trifluoroacetate anions (CF₃COO⁻) balance the positive charges on the peptide.[4][5]
Q2: How can residual TFA affect my experiments?
Residual TFA is not inert and can significantly impact your experiments in several ways:
-
Biological Activity: TFA can alter cellular responses, sometimes inhibiting cell proliferation or, in other cases, stimulating it.[6][7][8] This can lead to unpredictable variability and artifactual results in cell-based assays.[9] For instance, TFA has been shown to be an unintended modulator of the glycine receptor.[6]
-
Physicochemical Properties: The presence of TFA can influence the peptide's secondary structure.[5][7][10] While for some peptides it may induce a helical structure, these changes are often unpredictable and can affect biological function.[10]
-
Analytical Interference: TFA can interfere with certain analytical techniques. It has a strong absorbance band around 1673 cm⁻¹, which can overlap with and obscure the amide I band of peptides in Fourier-transform infrared (FTIR) spectroscopy, complicating structural analysis.[7][11] In mass spectrometry, TFA is known to cause ion suppression, reducing sensitivity by forming strong ion pairs with the peptide.[12]
-
pH Alteration: As a strong acid, residual TFA can lower the pH of your stock solutions and assay buffers, potentially affecting peptide solubility, stability, and the activity of pH-sensitive biological systems.[6][7]
Q3: Do I always need to remove or exchange the TFA counterion?
Not always, but it is highly recommended for sensitive applications. For many standard in vitro assays, the low concentration of TFA may not cause significant interference.[1] However, for cell-based assays, in vivo studies, structural studies (like CD or FTIR), or high-sensitivity mass spectrometry, exchanging TFA for a more biocompatible counterion like acetate or hydrochloride (HCl) is crucial for obtaining reliable and reproducible data.[2][7]
Q4: What are the common methods for TFA removal or exchange?
The most common and effective methods are:
-
Salt Exchange via Lyophilization: Repeatedly dissolving the peptide in an aqueous solution of a stronger, volatile acid (like HCl) and then lyophilizing.[5][13][14]
-
Ion-Exchange Chromatography (IEX): Using a resin to bind the peptide while the TFA is washed away, followed by elution with a buffer containing the desired counterion (e.g., acetate).[14][15][16]
-
Reverse-Phase HPLC: Employing a modified HPLC protocol that uses a different, volatile ion-pairing agent like acetic acid in the mobile phase to displace the TFA.[13][17]
The best method depends on your peptide's properties, the scale of your experiment, and the desired final salt form.[14]
Troubleshooting Guide
This section addresses specific problems you may encounter due to TFA counterions when working with this compound.
Problem 1: Inconsistent or unexpected results in cell-based assays (e.g., variable cell viability, altered signaling).
-
Underlying Cause: Residual TFA is likely interfering with your cellular system. TFA has been reported to inhibit or stimulate cell growth depending on the cell line and concentration.[6][7][8] Given the two basic arginine residues, this compound will have at least two associated TFA molecules, which can create a locally acidic microenvironment or exert direct cytotoxic effects.
-
Troubleshooting Workflow:
Caption: Workflow for diagnosing TFA interference in cell assays.
Problem 2: Poor peptide solubility or precipitation upon reconstitution.
-
Underlying Cause: While TFA salts often enhance solubility, the highly basic nature of this compound can lead to complex interactions. If the pH of the reconstitution solvent is not optimal, or if the buffer capacity is insufficient to handle the acidity of the TFA salt, the peptide may precipitate.
-
Troubleshooting Steps:
-
Initial Solvent: For a highly basic peptide like this compound, attempt to dissolve it in sterile distilled water first. Avoid strong buffers initially.
-
Sonication: If solubility is poor, gentle sonication in a water bath for a few minutes can help break up aggregates.
-
pH Adjustment: If the peptide remains insoluble, the pH of the solution may be close to its isoelectric point (though unlikely for this peptide in neutral water). A small addition of dilute acetic acid or HCl can aid dissolution.
-
Consider Exchange: If solubility issues persist across different buffers, performing a counterion exchange to an acetate or HCl salt may improve handling and solubility characteristics.[18]
-
Problem 3: Mass spectrometry signal is weak or absent.
-
Underlying Cause: This is a classic case of ion suppression by TFA.[12] TFA is a strong ion-pairing agent that clings to the positively charged arginine residues, neutralizing them and preventing efficient ionization in the mass spectrometer source (e.g., ESI).[12]
-
Solutions:
-
Immediate Fix (Analytical Scale): If re-purification is not an option, you can sometimes improve the signal by using a mobile phase containing a different additive like formic acid, which is less suppressive.[19] However, this may compromise chromatographic peak shape.[19]
-
Best Practice (Preparative Scale): For best results, the TFA counterion should be exchanged to acetate or HCl prior to LC-MS analysis. This will dramatically improve signal intensity.
-
Experimental Protocols
Protocol 1: TFA to HCl Counterion Exchange via Lyophilization
This is the most common method for converting a peptide to its hydrochloride salt form. It relies on the principle of displacing the weaker acid (TFA) with a stronger, volatile acid (HCl).[5][13]
Materials:
-
This compound TFA salt
-
Sterile, deionized water
-
100 mM Hydrochloric Acid (HCl) solution, high purity
-
Lyophilizer
-
Liquid Nitrogen
Step-by-Step Procedure:
-
Dissolution: Dissolve the peptide in sterile, deionized water at a concentration of approximately 1 mg/mL.[5][13]
-
Acidification: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[5][13][20]
-
Incubation: Allow the solution to stand at room temperature for at least 1 minute to ensure complete ionic association.[5][15]
-
Freezing: Flash-freeze the solution by immersing the vial in liquid nitrogen until completely solid.[5][15]
-
Lyophilization: Lyophilize the sample overnight or until all solvent has sublimated, leaving a dry powder.[5][13]
-
Repeat: To ensure maximal TFA removal, repeat steps 1-5 at least two more times (for a total of three cycles).[5][13] Each cycle further reduces the residual TFA content.
-
Final Product: After the final lyophilization, the peptide is in its hydrochloride salt form and ready for use.
Sources
- 1. This compound peptide [novoprolabs.com]
- 2. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 3. Counter-ion effect on antistaphylococcal activity and cytotoxicity of selected antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. lifetein.com [lifetein.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. genscript.com.cn [genscript.com.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The Role of Counter-Ions in Peptides—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of the hydrochloric acid concentration used for trifluoroacetate removal from synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. lifetein.com [lifetein.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
- 16. bio-works.com [bio-works.com]
- 17. Simple, rapid method for converting a peptide from one salt form to another - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Which salt form should I choose for my peptide? | AmbioPharm [ambiopharm.com]
- 19. agilent.com [agilent.com]
- 20. lifetein.com [lifetein.com]
storage and handling recommendations for Phenylalanyl-Arginyl-Arginine
Welcome to the technical support guide for Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the storage, handling, and troubleshooting of this arginine-rich tripeptide. Our goal is to equip you with the necessary expertise to ensure the integrity and reproducibility of your experiments.
Section 1: Foundational Knowledge & Core Principles
Phenylalanyl-Arginyl-Arginine is a tripeptide of significant interest, largely due to the presence of two arginine residues. Arginine-rich peptides are known for their potential cell-penetrating capabilities, which makes them valuable tools in drug delivery research.[1] However, the unique physicochemical properties of this peptide necessitate careful handling to maintain its stability and biological activity.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized Phenylalanyl-Arginyl-Arginine powder upon receipt?
A1: For long-term storage, the lyophilized peptide should be kept at -20°C or -80°C in a tightly sealed container to protect it from moisture and light.[2][3] A desiccated environment is crucial to prevent premature degradation.[2] For short-term storage, for example, a few weeks, keeping the peptide at 4°C is acceptable.[3][4]
Q2: What is the best solvent for reconstituting Phenylalanyl-Arginyl-Arginine?
A2: The choice of solvent is critical for peptide solubility and stability. For Phenylalanyl-Arginyl-Arginine, we recommend starting with sterile, high-purity water. Given the basic nature of the two arginine residues, the peptide should be readily soluble in aqueous solutions. To minimize the risk of aggregation and degradation, using a slightly acidic buffer (pH 4-6) can be beneficial.[2] Always use sterile water, such as bacteriostatic water, to prevent microbial contamination.[5]
Q3: How should I store the reconstituted peptide solution?
A3: Once reconstituted, peptide solutions are significantly less stable than their lyophilized form.[3] For short-term use (up to a few weeks), store the solution at 2-8°C.[4] For longer-term storage, it is imperative to aliquot the solution into smaller, single-use volumes and freeze them at -20°C or -80°C.[2][6] This practice of aliquoting is crucial to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4]
Q4: Can I expect any toxicity with Phenylalanyl-Arginyl-Arginine?
A4: Arginine-rich peptides have been reported to exhibit toxicity at certain concentrations.[7][8] It is essential to handle Phenylalanyl-Arginyl-Arginine with appropriate laboratory precautions, including wearing gloves and safety glasses. Always consult the Safety Data Sheet (SDS) for specific handling information.[9][10][11]
Section 2: Experimental Protocols & Workflows
Protocol 1: Reconstitution of Lyophilized Phenylalanyl-Arginyl-Arginine
This protocol outlines the standard procedure for reconstituting the peptide to ensure its integrity.
Materials:
-
Vial of lyophilized Phenylalanyl-Arginyl-Arginine
-
Sterile, high-purity water or a suitable sterile buffer (e.g., pH 5.0 citrate buffer)
-
Sterile, non-pyrogenic syringes and needles
-
Alcohol swabs
-
Vortex mixer (optional)
Procedure:
-
Equilibration: Before opening, allow the peptide vial and the chosen solvent to warm to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can compromise the peptide's stability.[5]
-
Sterilization: Wipe the rubber septum of the peptide vial and the solvent vial with an alcohol swab.[5]
-
Solvent Addition: Using a sterile syringe, slowly inject the desired volume of solvent down the side of the peptide vial. Avoid squirting the solvent directly onto the lyophilized powder, as this can cause it to aerosolize.[5]
-
Dissolution: Gently swirl the vial to dissolve the peptide.[5] If necessary, brief, gentle vortexing can be used. Avoid vigorous shaking, as this can lead to peptide aggregation.
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter before use. A cloudy solution may indicate poor solubility or contamination.[5]
Experimental Workflow: From Storage to Use
The following diagram illustrates the recommended workflow for handling Phenylalanyl-Arginyl-Arginine in a research setting.
Caption: Recommended workflow for Phenylalanyl-Arginyl-Arginine.
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during the handling and use of Phenylalanyl-Arginyl-Arginine.
| Issue | Potential Cause | Recommended Solution |
| Peptide will not dissolve | 1. Incorrect solvent.2. Peptide concentration is too high.3. The pH of the solution is at the isoelectric point (pI) of the peptide. | 1. Try a different solvent. If using water, consider a buffer with a slightly acidic pH (4-6).2. Attempt to dissolve a smaller amount of peptide in the same volume of solvent.3. Adjust the pH of the solution away from the pI. For this peptide, which is rich in basic residues, ensuring the pH is not neutral or basic may improve solubility. |
| Solution is cloudy or contains precipitates | 1. Poor solubility.2. Microbial contamination.3. Peptide aggregation. | 1. Follow the steps for improving solubility mentioned above.2. Discard the solution and reconstitute a fresh vial using sterile technique and sterile-filtered solvents.3. Gentle warming (to no more than 40°C) or sonication may help to disaggregate the peptide. However, be aware that this could potentially affect peptide stability. |
| Loss of biological activity | 1. Improper storage of lyophilized powder or reconstituted solution.2. Repeated freeze-thaw cycles.3. Adsorption to plasticware. | 1. Always store the peptide at the recommended temperatures.[2][3][4]2. Aliquot the reconstituted peptide into single-use volumes to avoid multiple freeze-thaw cycles.[4]3. Use low-protein-binding tubes and pipette tips for handling the peptide solution. |
| Inconsistent experimental results | 1. Inaccurate peptide concentration due to hygroscopic nature of the lyophilized powder.2. Degradation of the peptide over time. | 1. Allow the vial to equilibrate to room temperature before weighing to minimize water absorption.2. Use freshly prepared solutions for critical experiments. If using a stored stock solution, it is good practice to periodically check its integrity. |
Degradation Pathway Consideration
While Phenylalanyl-Arginyl-Arginine itself is not predisposed to common degradation pathways like aspartimide formation (as it lacks an aspartic acid residue), general peptide degradation such as oxidation and hydrolysis can occur, especially in solution.[12]
Caption: Potential degradation pathways for Phenylalanyl-Arginyl-Arginine.
Section 4: References
-
ResearchGate. (n.d.). Solubility versus self-assembly of tripeptides (A and B) Water... Retrieved January 14, 2026, from [Link]
-
Bluewell. (2025, January 2). The Complete Peptide Reconstitution & Storage Guide. Retrieved January 14, 2026, from [Link]
-
BenchChem. (2025, December). Technical Support Center: Synthetic Tripeptide Solubility.
-
Bio-Synthesis. (n.d.). How to Store Peptides | Best Practices for Researchers. Retrieved January 14, 2026, from [Link]
-
ACS Publications. (n.d.). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
-
JPT. (n.d.). How to Reconstitute Peptides. Retrieved January 14, 2026, from [Link]
-
Dripdok Help Center - Intercom. (n.d.). The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity. Retrieved January 14, 2026, from [Link]
-
sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide? Retrieved January 14, 2026, from [Link]
-
ACS Figshare. (2021, February 8). Melting Properties of Peptides and Their Solubility in Water. Part 2: Di- and Tripeptides Based on Glycine, Alanine, Leucine, Proline, and Serine. Industrial & Engineering Chemistry Research. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 3. Structure-dependent solubility of the tripeptides (A-C) The... Retrieved January 14, 2026, from [Link]
-
AAPPTec. (n.d.). Safety Data Sheet. Retrieved January 14, 2026, from [Link]
-
Frontiers. (n.d.). Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Arginine-rich membrane-permeable peptides are seriously toxic. Retrieved January 14, 2026, from [Link]
-
PMC - NIH. (n.d.). Arginine‐rich membrane‐permeable peptides are seriously toxic. Retrieved January 14, 2026, from [Link]
-
PMC - PubMed Central. (n.d.). Arginine-Rich Peptides Destabilize the Plasma Membrane, Consistent with a Pore Formation Translocation Mechanism of Cell-Penetrating Peptides. Retrieved January 14, 2026, from [Link]
-
MDPI. (n.d.). Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Assessment of the Neuroprotective Effects of Arginine-Rich Protamine Peptides, Poly-Arginine Peptides (R12-Cyclic, R22) and Arginine-Tryptophan-Containing Peptides Following In Vitro Excitotoxicity and/or Permanent Middle Cerebral Artery Occlusion in Rats. Retrieved January 14, 2026, from [Link]_
-
BenchChem. (2025, November). Structural Elucidation of Phenylalanyl-Arginyl-Arginine: A Technical Guide.
-
BenchChem. (n.d.). A Comparative Guide to the Stability of Arginine-Containing Peptides.
-
Carl ROTH. (n.d.). Safety Data Sheet: L-Arginine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (2022, November 6). (PDF) Cationic Surfactants Based on Arginine-Phenylalanine and Arginine-Tryptophan: Synthesis, Aggregation Behavior, Antimicrobial Activity, and Biodegradation. Retrieved January 14, 2026, from [Link]
-
PubMed. (n.d.). Effects of pH and arginine on the solubility and stability of a therapeutic protein (Fibroblast Growth Factor 20). Retrieved January 14, 2026, from [Link]
-
PubMed. (2023, July 21). l-Arginine treatment maintains postharvest quality in blueberry fruit by enhancing antioxidant capacity during storage. Retrieved January 14, 2026, from [Link]
-
PubMed. (1996, September 15). Multiple components of arginine and phenylalanine transport induced in neutral and basic amino acid transporter-cRNA-injected Xenopus oocytes. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jpt.com [jpt.com]
- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 4. The Ultimate Guide to Storing Peptides: Best Practices for Maximum Potency & Longevity | Dripdok Help Center [intercom.help]
- 5. bluewellpeptides.com [bluewellpeptides.com]
- 6. jpt.com [jpt.com]
- 7. Arginine-rich membrane-permeable peptides are seriously toxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arginine‐rich membrane‐permeable peptides are seriously toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. fishersci.com [fishersci.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
minimizing batch-to-batch variability of synthetic H-Phe-Arg-Arg-OH
A Guide to Minimizing Batch-to-Batch Variability in the Solid-Phase Synthesis of Arginine-Rich Peptides
Welcome, researchers and peptide chemists. This guide serves as a dedicated technical resource for the synthesis of the tripeptide H-Phe-Arg-Arg-OH. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to achieve consistent, high-purity results across multiple synthesis batches. The presence of a consecutive arginine motif (Arg-Arg) presents specific, well-documented challenges in Solid-Phase Peptide Synthesis (SPPS). This guide is structured to address these challenges proactively and provide robust troubleshooting strategies.
Part 1: Proactive Strategies for Ensuring Reproducibility
Batch-to-batch variability is most effectively minimized by rigorous planning and control over starting materials and synthesis parameters. The Arg-Arg sequence is particularly sensitive to subtle changes in reaction conditions.
1.1 Raw Material Qualification: The Foundation of Consistency
Inconsistent raw materials are a primary source of variability. Before beginning your synthesis campaign, establish quality control criteria for all key reagents.
-
Resin Selection: For a C-terminal carboxylic acid (-OH), a Wang resin is a standard choice. To mitigate aggregation issues common with arginine-rich sequences, a low-loading resin (e.g., 0.3-0.5 mmol/g) is highly recommended.[1] Higher loading levels can increase inter-chain interactions, leading to incomplete couplings and lower purity.[1]
-
Amino Acid Derivatives: Use high-purity Fmoc-Arg(Pbf)-OH and Fmoc-Phe-OH . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) protecting group for the arginine side chain offers a good balance of stability during synthesis and lability during final cleavage.[2][3] Verify the integrity of each new bottle of amino acid, as degradation can occur during storage.
-
Solvents & Reagents: Utilize only peptide-synthesis grade solvents, particularly N,N-Dimethylformamide (DMF). Water content in DMF can compromise coupling efficiency. Ensure piperidine, trifluoroacetic acid (TFA), and coupling reagents are fresh and properly stored.
1.2 Synthesis Strategy: Mitigating the Arg-Arg Challenge
The incorporation of two consecutive arginine residues is the most critical phase of this synthesis. The steric hindrance from the bulky Pbf group can impede the reaction, requiring an optimized approach.[4][5]
-
Coupling Chemistry: While standard carbodiimides like DIC with an additive like OxymaPure can be effective, aminium/uronium salt-based reagents such as HATU or HCTU are recommended for difficult couplings like Arg-Arg.[4] These reagents form highly reactive activated esters, promoting faster and more complete reactions.
-
Double Coupling: It is strongly advised to perform a double couple for the second arginine residue (Fmoc-Arg(Pbf)-OH coupling to H-Arg(Pbf)-Resin).[5] This practice helps to drive the reaction to completion and significantly reduces the formation of the major deletion impurity, H-Phe-Arg-OH.[5]
-
Reaction Monitoring: Do not rely solely on fixed coupling times. Implement in-process controls, such as the Kaiser test , to confirm the completion of each coupling step before proceeding.[6][7] A positive Kaiser test (blue beads) after a coupling reaction indicates free primary amines and an incomplete reaction.[8]
Part 2: Troubleshooting Guide for this compound Synthesis
This section addresses common issues encountered during synthesis, cleavage, and purification in a direct question-and-answer format.
Q1: My crude HPLC shows a major peak corresponding to a deletion sequence (H-Phe-Arg-OH). What went wrong?
This is the most common purity issue and points directly to incomplete coupling of the second arginine residue (Fmoc-Arg(Pbf)-OH onto the resin-bound H-Arg(Pbf)-).
Root Causes & Solutions:
-
Steric Hindrance: The N-terminus of the first arginine, once coupled to the resin, is sterically hindered by its own Pbf group and the surrounding peptide chains.[4] This slows down the subsequent coupling reaction.
-
Solution: Implement a double coupling strategy for this specific step.[5] After the initial coupling (e.g., 45-60 minutes), drain the reagents, wash the resin, and add a fresh solution of activated Fmoc-Arg(Pbf)-OH for a second coupling.
-
-
Insufficient Reagent Activation/Activity: The coupling reagent may be degraded or used in insufficient excess.
-
Solution: Use a more powerful coupling reagent like HATU .[4] Ensure your reagents are fresh. Increase the equivalents of amino acid and coupling reagents from a standard 3 eq. to 4 or 5 eq. for this difficult step.
-
-
Peptide Aggregation: The growing Arg-Arg sequence can begin to aggregate on the solid support, blocking reactive sites.
-
Solution: Ensure the resin is well-swollen and agitated effectively. Using a low-loading resin from the start is the best preventative measure.[1]
-
Q2: I'm observing side-products related to the Pbf protecting group during cleavage. How can I prevent this?
The Pbf group, when cleaved by TFA, generates a highly reactive cationic species. If not properly "scavenged," this cation can re-attach to electron-rich residues or cause other modifications.[9]
Root Causes & Solutions:
-
Inefficient Scavenging: The cleavage cocktail lacks the proper scavengers to quench the Pbf cation.
-
Solution: Use a robust, well-established cleavage cocktail. Reagent K (TFA/water/phenol/thioanisole/EDT) is effective, but for this simple peptide, a mixture of TFA / Triisopropylsilane (TIS) / Water (95 : 2.5 : 2.5) is typically sufficient and less odorous.[9] TIS is a highly effective cation scavenger. Water helps suppress some side reactions.
-
-
Prolonged Cleavage Time: Leaving the peptide in the cleavage cocktail for too long can increase the likelihood of side reactions.
-
Solution: For a Pbf group, a cleavage time of 2-3 hours at room temperature is generally sufficient.[10] There is rarely a benefit to extending it longer.
-
Q3: My peptide is difficult to purify by RP-HPLC, showing broad or tailing peaks.
This compound is a highly basic peptide. Poor peak shape is often related to secondary interactions with the silica backbone of the C18 column or improper mobile phase conditions.
Root Causes & Solutions:
-
Insufficient Ion-Pairing: The basic guanidinium groups of the arginines can interact with residual silanol groups on the HPLC column, causing peak tailing.
-
Steep Gradient: A rapid increase in organic solvent can cause poor resolution and co-elution of impurities.
-
Solution: Use a shallow gradient. For this peptide, a gradient slope of 0.5% to 1.0% B/minute is a good starting point for analytical and preparative runs. This provides better separation between the main product and closely-eluting impurities.[11]
-
Part 3: Key Experimental Protocols (SOPs)
Adherence to standardized protocols is paramount for achieving batch-to-batch consistency.
SOP 1: High-Efficiency Coupling of Fmoc-Arg(Pbf)-OH
This protocol is optimized for difficult couplings, such as the second Arg in the Phe-Arg-Arg sequence.
-
Resin Preparation: Ensure the N-terminus of the resin-bound peptide is deprotected (confirmed by a positive Kaiser test) and washed thoroughly with DMF (3x).
-
Activation Solution: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (4 eq.) and HATU (3.9 eq.) in a minimal volume of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIEA) (8 eq.) to the activation solution and vortex for 1-2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.[10]
-
Monitoring: After the coupling time, take a small sample of resin beads for a Kaiser test (see SOP 2).
-
Recoupling (If Necessary): If the Kaiser test is positive, drain the coupling solution, wash with DMF (3x), and repeat steps 2-5.
SOP 2: On-Resin Coupling Monitoring (Kaiser Test)
This colorimetric test detects free primary amines.[6]
-
Sample Preparation: Collect 5-10 beads of peptide-resin in a small glass test tube. Wash with ethanol (2x) and add 2-3 drops of each of the three Kaiser test solutions (Ninhydrin in ethanol, Phenol in ethanol, KCN in pyridine).[8]
-
Development: Heat the tube at 100-120°C for 5 minutes.[8]
-
Interpretation:
SOP 3: Cleavage and Peptide Precipitation
-
Preparation: After final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry under vacuum for at least 30 minutes.
-
Cleavage: Add the cleavage cocktail (TFA/TIS/Water, 95:2.5:2.5) to the dry resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 2-3 hours.[10]
-
Filtration: Filter the cleavage solution away from the resin beads into a clean centrifuge tube. Wash the resin with a small additional volume of fresh TFA and combine the filtrates.
-
Precipitation: Add the TFA solution dropwise into a 10-fold excess of cold diethyl ether with vigorous stirring. A white precipitate should form.[10]
-
Isolation: Pellet the crude peptide by centrifugation. Decant the ether, wash the pellet with more cold ether, and dry the final product under vacuum.
SOP 4: Analytical RP-HPLC Method
This method is a good starting point for assessing the purity of the crude peptide.
| Parameter | Value |
| Column | C18, 3-5 µm particle size, 4.6 x 150 mm |
| Solvent A | 0.1% TFA in Water |
| Solvent B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 214 nm & 280 nm |
| Gradient | 5% to 45% B over 20 minutes |
Part 4: Frequently Asked Questions (FAQs)
-
Q: Why is the Pbf group preferred for Arginine? A: The Pbf group is widely used because it provides robust protection for the highly reactive guanidino side chain during synthesis but is readily cleaved by standard TFA cocktails during the final deprotection step, offering a good balance of stability and lability.[3][13]
-
Q: Can I use microwave synthesis for this peptide? A: Yes, microwave-assisted SPPS can significantly reduce reaction times and potentially improve coupling efficiency for difficult sequences like Arg-Arg.[3] However, protocols must be carefully optimized to avoid temperature-related side reactions.
-
Q: My final peptide mass is correct, but the yield is very low. What should I check first? A: Low yield with correct mass often points to incomplete coupling at one or more steps, where the unreacted chains were capped and washed away, or significant peptide loss during precipitation and handling. The most likely culprit is the Arg-Arg coupling. Review your Kaiser test results and consider implementing a double coupling strategy as a default for this step.[5] Also, ensure efficient precipitation in cold ether.
-
Q: What are the expected masses of the main product and key impurities? A: You should always calculate the theoretical masses to aid in MS analysis.
Peptide Sequence Description Monoisotopic Mass (approx.) This compound Target Product 475.28 Da H-Phe-Arg-OH Deletion of C-terminal Arg 319.18 Da | H-Arg-Arg-OH | Deletion of Phe | 328.20 Da |
References
-
Biotage. (2023, January 30). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Baishixing Co.,Ltd. (2025, June 26). FMOC-Arg(Pbf)-OH aids in optimizing peptide purity and yield. Retrieved from [Link]
-
Verma, D. (2020). A review on the colorimetric test for monitoring solid-phase peptide synthesis. International Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Successful development of a method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent. Green Chemistry. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Synform. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Peptide Purification. Retrieved from [Link]
-
Protocols.io. (2016, December 30). HPLC Purification of Peptides. Retrieved from [Link]
-
Biotage. (2023, January 30). How do I choose my resin for peptide synthesis? {Part 1}. Retrieved from [Link]
Sources
- 1. biotage.com [biotage.com]
- 2. FMOC-Arg(Pbf)-OH aids in optimizing peptide purity and yield. [cds-bsx.com]
- 3. chempep.com [chempep.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. peptide.com [peptide.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Biological Activity of H-Phe-Arg-Arg-OH: An Insulin-Mimetic Peptide with Cardioprotective Potential
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: Unveiling the Cardioprotective Promise of H-Phe-Arg-Arg-OH
The tripeptide this compound has emerged as a molecule of interest for its reported zinc-dependent, insulin-mimetic inhibitory action on myocardial proteolysis.[1] This guide provides a comprehensive framework for researchers to independently validate and characterize the biological activity of this compound. We will delve into the mechanistic underpinnings of its action, present detailed protocols for robust in vitro and cell-based assays, and offer a comparative analysis with relevant alternatives. Our approach is grounded in the principles of scientific integrity, ensuring that each experimental step is self-validating and contributes to a conclusive understanding of this peptide's therapeutic potential.
The central hypothesis guiding this validation strategy is that this compound exerts its cardioprotective effects by activating the insulin signaling pathway in cardiomyocytes. This, in turn, is expected to suppress the activity of key intracellular proteolytic systems, thereby preserving myocardial protein integrity and cell viability.
Mechanistic Landscape: The Insulin Signaling-Proteolysis Axis in Cardiomyocytes
Insulin is a potent anabolic hormone that plays a critical role in maintaining cardiac homeostasis. Its signaling cascade, initiated by binding to the insulin receptor (IR), a receptor tyrosine kinase, triggers a bifurcated pathway: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is primarily metabolic and anti-apoptotic, and the mitogen-activated protein kinase (MAPK) pathway, which is involved in growth and proliferation.
Our focus will be on the PI3K/Akt pathway, as it is intrinsically linked to the regulation of protein turnover in muscle cells. Activation of this pathway leads to the phosphorylation and activation of Akt (also known as Protein Kinase B), a serine/threonine kinase that orchestrates a multitude of downstream effects, including the inhibition of protein degradation and the promotion of protein synthesis. A critical downstream effect of Akt activation is the suppression of the ubiquitin-proteasome system (UPS), a major pathway for protein degradation in eukaryotic cells. Akt phosphorylates and inactivates the Forkhead box O (FoxO) transcription factors, which are key regulators of the expression of muscle-specific E3 ubiquitin ligases, such as Atrogin-1 (also known as MAFbx) and Muscle RING Finger 1 (MuRF1).[2][3][4] By inhibiting the expression of these ligases, insulin signaling effectively puts the brakes on targeted protein breakdown.
Furthermore, activated Akt can also inhibit apoptosis, in part by modulating the activity of caspases, a family of proteases that are central to the execution of programmed cell death.
The following diagram illustrates the proposed signaling pathway for this compound's action:
Caption: Proposed signaling pathway of this compound in cardiomyocytes.
Experimental Validation Strategy: A Multi-pronged Approach
To rigorously validate the biological activity of this compound, we propose a three-tiered experimental approach:
-
Tier 1: In Vitro Biochemical Assays to confirm direct interaction with the insulin receptor and its immediate downstream consequences.
-
Tier 2: Cell-Based Assays using a relevant cardiomyocyte cell line to assess the cellular response to peptide treatment.
-
Tier 3: Proteomics Analysis to directly measure the impact on myocardial proteolysis.
Comparative Peptides
For a robust comparative analysis, the following peptides should be included in all relevant assays:
| Peptide Role | Peptide Name | Rationale |
| Test Article | This compound | The peptide of interest whose biological activity is being validated. |
| Positive Control | Insulin (Human, Recombinant) | The natural ligand for the insulin receptor, providing the benchmark for maximal physiological response. |
| Positive Control | S597 | A well-characterized, commercially available insulin-mimetic peptide that acts as a specific insulin receptor agonist.[5] This serves as a non-insulin positive control to confirm the assay's responsiveness to mimetic peptides. |
| Negative Control | Scrambled this compound (e.g., H-Arg-Phe-Arg-OH) | A peptide with the same amino acid composition as the test article but in a randomized sequence. This control is crucial to demonstrate that the observed biological activity is sequence-specific and not due to non-specific peptide effects.[6] |
| Vehicle Control | Assay Buffer / Cell Culture Medium | To account for any effects of the solvent used to dissolve the peptides. |
Tier 1: In Vitro Biochemical Assays - Probing the Initial Interaction
Insulin Receptor Binding Assay
Objective: To determine if this compound directly competes with insulin for binding to the insulin receptor.
Methodology: A competitive binding assay using a commercially available ELISA-based kit.
Protocol:
-
Coat a 96-well plate with recombinant human insulin receptor.
-
Prepare a constant concentration of biotinylated insulin.
-
Prepare serial dilutions of this compound, Insulin (positive control), and the scrambled peptide (negative control).
-
In the coated wells, add the biotinylated insulin along with the different concentrations of the test and control peptides.
-
Incubate to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add streptavidin-HRP conjugate and incubate.
-
Wash the wells and add a TMB substrate.
-
Stop the reaction and measure the absorbance at 450 nm.
-
A decrease in signal indicates displacement of the biotinylated insulin by the test peptide.
Insulin Receptor Phosphorylation Assay
Objective: To assess the ability of this compound to induce autophosphorylation of the insulin receptor, a key step in its activation.
Methodology: A cell-free kinase assay using a recombinant insulin receptor and a phosphotyrosine-specific antibody.
Protocol:
-
In a microfuge tube, combine recombinant human insulin receptor kinase domain, ATP, and either this compound, Insulin, the scrambled peptide, or vehicle.
-
Incubate at 30°C for 30 minutes to allow for the phosphorylation reaction.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated tyrosine residues on the insulin receptor (e.g., anti-pY1150/1151).
-
Use a secondary HRP-conjugated antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the level of receptor phosphorylation.
Tier 2: Cell-Based Assays - Elucidating the Cellular Response
For these assays, a well-characterized human cardiomyocyte cell line, such as iCell Cardiomyocytes (FUJIFILM Cellular Dynamics), is recommended.
Akt Phosphorylation Assay
Objective: To determine if this compound treatment leads to the activation of the downstream signaling molecule Akt.
Methodology: Western blot analysis of phosphorylated Akt in cardiomyocyte lysates.
Protocol:
-
Culture cardiomyocytes in 96-well plates to confluence.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with various concentrations of this compound, Insulin, S597, the scrambled peptide, or vehicle for 15-30 minutes.
-
Lyse the cells and collect the protein extracts.
-
Perform SDS-PAGE and Western blotting as described in section 1.2.
-
Probe the membranes with primary antibodies against phosphorylated Akt (Ser473) and total Akt.
-
The ratio of phosphorylated Akt to total Akt will indicate the level of pathway activation.
Caption: Western blot workflow for Akt phosphorylation analysis.
Tier 3: Proteomics Analysis - Quantifying the Anti-Proteolytic Effect
Ubiquitin-Proteasome System (UPS) Activity Assay
Objective: To measure the overall chymotrypsin-like activity of the proteasome in cardiomyocytes treated with this compound.
Methodology: A fluorometric assay using a specific proteasome substrate. Commercially available kits such as the Proteasome Activity Assay Kit (ab107921, Abcam) are suitable.[7]
Protocol:
-
Culture and treat cardiomyocytes as described in section 2.1 for a longer duration (e.g., 6-24 hours) to allow for changes in proteasome activity.
-
Lyse the cells and prepare the cell lysates according to the kit manufacturer's instructions.
-
Add the fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC) to the lysates.
-
Incubate at 37°C.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm).
-
A decrease in fluorescence intensity compared to the vehicle control indicates inhibition of proteasome activity.
Atrogin-1 and MuRF1 Expression Analysis
Objective: To determine if this compound treatment downregulates the expression of the key E3 ubiquitin ligases, Atrogin-1 and MuRF1.
Methodology: Quantitative real-time PCR (qRT-PCR) to measure mRNA levels.
Protocol:
-
Culture and treat cardiomyocytes as in section 3.1.
-
Isolate total RNA from the cells.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qRT-PCR using specific primers for human Atrogin-1, MuRF1, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Caspase-3/7 Activity Assay
Objective: To assess the effect of this compound on the activity of executioner caspases, which are key mediators of apoptosis.
Methodology: A luminogenic assay that measures the activity of caspase-3 and -7. The Caspase-Glo® 3/7 Assay (Promega) is a suitable option.[8]
Protocol:
-
Culture cardiomyocytes in a 96-well plate.
-
Induce apoptosis using a known agent such as staurosporine.
-
Co-treat the cells with the apoptosis inducer and various concentrations of this compound, Insulin, or the scrambled peptide.
-
After an appropriate incubation period (e.g., 6-24 hours), add the Caspase-Glo® 3/7 reagent to the wells.
-
Incubate at room temperature to allow for cell lysis and the caspase reaction.
-
Measure the luminescence using a plate reader.
-
A decrease in the luminescent signal in the presence of this compound would indicate an anti-apoptotic effect through the inhibition of caspase-3/7 activity.
Data Presentation and Interpretation
All quantitative data should be presented in clear, well-labeled tables and graphs. Statistical analysis (e.g., ANOVA with post-hoc tests) should be performed to determine the significance of the observed differences between treatment groups.
Table 1: Expected Outcomes for the Validation of this compound Biological Activity
| Assay | Expected Outcome for this compound | Comparison with Controls |
| Insulin Receptor Binding | Dose-dependent displacement of biotinylated insulin. | Should show a similar or slightly lower potency compared to Insulin and S597. The scrambled peptide should show no significant binding. |
| Insulin Receptor Phosphorylation | Increased phosphorylation of the insulin receptor. | Should induce phosphorylation to a level comparable to or slightly less than Insulin and S597. The scrambled peptide should have no effect. |
| Akt Phosphorylation | Increased ratio of phosphorylated Akt to total Akt. | A significant increase compared to the vehicle and scrambled peptide controls, approaching the levels induced by Insulin and S597. |
| Ubiquitin-Proteasome System Activity | Decreased proteasome activity. | A significant reduction in activity compared to the vehicle and scrambled peptide controls. |
| Atrogin-1 and MuRF1 Expression | Decreased mRNA levels of Atrogin-1 and MuRF1. | A significant downregulation compared to the vehicle and scrambled peptide controls. |
| Caspase-3/7 Activity (in apoptotic model) | Attenuation of the apoptosis-induced increase in caspase activity. | A significant reduction in caspase activity compared to the apoptosis inducer alone. The scrambled peptide should have no protective effect. |
Conclusion and Future Directions
The experimental framework outlined in this guide provides a rigorous and comprehensive approach to validating the biological activity of this compound. By systematically investigating its interaction with the insulin receptor, its impact on downstream signaling, and its ultimate effect on key proteolytic pathways in cardiomyocytes, researchers can build a strong, evidence-based case for its therapeutic potential.
Positive results from these studies would warrant further investigation, including in vivo studies in animal models of myocardial infarction to assess its efficacy and safety profile. The exploration of its zinc-dependency, as initially reported, could also be a fruitful avenue for further mechanistic studies. This guide serves as a foundational roadmap for the scientific community to unlock the full potential of this compound as a novel cardioprotective agent.
References
-
FUJIFILM Cellular Dynamics, Inc. (n.d.). iCell™ Cardiomyocytes: - Assaying Caspase Activity & Apoptosis. Retrieved from [Link]
-
Novo Nordisk. (n.d.). InsR peptide agonist (S597). Retrieved from [Link]
-
ResearchGate. (2014). Are there small peptides (<10 residues) that have completely no interaction with each other? Retrieved from [Link]
- Sandri, M., et al. (2004).
- Stitt, T. N., et al. (2004). The IGF-1/PI3K/Akt pathway prevents expression of muscle atrophy-induced ubiquitin ligases by inhibiting FOXO transcription factors. Molecular cell, 14(3), 395-403.
Sources
- 1. This compound peptide [novoprolabs.com]
- 2. Heart failure increases atrogin-1 and MuRF1 gene expression in skeletal muscle with fiber type-specific atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skeletal muscle atrophy and the E3 ubiquitin ligases MuRF1 and MAFbx/atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. novonordisk.com [novonordisk.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteasome Activity Assay Kit (ab107921) | Abcam [abcam.com]
- 8. fujifilmcdi.com [fujifilmcdi.com]
A Comparative Guide for Researchers: Unraveling the Effects of H-Phe-Arg-Arg-OH and Insulin
For researchers and drug development professionals navigating the complex landscape of metabolic regulation, understanding the nuances of insulin and insulin-mimetic compounds is paramount. This guide provides an in-depth, objective comparison of the well-established metabolic hormone, insulin, and the synthetic tripeptide, H-Phe-Arg-Arg-OH, which has demonstrated intriguing insulin-mimetic properties. By delving into their mechanisms of action, metabolic effects, and the experimental protocols required for their study, this document aims to equip scientists with the knowledge to critically evaluate and potentially harness these molecules in their research endeavors.
Introduction to the Key Players
Insulin: A 51-amino acid peptide hormone, insulin is the primary regulator of glucose homeostasis in the body.[1] Synthesized and secreted by the β-cells of the pancreas, its influence extends to the metabolism of fats and proteins, making it a cornerstone of metabolic research.[1]
This compound: This synthetic tripeptide, composed of Phenylalanine, Arginine, and Arginine, has emerged as a molecule of interest due to its insulin-mimetic capabilities.[2][3] Notably, it has been shown to exert a potent, zinc-dependent inhibitory action on myocardial proteolysis, mirroring one of the key anabolic effects of insulin.[3]
PART 1: Mechanisms of Action and Signaling Pathways
A fundamental understanding of the signaling cascades initiated by these molecules is crucial for appreciating their physiological effects.
Insulin's Intricate Signaling Network
Insulin initiates its action by binding to the extracellular α-subunits of the insulin receptor (IR), a receptor tyrosine kinase. This binding event triggers a conformational change, leading to the autophosphorylation of tyrosine residues on the intracellular β-subunits and activating the receptor's kinase activity. This activation serves as a docking site for various insulin receptor substrate (IRS) proteins, which, upon phosphorylation, orchestrate the downstream signaling through two major pathways:
-
PI3K/Akt Pathway: This is the principal pathway for most of insulin's metabolic actions. Phosphorylated IRS proteins activate phosphatidylinositol 3-kinase (PI3K), which in turn phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating phosphoinositide-dependent kinase-1 (PDK1) and Akt (also known as protein kinase B). Activated Akt proceeds to phosphorylate a multitude of downstream targets, leading to:
-
Translocation of GLUT4: Akt phosphorylates AS160 (Akt substrate of 160 kDa), which promotes the translocation of glucose transporter type 4 (GLUT4) vesicles to the plasma membrane in muscle and adipose tissue, facilitating glucose uptake.
-
Glycogen Synthesis: Akt phosphorylates and inactivates glycogen synthase kinase 3 (GSK3), thereby activating glycogen synthase and promoting the conversion of glucose into glycogen.
-
Protein Synthesis: Akt activates the mammalian target of rapamycin complex 1 (mTORC1), a key regulator of protein synthesis.
-
-
MAPK/ERK Pathway: This pathway is primarily involved in regulating gene expression and cell growth. Phosphorylated IRS can also recruit the growth factor receptor-bound protein 2 (Grb2), which activates the Ras/MAP kinase cascade, ultimately leading to the phosphorylation of extracellular signal-regulated kinases (ERK1/2) and the regulation of transcription factors.
Caption: Insulin Signaling Pathway
This compound: An Insulin-Mimetic with a Focused Effect
The current body of research on this compound indicates a more specific, yet potent, insulin-mimetic action. A key study demonstrated that this tripeptide inhibits lysosomal proteolysis in the heart, an effect that is dependent on the presence of zinc ions (Zn2+).[3]
Crucially, the inhibitory effect of this compound on proteolysis was not additive to that of a maximally effective dose of insulin.[3] This lack of additivity strongly suggests that this compound acts on a component of the same signaling pathway that insulin utilizes to regulate proteolysis. While the precise molecular target of this compound remains to be fully elucidated, this finding points towards a convergence point downstream of the initial receptor-ligand binding.
The Zn2+ dependency of this compound's action is a significant characteristic. Zinc itself has been shown to possess insulin-mimetic properties by activating components of the insulin signaling pathway.[4] It is plausible that this compound facilitates the action of Zn2+ or that a Zn2+-tripeptide complex is the active signaling molecule.
Due to the nascent stage of research into this compound's signaling, a detailed pathway cannot be definitively mapped. However, a conceptual diagram can illustrate its known effect and potential point of interaction.
Caption: Conceptual Pathway of this compound Action
PART 2: Comparative Analysis of Metabolic Effects
To provide a clear, at-a-glance comparison, the known metabolic effects of insulin and this compound are summarized in the table below. It is important to note that while insulin's effects are well-documented across various metabolic processes, the currently available data for this compound is primarily focused on its anti-proteolytic action in myocardial tissue.
| Metabolic Process | Insulin | This compound | Supporting Evidence |
| Glucose Uptake | Stimulates glucose uptake in muscle and adipose tissue via GLUT4 translocation. | Data not available. | [1] |
| Glycogen Synthesis | Promotes glycogen synthesis in liver and muscle by activating glycogen synthase.[5] | Data not available. | [5] |
| Glycogenolysis | Inhibits glycogen breakdown in the liver and muscle.[1] | Data not available. | [1] |
| Gluconeogenesis | Suppresses glucose production in the liver.[1] | Data not available. | [1] |
| Protein Synthesis | Stimulates protein synthesis.[5] | Data not available. | [5] |
| Proteolysis | Inhibits protein breakdown (proteolysis).[6] | Inhibits myocardial proteolysis in a Zn2+-dependent manner.[3] | [3][6] |
| Lipogenesis | Promotes the synthesis of fatty acids and triglycerides.[5] | Data not available. | [5] |
| Lipolysis | Inhibits the breakdown of fats (lipolysis).[5] | Data not available. | [5] |
PART 3: Experimental Protocols for Comparative Studies
For researchers aiming to directly compare the effects of this compound and insulin, or to further characterize the insulin-mimetic properties of novel peptides, the following standardized protocols are recommended.
Glucose Uptake Assay (2-Deoxyglucose Method)
This assay measures the rate of glucose transport into cells using a radiolabeled or fluorescently tagged glucose analog, 2-deoxyglucose (2-DG), which is taken up by glucose transporters and phosphorylated but not further metabolized, trapping it inside the cell.
Materials:
-
Cell culture medium (e.g., DMEM)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin and this compound
-
2-Deoxy-[³H]-glucose or fluorescent 2-NBDG
-
Phloretin (glucose transport inhibitor)
-
Cell lysis buffer (e.g., 0.1% SDS)
-
Scintillation cocktail and counter (for radiolabeled 2-DG) or fluorescence plate reader (for 2-NBDG)
Protocol:
-
Seed cells (e.g., L6 myotubes or 3T3-L1 adipocytes) in 12-well plates and allow them to differentiate.
-
Serum-starve the cells for 3-4 hours in DMEM.
-
Wash the cells twice with KRH buffer.
-
Pre-incubate the cells with KRH buffer containing the desired concentrations of insulin or this compound for 30 minutes at 37°C. Include a control group with no treatment and a negative control group with a glucose transport inhibitor (phloretin).
-
Initiate glucose uptake by adding KRH buffer containing 2-Deoxy-[³H]-glucose or 2-NBDG to a final concentration of 0.5 µCi/mL or 100 µM, respectively.
-
Incubate for 10 minutes at 37°C.
-
Terminate the uptake by washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with lysis buffer.
-
For radiolabeled 2-DG, transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.
-
For 2-NBDG, measure the fluorescence of the lysate using a plate reader.
-
Normalize the glucose uptake to the total protein concentration of each well.
Glycogen Synthesis Assay
This assay measures the incorporation of radiolabeled glucose into glycogen.
Materials:
-
Cell culture medium
-
Insulin and this compound
-
D-[¹⁴C]-glucose
-
30% KOH
-
95% Ethanol
-
Scintillation cocktail and counter
Protocol:
-
Differentiate cells in 12-well plates and serum-starve as described above.
-
Incubate the cells with the desired concentrations of insulin or this compound in glucose-free DMEM for 30 minutes.
-
Add D-[¹⁴C]-glucose to a final concentration of 1 µCi/mL and incubate for 90 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 30% KOH and heating at 95°C for 30 minutes.
-
Precipitate the glycogen by adding 95% ethanol and incubating at -20°C overnight.
-
Centrifuge the samples to pellet the glycogen.
-
Wash the glycogen pellet with 70% ethanol.
-
Resuspend the pellet in water, add scintillation cocktail, and measure radioactivity.
-
Normalize the results to the total protein concentration.
Western Blotting for Insulin Signaling Proteins
This technique is used to detect the phosphorylation status of key proteins in the insulin signaling pathway, such as the insulin receptor (IR), Akt, and GSK3.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IR, anti-phospho-Akt, anti-phospho-GSK3, and their total protein counterparts)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Treat differentiated cells with insulin or this compound for the desired time points.
-
Lyse the cells on ice and collect the lysate.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
PART 4: Discussion and Future Perspectives
The discovery of this compound as a Zn2+-dependent insulin-mimetic that inhibits myocardial proteolysis opens up new avenues for research and potential therapeutic development.[3] Its non-additive effect with insulin suggests a shared signaling pathway, a crucial piece of information for understanding its mechanism of action.[3]
However, significant gaps in our knowledge remain. The most pressing need is to determine the effects of this compound on glucose metabolism, including glucose uptake and glycogen synthesis, in insulin-sensitive tissues like skeletal muscle and adipose tissue. The experimental protocols outlined in this guide provide a clear roadmap for conducting these essential investigations.
Furthermore, identifying the direct molecular target of this compound is a critical next step. Elucidating how this tripeptide and Zn2+ cooperate to activate downstream signaling will be key to understanding its full potential. Future research should also explore the structure-activity relationship of this and related peptides to optimize their insulin-mimetic properties.
PART 5: References
-
This compound peptide. (n.d.). Generon. Retrieved from [Link]
-
Zhang, L., & Lockwood, T. D. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. The Biochemical journal, 293 ( Pt 3), 801–808.
-
Insulin and its mechanism of action. (n.d.). SlideShare. Retrieved from [Link]
-
Insulin signal transduction pathway. (n.d.). Wikipedia. Retrieved from [Link]
-
Saltiel, A. R., & Kahn, C. R. (2001). Insulin signalling and the regulation of glucose and lipid metabolism. Nature, 414(6865), 799–806.
-
Haase, H., & Rink, L. (2014). The immune system and the impact of zinc during aging. Immunity & ageing : I & A, 11, 23.
-
Insulin. (n.d.). Wikipedia. Retrieved from [Link]
-
Glucose Metabolism, Insulin Resistance, and Diabetes. (n.d.). University of Washington School of Medicine. Retrieved from [Link]
-
Insulin Signaling and RTK: An Overview. (2022, February 23). Assay Genie. Retrieved from [Link]
-
Insulin Signaling Pathway. (n.d.). Creative Diagnostics. Retrieved from [Link]
-
Insulin. (2023, July 10). In StatPearls. StatPearls Publishing.
-
Biochemistry, Insulin Metabolic Effects. (2023, April 3). In StatPearls. StatPearls Publishing.
-
Physiology, Glucose Metabolism. (2023, July 17). In StatPearls. StatPearls Publishing.
-
Designing Peptide Experiments: Tips for Lab Success. (n.d.). GenScript. Retrieved from [Link]
-
Peptide Research Protocols. (n.d.). JPT. Retrieved from [Link]
-
Experimental Approaches to Diabetes Mellitus. (2021). Balkan Medical Journal, 38(1), 4–12.
-
Protocol for Peptide Synthesis on Spectrally Encoded Beads for MRBLE-pep Assays. (2020). Journal of Visualized Experiments, (161).
-
Peptide Bioregulator Protocol. (2009). Age Management Medicine Group.
-
A Systematic Review of the Effects of Saccharomyces boulardii on Diabetes Mellitus in Experimental Mice Models. (2023). Medicina, 59(10), 1779.
-
Hes3 signaling axis. (n.d.). Wikipedia. Retrieved from [Link]
-
Insulin Signaling Pathway. (2020, April 15). Antibodies.com. Retrieved from [Link]
-
Kallidin. (n.d.). Wikipedia. Retrieved from [Link]
-
Effects of phenylalanine, histidine, and leucine on basal and GHRH-stimulated GH secretion and on PRL, insulin, and glucose levels in short children. Comparison with the effects of arginine. (1996). Journal of pediatric endocrinology & metabolism : JPEM, 9(5), 523–529.
-
H-Phe-Arg-OH. (n.d.). Cambridge Bioscience. Retrieved from [Link]
-
Amino acid structure and classifications. (n.d.). Khan Academy. Retrieved from [Link]
-
Interrelationships between ghrelin, insulin and glucose homeostasis: Physiological relevance. (2014). World journal of diabetes, 5(6), 878–888.
-
Engineering ligand-specific biosensors for aromatic amino acids and neurochemicals. (2021). Cell systems, 12(5), 414–423.e5.
-
Additional Analyte for Understanding Glucose Tolerance. (n.d.). Metabolon. Retrieved from [Link]
-
The Impact of Amino Acids on Postprandial Glucose and Insulin Kinetics in Humans: A Quantitative Overview. (2020). Nutrients, 12(10), 3206.
-
Effects of insulin and amino acid infusion on leucine and phenylalanine kinetics in type 1 diabetes. (1991). Diabetes, 40(12), 1625–1632.
-
Post-translational modification. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. Biochemistry - Glycogenolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insulino-mimetic and anti-diabetic effects of zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Hyperinsulinemia inhibits myocardial protein degradation in patients with cardiovascular disease and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Insulin-Mimetic Peptides: H-Phe-Arg-Arg-OH and Other Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Insulin Mimetics
The rising prevalence of insulin resistance and type 2 diabetes has fueled a search for novel therapeutic agents that can mimic or enhance the effects of insulin. Insulin-mimetic peptides have emerged as a promising class of molecules with the potential to overcome some of the limitations of traditional insulin therapy. These peptides can activate the insulin signaling pathway, leading to increased glucose uptake and improved glycemic control. This guide provides a detailed comparison of the tripeptide H-Phe-Arg-Arg-OH with other prominent insulin-mimetic peptides, offering insights into their mechanisms of action and performance based on available experimental data.
This compound: A Zn²⁺-Dependent Modulator of Myocardial Proteolysis
The tripeptide this compound has been identified as an insulin-mimetic agent with a specific, and to date, narrowly characterized function. Its primary described activity is the Zn²⁺-dependent inhibition of myocardial proteolysis[1]. This anti-catabolic effect mirrors one of the known actions of insulin in muscle tissue.
Mechanism of Action: An Incomplete Picture
The insulin-mimetic action of this compound in inhibiting proteolysis in the heart is dependent on the presence of zinc ions[1]. However, the broader implications of this peptide on glucose metabolism, a hallmark of most insulin mimetics, remain largely unexplored in publicly available research. There is a notable lack of data on its ability to stimulate glucose uptake in key metabolic tissues like adipocytes and skeletal muscle, or its direct interaction with and activation of the insulin receptor and its downstream signaling pathways. This significant data gap makes a direct performance comparison with other well-characterized insulin-mimetic peptides challenging.
A Broader Look: Other Classes of Insulin-Mimetic Peptides
In contrast to the limited data on this compound's metabolic effects, several other classes of insulin-mimetic peptides have been extensively studied and have demonstrated significant potential in regulating glucose homeostasis. These can be broadly categorized into incretin mimetics and insulin receptor-binding peptides.
Incretin Mimetics: Augmenting the Natural Insulin Response
Incretin mimetics are a class of therapeutic peptides that mimic the action of endogenous incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][3][4][5][6]. These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells[2][5].
Key Examples:
-
Exenatide and Liraglutide (GLP-1 Receptor Agonists): These peptides bind to and activate the GLP-1 receptor, leading to enhanced insulin secretion, suppressed glucagon release, delayed gastric emptying, and increased satiety[2][4][7].
-
Tirzepatide (Dual GIP and GLP-1 Receptor Agonist): This novel peptide activates both GIP and GLP-1 receptors, resulting in superior glycemic control and weight loss compared to selective GLP-1 receptor agonists[8][9][10][11].
Performance and Mechanism:
Incretin mimetics do not directly bind to the insulin receptor. Instead, their insulin-mimetic effects are mediated through the potentiation of the body's natural insulin response to glucose. Clinical data has consistently shown their efficacy in lowering HbA1c levels and promoting weight loss in patients with type 2 diabetes[12][13][14].
Insulin Receptor-Binding Peptides: Direct Activation of the Insulin Signaling Cascade
This class of synthetic peptides is designed to directly interact with and activate the insulin receptor, thereby initiating the downstream signaling cascade that leads to glucose uptake and other metabolic effects of insulin[8][15].
Key Examples:
-
S519 and S597: These are engineered peptides that have been shown to bind to the insulin receptor with high affinity[8][15]. S597, in particular, has been demonstrated to be a specific and potent insulin receptor agonist[11].
Performance and Mechanism:
Unlike incretin mimetics, these peptides directly activate the insulin receptor. Studies have shown that peptides like S597 can stimulate glucose uptake and activate key downstream signaling molecules such as Akt, a central node in the insulin signaling pathway. The mechanism of activation can differ from that of insulin, with some peptides stabilizing unique conformations of the receptor.
Comparative Performance Data
Due to the lack of available data on the direct metabolic effects of this compound, a quantitative comparison is limited to the other classes of peptides. The following table summarizes key performance indicators for representative incretin mimetics and insulin receptor-binding peptides based on published literature.
| Peptide/Class | Mechanism of Action | Target Receptor(s) | Reported Efficacy (Example) | Reference |
| Incretin Mimetics | Potentiates glucose-dependent insulin secretion | GLP-1R, GIPR | Tirzepatide: Superior HbA1c reduction and weight loss vs. Semaglutide[12][13] | [2][3][4][5][6][7][8][9][10][11][12][13][14] |
| S597 | Direct insulin receptor agonist | Insulin Receptor | Activates Akt and glycogen synthesis comparable to insulin | [11] |
| S519 | Direct insulin receptor agonist | Insulin Receptor | Binds with subnanomolar affinity and exhibits agonist activity[8] | [8][15] |
| This compound | Zn²⁺-dependent inhibition of myocardial proteolysis | Unknown | No data on glucose uptake or insulin receptor activation | [1] |
Experimental Protocols
For researchers aiming to characterize and compare insulin-mimetic peptides, the following are standard in vitro assays.
In Vitro Glucose Uptake Assay (using 2-NBDG)
This protocol describes a fluorescent-based method to measure glucose uptake in adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Insulin
-
2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Phosphate-Buffered Saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% FBS and 1% Penicillin-Streptomycin. Differentiate into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX).
-
Serum Starvation: Once differentiated, starve the adipocytes in serum-free DMEM for 2-4 hours.
-
Peptide/Insulin Treatment: Treat the cells with varying concentrations of the insulin-mimetic peptide or insulin (positive control) for 30 minutes at 37°C. Include a no-treatment control.
-
2-NBDG Incubation: Add 2-NBDG to a final concentration of 100 µM and incubate for 30-60 minutes at 37°C.
-
Wash: Wash the cells three times with cold PBS to remove extracellular 2-NBDG.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader with excitation/emission wavelengths of approximately 485/535 nm.
Data Analysis:
Quantify the fluorescence intensity for each condition. Normalize the data to the no-treatment control to determine the fold-increase in glucose uptake.
Caption: Workflow for the in vitro 2-NBDG glucose uptake assay.
Western Blot for Insulin Receptor Signaling (Akt Phosphorylation)
This protocol assesses the activation of a key downstream signaling molecule, Akt.
Materials:
-
Differentiated 3T3-L1 adipocytes or other insulin-sensitive cell lines
-
Serum-free DMEM
-
Insulin-mimetic peptides
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture and serum-starve cells as described above. Treat with peptides or insulin for 15-30 minutes.
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
Data Analysis:
Quantify the band intensities for phospho-Akt and total Akt. The ratio of phospho-Akt to total Akt indicates the level of pathway activation.
Signaling Pathways
The canonical insulin signaling pathway, which many mimetics aim to activate, is depicted below.
Caption: Simplified insulin signaling pathway leading to glucose uptake.
Conclusion and Future Directions
While this compound demonstrates insulin-mimetic activity through its anti-proteolytic effects in myocardial tissue, its broader role in glucose metabolism remains to be elucidated. In contrast, incretin mimetics and direct insulin receptor-binding peptides have well-documented, potent effects on glycemic control and glucose uptake. The dual-agonist Tirzepatide represents a significant advancement in the field of incretin mimetics, showcasing superior efficacy. Peptides like S597 offer a more direct approach by activating the insulin receptor, providing a valuable tool for studying insulin signaling and as a potential therapeutic lead.
Future research should aim to characterize the effects of this compound on glucose transport and insulin receptor signaling in various cell types to provide a more complete picture of its insulin-mimetic potential and enable a direct comparison with other classes of these promising therapeutic peptides.
References
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Incretin mimetics: a novel therapeutic option for patients with type 2 diabetes – a review. (n.d.). Retrieved from [Link]
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Incretin-Based Therapies Through the Decades: Molecular Innovations and Clinical Impact. (n.d.). Retrieved from [Link]
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Incretin mimetics and enhancers: mechanisms of action. (2008). Australian Prescriber. Retrieved from [Link]
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Incretins: Clinical Perspectives, Relevance, and Applications for the Primary Care Physician in the Treatment of Patients With Type 2 Diabetes Mellitus. (2010). The Journal of the American Osteopathic Association. Retrieved from [Link]
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Incretin mimetics for the management of diabetes and associated comorbidities: An overview. (2024). AccScience Publishing. Retrieved from [Link]
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Insulin Mimetic Peptide Disrupts the Primary Binding Site of the Insulin Receptor. (2016). Journal of Biological Chemistry. Retrieved from [Link]
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Harnessing Structural Data of Insulin and Insulin Receptor for Therapeutic Designs. (2018). International Journal of Molecular Sciences. Retrieved from [Link]
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High Affinity Insulin Binding: Insulin Interacts with Two Receptor Ligand Binding Sites. (2002). Journal of Biological Chemistry. Retrieved from [Link]
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Peptide sequences, EC50 values (n = 3) and relative receptor potencies.... (n.d.). ResearchGate. Retrieved from [Link]
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Glucagon-like peptide-1 (GLP-1) receptor agonists. (n.d.). Wikipedia. Retrieved from [Link]
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Insulin-mimetic peptides in sports drug testing. (2023). ResearchGate. Retrieved from [Link]
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Tirzepatide Has Unique Activity to Stimulate Insulin Secretion. (2023). Duke Health. Retrieved from [Link]
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(PDF) Designing Insulin Analogues with Lower Binding Affinity to Insulin Receptor than That of Insulin Icodec. (2024). ResearchGate. Retrieved from [Link]
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Fasting insulin levels compared with EC50 values for lipolysis... (n.d.). ResearchGate. Retrieved from [Link]
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Tirzepatide: A Novel, Once-weekly Dual GIP and GLP-1 Receptor Agonist for the Treatment of Type 2 Diabetes. (2021). PubMed Central. Retrieved from [Link]
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Efficacy of tirzepatide 5, 10 and 15 mg versus semaglutide 2 mg in patients with type 2 diabetes: An adjusted indirect treatment comparison. (2022). National Institutes of Health. Retrieved from [Link]
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Insulin-mimetic peptides in sports drug testing. (2023). Drug testing and analysis. Retrieved from [Link]
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Ligand-Binding Affinity at the Insulin Receptor Isoform-A and Subsequent IR-A Tyrosine Phosphorylation Kinetics are Important Determinants of Mitogenic Biological Outcomes. (2019). Frontiers in Endocrinology. Retrieved from [Link]
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InsR peptide agonist (S597). (n.d.). Novo Nordisk. Retrieved from [Link]
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Activation of the insulin receptor by an insulin mimetic peptide. (2022). Nature Communications. Retrieved from [Link]
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H-Phe-Arg-OH. (n.d.). Cambridge Bioscience. Retrieved from [Link]
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Phenylalanine Impairs Insulin Signaling and Inhibits Glucose Uptake by Modifying IRβ. (2022). ResearchGate. Retrieved from [Link]
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This compound peptide. (n.d.). LifeTein. Retrieved from [Link]
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Activation of the insulin receptor by insulin and a synthetic peptide leads to divergent metabolic and mitogenic signaling and responses. (2007). The Journal of Biological Chemistry. Retrieved from [Link]
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Theoretical and Computational Studies of Peptides and Receptors of the Insulin Family. (2018). Molecules. Retrieved from [Link]
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Tirzepatide vs semaglutide: How do they compare?. (2025). Drugs.com. Retrieved from [Link]
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How Do Tirzepatide and Semaglutide Compare for Weight Loss?. (2023). Healthline. Retrieved from [Link]
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Mechanisms of action of incretin receptor based dual- and tri-agonists in pancreatic islets. (2020). American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
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Activation of the insulin receptor by an insulin mimetic peptide. (2022). PubMed Central. Retrieved from [Link]
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How does Tirzepatidecompare with other treatments for type 2 diabetes?. (2025). Patsnap Synapse. Retrieved from [Link]
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Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. (2022). Nature Communications. Retrieved from [Link]
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Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action. (2006). Biochimica et Biophysica Acta (BBA) - Biomembranes. Retrieved from [Link]
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An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. (2017). Bioconjugate Chemistry. Retrieved from [Link]
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Phenylalanine impairs insulin signaling and inhibits glucose uptake through modification of IRβ. (2022). Nature Communications. Retrieved from [Link]
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The Insulin Receptor and Its Signal Transduction Network. (2016). Endotext. Retrieved from [Link]
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Role of the phenylalanine B25 side chain in directing insulin interaction with its receptor. Steric and conformational effects. (1986). The Journal of Biological Chemistry. Retrieved from [Link]
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A Researcher's Guide to Negative Control Experiments for H-Phe-Arg-Arg-OH Studies
In the investigation of bioactive peptides, establishing the specificity of an observed effect is paramount to the integrity of the research. The tripeptide H-Phe-Arg-Arg-OH has been identified as a molecule with a Zn2+ dependent, insulin-mimetic inhibitory action on myocardial proteolysis[1]. To rigorously validate that this biological activity is a direct and specific consequence of the this compound sequence, and not an artifact of its general physicochemical properties, a well-designed set of negative control experiments is essential. This guide provides a comprehensive comparison of negative control strategies, complete with experimental protocols and data interpretation frameworks, to ensure the trustworthiness and reproducibility of your this compound studies.
The Imperative of the Negative Control
The fundamental principle of a negative control is to isolate the effect of the independent variable—in this case, the specific amino acid sequence of this compound. An ideal negative control should mimic the physical and chemical properties of the active peptide, such as molecular weight, charge, and hydrophobicity, but lack the specific sequence required for biological activity[2][3][4]. Without these controls, any observed effects could be erroneously attributed to the peptide's sequence when they may, in fact, arise from non-specific interactions.
This guide will compare three primary types of negative controls applicable to this compound research:
-
Scrambled Peptides: The gold standard for demonstrating sequence specificity.
-
Inactive Peptide Analogs: Useful for probing the importance of specific amino acid residues.
-
Vehicle and Unrelated Peptide Controls: Essential for baseline and non-specific binding assessment.
Scrambled Peptide Controls: The Gold Standard
A scrambled peptide contains the same amino acid composition as the active peptide but in a randomized sequence[3][4]. This makes it the most robust control for demonstrating that the biological activity is sequence-dependent and not merely a result of the constituent amino acids[5][6].
Designing a Scrambled Control for this compound
The goal is to create a non-functional peptide while maintaining similar physicochemical properties[3]. For this compound (FRR), several scrambled versions can be generated. It is crucial to ensure the new sequences do not inadvertently create known functional motifs.
| Peptide Name | Sequence | Role | Key Rationale |
| Active Peptide | This compound | Test Article | The peptide under investigation for its biological activity. |
| Scrambled Control 1 | H-Arg-Phe-Arg-OH | Negative Control | A direct permutation of the active sequence. |
| Scrambled Control 2 | H-Arg-Arg-Phe-OH | Negative Control | Another permutation to ensure the observed lack of activity is not specific to a single scrambled sequence. |
Note: Custom synthesis is typically required for scrambled peptides.
Experimental Workflow: Myocardial Proteolysis Inhibition Assay
This workflow is designed to test the insulin-mimetic inhibitory action of this compound on myocardial proteolysis, comparing it directly with its scrambled controls.
Caption: Workflow for Proteolysis Inhibition Assay.
Expected Quantitative Data & Interpretation
| Treatment Group | Proteolysis Rate (Relative Units) | Interpretation |
| Vehicle Control | 100 ± 5 | Baseline proteolysis rate. |
| This compound | 45 ± 4 | Significant inhibition of proteolysis, demonstrating the peptide's activity. |
| H-Arg-Phe-Arg-OH | 98 ± 6 | No significant inhibition, indicating the specific sequence is crucial for activity. |
| H-Arg-Arg-Phe-OH | 102 ± 5 | Confirms that a random arrangement of the same amino acids is inactive. |
Inactive Peptide Analogs
Another powerful negative control strategy involves synthesizing an analog of the active peptide where a key amino acid is substituted, ideally with one that is structurally similar but functionally different. This approach helps to elucidate the role of individual residues. Given the two arginine residues in this compound, which are often critical for receptor binding or enzymatic interactions due to their positive charge, substituting them can provide valuable insights.
| Peptide Name | Sequence | Role | Key Rationale |
| Active Peptide | This compound | Test Article | The active peptide. |
| Inactive Analog 1 | H-Phe-Ala-Arg-OH | Negative Control | Substitution of one Arginine with a neutral Alanine to test the importance of the second basic residue. |
| Inactive Analog 2 | H-Phe-Arg-Ala-OH | Negative Control | Substitution of the C-terminal Arginine with Alanine. |
| Inactive Analog 3 | H-Phe-Lys-Arg-OH | Functional Probe | Substitution of Arginine with Lysine, another basic amino acid, to determine if a positive charge is sufficient or if the specific guanidinium group of Arginine is required. |
Note: The results from Inactive Analog 3 can be complex; if it retains activity, it suggests a positive charge is key. If inactive, it points to the specific structure of Arginine being necessary.
Experimental Protocol: Cellular Uptake Assay
Many arginine-rich peptides are known to be cell-penetrating. If this compound's mechanism involves entering the cell, it is crucial to determine if this uptake is sequence-specific.
Step-by-Step Methodology:
-
Peptide Labeling: Synthesize fluorescently labeled versions (e.g., with FITC or Rhodamine) of the active peptide and the negative control analogs.
-
Cell Culture: Plate cells (e.g., HeLa or cardiomyocytes) in a multi-well plate and allow them to adhere.
-
Treatment: Treat the cells with equimolar concentrations of the fluorescently labeled peptides for a defined period (e.g., 2 hours)[7][8]. Include a well with untreated cells as a background control.
-
Washing: Wash the cells thoroughly with PBS to remove any non-internalized peptide. A trypsin wash can be used to remove surface-bound peptides[9].
-
Quantification: Lyse the cells and measure the intracellular fluorescence using a plate reader. Alternatively, analyze the cells using flow cytometry to quantify uptake on a per-cell basis[7].
Caption: Cellular Uptake Assay Workflow.
Expected Data Summary
| Peptide | Mean Fluorescence Intensity (MFI) | Interpretation |
| Untreated Cells | 50 ± 10 | Background fluorescence. |
| This compound-FITC | 5000 ± 350 | High level of cellular uptake. |
| H-Arg-Phe-Arg-OH-FITC | 650 ± 80 | Significantly reduced uptake, suggesting sequence-dependent internalization. |
| H-Phe-Ala-Arg-OH-FITC | 800 ± 95 | Markedly reduced uptake, indicating the substituted Arginine is critical for internalization. |
Vehicle and Unrelated Peptide Controls
These are the most basic but essential controls for any experiment.
-
Vehicle Control: This is the solvent in which the peptide is dissolved (e.g., sterile water, PBS, or DMSO). It is crucial for establishing the baseline response in the absence of any peptide[10]. This control accounts for any effects of the solvent itself on the experimental system.
-
Unrelated Peptide Control: Using a peptide of similar size and charge but with a completely different sequence and known lack of activity in the system of interest can help rule out non-specific effects related to the mere presence of a peptide. For example, a peptide like H-Gly-Gly-Gly-OH could be used.
Summary and Best Practices
To build a robust and trustworthy dataset for this compound, a multi-faceted approach to negative controls is recommended.
| Control Type | Primary Purpose | When to Use | Limitations |
| Scrambled Peptide | Demonstrate sequence-specificity | Always, as the primary negative control for bioactivity assays. | Can be expensive to synthesize; a single scramble may not be sufficient. |
| Inactive Analog | Probe the role of specific residues | When the mechanism of action is being investigated. | The substitution may cause unforeseen conformational changes. |
| Vehicle Control | Establish baseline/background | In every experiment. | Does not control for non-specific peptide effects. |
| Unrelated Peptide | Rule out non-specific peptide effects | As a supplementary control in cell-based or in-vivo studies. | May not perfectly match the physicochemical properties of the test peptide. |
References
-
Advanced Peptides. (n.d.). Scrambled. Retrieved from [Link]
- Wise, A. A., et al. (2020). How to Scramble? A 'Wise Way' to Achieve a Useful Control Peptide Sequence. bioRxiv.
- Generic Peptide Company. (n.d.). This compound peptide.
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Fatima, L. (2023). Can a boiled peptide serve as a negative control in biological assays? ResearchGate. Retrieved from [Link]
-
Anonymous. (2015). How to decide on blank and positive and negative control in an enzymatic or biochemical assay. Quora. Retrieved from [Link]
-
Granata, C., et al. (2013). Concept of internal structural controls for evaluation of inactive synthetic peptide analogs. PubMed Central. Retrieved from [Link]
-
Boster Bio. (n.d.). How to Design Positive and Negative Controls for IHC, WB & ELISA. Retrieved from [Link]
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MDPI. (2023). Integrating Computational and Experimental Approaches for the Discovery of Multifunctional Peptides. MDPI. Retrieved from [Link]
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Homework.Study.com. (n.d.). What would be a negative control in an enzyme experiment? Retrieved from [Link]
-
Stewart, J. M., et al. (1992). Behavioural effects of two dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) after intracerebroventricular or intrathecal injections in mice. Neuropeptides. Retrieved from [Link]
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Aris, V. M., et al. (2006). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. PubMed Central. Retrieved from [Link]
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Jones, K. L., et al. (2014). Arginine topology controls escape of miniature proteins from early endosomes to the cytoplasm. PubMed Central. Retrieved from [Link]
-
Chiu, A. Y., et al. (2021). Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). Intracellular uptake of the arginine-containing thermo-responsive... Retrieved from [Link]
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A Comparative Guide to the Quantitative Analysis of H-Phe-Arg-Arg-OH's Effect on Proteolysis
Abstract: The regulation of proteolysis is fundamental to cellular homeostasis, and its dysregulation is implicated in numerous pathologies, from cardiovascular disease to cancer. Consequently, the identification and characterization of protease inhibitors are of paramount importance in both basic research and therapeutic development. This guide provides a comprehensive analysis of the tripeptide H-Phe-Arg-Arg-OH, a molecule identified for its inhibitory action on myocardial proteolysis. We delve into its unique mechanism and present a framework for its quantitative evaluation. This guide contrasts this compound with well-established protease inhibitors, such as Aprotinin and Leupeptin, offering detailed experimental protocols and comparative data to equip researchers with the tools necessary for rigorous quantitative analysis.
Introduction: The Critical Role of Protease Inhibition
Proteases are a vast and diverse class of enzymes that catalyze the breakdown of proteins. Their activity is integral to a myriad of physiological processes, including cell signaling, immune responses, and apoptosis. The activity of these enzymes is tightly controlled; however, in pathological states, unchecked proteolysis can lead to significant tissue damage. This has driven the search for effective protease inhibitors. Small peptides, owing to their high specificity and potential for low immunogenicity, represent a promising class of inhibitory molecules.
The tripeptide this compound has been identified as a compound with a potent, insulin-mimetic inhibitory action on lysosomal proteolysis in the myocardium.[1] A key distinguishing feature of its action is a dependency on the presence of Zinc (Zn²⁺), suggesting a mechanism distinct from classical serine or cysteine protease inhibitors.[1][2] This guide will explore the known characteristics of this compound and provide a direct comparison with widely-used, alternative inhibitors to contextualize its performance and guide future quantitative studies.
This compound: Mechanism of Action
The primary research characterizing this compound demonstrated its ability to inhibit the degradation of long-lived proteins in a perfused rat heart model, a process largely attributed to lysosomal pathways.[1] The study by Zhang and Lockwood (1993) found that the tripeptide's inhibitory effect was comparable to that of insulin and the lysosomotropic agent chloroquine.[1]
Several key features define its mechanism:
-
Insulin-Mimetic Action: The peptide mimics the antiproteolytic effect of insulin on myocardial tissue.[1][3][4]
-
Zn²⁺-Dependency: The inhibitory effect is contingent on the presence of zinc ions, which strongly suggests the involvement of a metalloprotease or a mechanism where a zinc-peptide complex is the active inhibitory species.[1]
-
Lysosomal Target: The inhibition of the degradation of long-lived proteins and the lack of an additive effect with chloroquine point towards the lysosomal system as the site of action.[1]
The precise molecular target within the lysosomal system has not been definitively identified. The arginine-rich nature of the peptide suggests a potential affinity for enzymes that process substrates after basic residues, such as certain cathepsins. However, the zinc dependency also points towards the possibility of it targeting metalloproteases within the cell or on its surface.
Comparative Analysis: this compound vs. Classical Protease Inhibitors
To quantitatively assess the efficacy of a novel inhibitor, it is essential to compare it against well-characterized standards. Here, we compare the known attributes of this compound with two widely used protease inhibitors: Aprotinin (a serine protease inhibitor) and Leupeptin (a serine/cysteine protease inhibitor).
| Feature | This compound | Aprotinin (BPTI) | Leupeptin |
| Inhibitor Type | Tripeptide | Polypeptide (58 amino acids) | Modified Tripeptide (Ac-L-Leu-L-Leu-L-Arginal) |
| Primary Targets | Myocardial Lysosomal Proteases (Hypothesized: Cathepsins, Metalloproteases) | Serine Proteases (Trypsin, Chymotrypsin, Kallikrein, Plasmin)[5][6] | Serine, Cysteine, and Threonine Proteases (Trypsin, Plasmin, Calpain, Cathepsin B)[7][8] |
| Mechanism | Zn²⁺-Dependent, Insulin-Mimetic[1] | Competitive, Reversible; mimics substrate binding[5][9] | Reversible, Competitive; forms a covalent hemiacetal with the active site serine/cysteine[10] |
| Reported Kᵢ | Not Reported | ~0.06 pM (for bovine trypsin)[5][9] | ~3.5-35 nM (for trypsin)[7][8], ~6 nM (for Cathepsin B)[7] |
| Reported IC₅₀ | Not Reported | ~1.02 µM (for bovine trypsin in a microplate assay)[9] | Varies by enzyme and substrate (e.g., >10 µM for trypsin in a specific assay)[9] |
This comparison highlights a critical knowledge gap: the lack of specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against purified proteases. The original research focused on a complex biological system (perfused heart), which, while demonstrating a clear physiological effect, does not provide the granular data needed for direct biochemical comparison.[1]
Therefore, the following sections provide the necessary protocols for researchers to perform this quantitative analysis.
Quantitative Analysis of Protease Inhibition: Methodologies & Protocols
To quantitatively characterize this compound, a systematic approach using established enzymatic assays is required. The primary goal is to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) and subsequently the Kᵢ (the inhibition constant, reflecting the binding affinity of the inhibitor).
General Principle: Chromogenic and Fluorogenic Assays
The most common methods for quantifying protease activity in vitro involve synthetic substrates that release a detectable molecule upon cleavage.[11]
-
Chromogenic Assays: The substrate contains a chromophore, such as p-nitroaniline (pNA). When the protease cleaves the peptide bond, pNA is released, causing an increase in absorbance at a specific wavelength (typically 405 nm), which can be monitored over time.[7]
-
Fluorogenic Assays: These assays use substrates conjugated to a fluorophore, which is quenched. Cleavage by the protease relieves this quenching, resulting in an increase in fluorescence that is proportional to enzyme activity. These assays are generally more sensitive than their chromogenic counterparts.[12]
Experimental Workflow for IC₅₀ Determination
The following diagram outlines the typical workflow for determining the IC₅₀ of a protease inhibitor.
Caption: Workflow for determining the IC₅₀ of a protease inhibitor.
Detailed Protocol: IC₅₀ Determination for this compound against Trypsin
Given the Arg-Arg motif of the peptide, bovine pancreatic trypsin is a logical starting point for quantitative analysis.
Materials:
-
This compound (test inhibitor)
-
Aprotinin (positive control inhibitor)
-
Bovine Pancreatic Trypsin (enzyme)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) (chromogenic substrate)[13]
-
Assay Buffer: 50 mM Tris-HCl, 10 mM CaCl₂, pH 8.0
-
ZnCl₂ solution (1 M stock)
-
DMSO (for dissolving substrate)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of reading absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 1 mg/mL stock solution of Trypsin in 1 mM HCl. Dilute further in Assay Buffer to a working concentration that gives a linear rate of reaction (e.g., 10 µg/mL).
-
Dissolve BAPNA in DMSO to create a 100 mM stock solution. Dilute in Assay Buffer to a working concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in water. Perform serial dilutions in Assay Buffer to obtain a range of concentrations (e.g., 10 mM to 1 nM).
-
Prepare a similar dilution series for Aprotinin as a positive control.
-
To test for zinc dependency, prepare parallel inhibitor dilutions in Assay Buffer containing 10 µM ZnCl₂.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: 50 µL Assay Buffer + 25 µL of this compound dilution.
-
Control Wells (No Inhibitor): 75 µL Assay Buffer.
-
Positive Control Wells: 50 µL Assay Buffer + 25 µL of Aprotinin dilution.
-
Blank Wells (No Enzyme): 100 µL Assay Buffer.
-
-
Enzyme Addition & Pre-incubation:
-
Add 25 µL of the working Trypsin solution to all wells except the Blanks.
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme.
-
-
Reaction Initiation & Measurement:
-
Initiate the reaction by adding 50 µL of the 1 mM BAPNA substrate solution to all wells.
-
Immediately place the plate in the microplate reader.
-
Measure the increase in absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
For each concentration, calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by expressing them as a percentage of the rate of the uninhibited control.
-
Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Use a non-linear regression algorithm (sigmoidal dose-response) to fit the curve and determine the IC₅₀ value.[3]
-
Interpreting the Data: From IC₅₀ to Kᵢ
The IC₅₀ value is a measure of an inhibitor's functional strength under specific experimental conditions (e.g., substrate concentration).[14] To determine the Kᵢ, an absolute measure of binding affinity, further experiments are needed. The Cheng-Prusoff equation is commonly used for competitive inhibitors:[14]
Kᵢ = IC₅₀ / (1 + [S]/Kₘ)
Where:
-
[S] is the substrate concentration used in the assay.
-
Kₘ (Michaelis constant) is the substrate concentration at which the reaction rate is half of Vmax. This must be determined separately for the enzyme-substrate pair under the same assay conditions.
The following diagram illustrates the relationship between these key inhibitory parameters.
Caption: Relationship between IC₅₀, Kₘ, and Kᵢ.
Conclusion and Future Directions
The tripeptide this compound presents an intriguing profile as a Zn²⁺-dependent, insulin-mimetic inhibitor of myocardial proteolysis. While its physiological effects are documented, a detailed quantitative characterization of its inhibitory activity against specific proteases is currently lacking in the public domain. This guide provides a direct comparison to established inhibitors like Aprotinin and Leupeptin and, more importantly, offers a detailed, actionable framework for researchers to determine the IC₅₀ and Kᵢ values of this compound.
Future research should focus on screening this compound against a panel of relevant proteases, including various cathepsins (given its lysosomal target) and metalloproteases (due to its zinc dependency). Elucidating its precise molecular target and quantifying its binding affinity will be crucial steps in understanding its biological role and evaluating its potential as a therapeutic agent or a tool for chemical biology.
References
-
Wikipedia. Leupeptin. [Online] Available at: [Link]
-
Zhang, L., & Lockwood, T. D. (1993). Phenylalaninylargininylarginine: a novel tripeptide exerting Zn(2+)-dependent, insulin-mimetic inhibitory action on myocardial proteolysis. Biochemical Journal, 293(3), 801–805. Available at: [Link]
-
Interchim. Aprotinin. [Online] Available at: [Link]
-
Thorne, D. P., & Lockwood, T. D. (1993). Four proteolytic processes of myocardium, one insensitive to thiol reactive agents and thiol protease inhibitor. American Journal of Physiology-Endocrinology and Metabolism, 265(1), E10-E19. Available at: [Link]
-
Daugherty, D., & Schepartz, A. (2001). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Proceedings of the National Academy of Sciences, 98(16), 8967-8972. Available at: [Link]
-
Duckworth, W. C., Bennett, R. G., & Hamel, F. G. (1998). Insulin inhibits the ubiquitin-dependent degrading activity of the 26S proteasome. Journal of Biological Chemistry, 273(49), 32833-32838. Available at: [Link]
-
edX. IC50 Determination. [Online] Available at: [Link] (Note: Specific course material URL may vary).
-
National Center for Biotechnology Information. Assay Guidance Manual - Protease Assays. [Online] Available at: [Link]
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- 4. Insulin inhibits the ubiquitin-dependent degrading activity of the 26S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional proteomics on zinc-dependent metalloproteinases using inhibitor probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Items where Division is "No Reading authors. Back catalogue items" - CentAUR [centaur.reading.ac.uk]
- 7. Mechanism-based inhibition of zinc proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. Insulin Regulation of Proteostasis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteasome inhibition during myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Four proteolytic processes of myocardium, one insensitive to thiol reactive agents and thiol protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SARS-CoV-2 M pro inhibition by a zinc ion: structural features and hints for drug design - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02956H [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
A Researcher's Guide to Characterizing Antibody Cross-Reactivity Against the Phenylalanyl-Arginyl-Arginine (FRR) Motif
For researchers and drug development professionals, antibodies are indispensable tools for identifying and quantifying specific molecular targets. However, the utility of an antibody is fundamentally defined by its specificity. This is particularly critical when targeting short, common peptide motifs such as Phenylalanyl-Arginyl-Arginine (Phe-Arg-Arg or FRR). This tripeptide, characterized by an aromatic residue followed by two strongly basic residues, presents a unique challenge for antibody development due to its potential presence across numerous unrelated proteins.
This guide provides a comprehensive framework for understanding, predicting, and experimentally validating the cross-reactivity of antibodies developed against the FRR motif. We will move beyond a simple listing of protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust characterization workflow.
Part 1: The Foundation of Specificity - Immunogen Design and Antibody Selection
The journey to a specific antibody begins long before the first immunoassay. The design of the immunogen and the choice of antibody type are paramount decisions that profoundly influence the final reagent's performance.
The Challenge of a Small Peptide Target
A tripeptide like FRR is too small to elicit a significant immune response on its own. Therefore, it must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic. The choice of conjugation chemistry and the density of peptides on the carrier can affect the epitope presentation and the subsequent antibody response.
Strategic Choice: Monoclonal vs. Polyclonal Antibodies
The decision between developing a monoclonal or polyclonal antibody depends entirely on the intended application. Both have distinct advantages and disadvantages in the context of a small peptide target.[1][2][3]
| Feature | Polyclonal Antibodies | Monoclonal Antibodies | Rationale for FRR Target |
| Source | Multiple B-cell clones | A single B-cell clone | Polyclonals offer a diverse antibody pool; Monoclonals provide a single, defined reagent.[4] |
| Specificity | Recognizes multiple epitopes on the antigen | Recognizes a single, specific epitope | Monoclonals are inherently more specific, reducing the risk of off-target binding to similar but non-identical sequences.[2] |
| Affinity | High overall avidity due to multi-epitope binding | Uniform, but potentially lower, affinity | Polyclonals can provide signal amplification, which is useful for detection of low-abundance targets.[3][5] |
| Consistency | High batch-to-batch variability | High batch-to-batch consistency | For long-term studies or diagnostic/therapeutic development, the consistency of monoclonals is non-negotiable.[3] |
| Cost & Time | Relatively inexpensive and faster to produce | More expensive and time-consuming to develop | Polyclonals are suitable for initial screening or when a fast turnaround is needed.[4][5] |
For targeting a motif like FRR, a monoclonal antibody is strongly recommended for most applications to ensure unparalleled specificity and reproducibility.[2] A polyclonal population, while potentially having a higher overall binding strength, carries a much greater risk of containing antibody species that cross-react with related sequences.
Part 2: Proactive Cross-Reactivity Prediction
Before embarking on costly and time-consuming wet-lab validation, a theoretical assessment can identify the most likely sources of cross-reactivity. The primary concern with an anti-FRR antibody is its potential to bind to other proteins containing the same or similar sequences.
The Inherent Challenge of Arginine
Arginine's long, positively charged side chain is a frequent participant in protein-protein interactions.[6] However, an over-representation of arginine in an antibody's complementarity-determining regions (CDRs) has been correlated with increased non-specific binding and poly-reactivity.[7][8] This inherent "stickiness" means that an antibody raised against an Arg-rich motif like FRR must be scrutinized with exceptional rigor.
Bioinformatic Screening: Mapping the Cross-Reactivity Landscape
A simple protein BLAST (Basic Local Alignment Search Tool) search against a relevant protein database (e.g., UniProt/Swiss-Prot for human proteins) using the query "FRR" is an indispensable first step. This will generate a list of potential off-target proteins.
The analysis should be expanded to include conservative substitutions:
-
Phe (F) -> Tyr (Y), Trp (W): Other aromatic residues.
-
Arg (R) -> Lys (K): Another basic residue.
This creates a prioritized list of peptides and proteins to procure for subsequent experimental validation (e.g., FRR, YRR, FKR, FRK).
Part 3: A Multi-Tiered Framework for Experimental Validation
No single assay is sufficient to declare an antibody specific. A tiered approach, moving from simple binding assays to more complex, context-dependent systems, provides the highest degree of confidence.
Tier 1: Competitive ELISA for Quantitative Specificity Profiling
For a small peptide target, a competitive enzyme-linked immunosorbent assay (ELISA) is the most powerful tool for quantifying specificity. Unlike a direct ELISA, which can be misleading, a competitive format assesses the antibody's affinity for the free peptide in solution.
Experimental Workflow: Competitive ELISA
Caption: Workflow for a competitive ELISA to assess antibody specificity.
Step-by-Step Protocol: Competitive ELISA
-
Coating: Coat a 96-well high-binding microplate with an FRR-BSA conjugate (1-2 µg/mL in PBS) overnight at 4°C. Causality: Immobilizing the target epitope allows for the detection of bound primary antibody.
-
Washing: Wash the plate 3x with PBS containing 0.05% Tween-20 (PBST).
-
Blocking: Block non-specific binding sites by incubating with 5% non-fat dry milk or 3% BSA in PBST for 1-2 hours at room temperature. Causality: This prevents the antibodies from non-specifically adsorbing to the plastic surface.
-
Competition: In a separate plate, prepare serial dilutions of the competitor peptides (the target FRR peptide and potential cross-reactants like YRR, FRK, etc.) from high (e.g., 1 mM) to low (e.g., 1 pM) concentrations. Add a constant, sub-saturating concentration of the anti-FRR antibody to each well. Incubate for 1 hour. Causality: This pre-incubation step allows the antibody to reach equilibrium with the free peptide in solution.
-
Binding: Transfer the antibody-peptide mixtures from the competition plate to the coated, blocked assay plate. Incubate for 1-2 hours at room temperature. Causality: Only antibodies that have not bound to a competitor peptide in solution will be free to bind the immobilized epitope on the plate.
-
Detection: Wash the plate 3x with PBST. Add an HRP-conjugated secondary antibody that recognizes the host species of the anti-FRR primary antibody. Incubate for 1 hour.
-
Signal Generation: Wash the plate 5x with PBST. Add TMB substrate and stop the reaction with 1M H₂SO₄. Read the absorbance at 450 nm.
-
Analysis: Plot the absorbance against the log of the competitor peptide concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the signal).
Interpreting the Data A highly specific antibody will have a very low IC50 for the target FRR peptide and a significantly higher (>100-fold) IC50 for all other tested peptides.
Hypothetical Data for a Highly Specific Anti-FRR Monoclonal Antibody
| Competitor Peptide | Sequence | IC50 (nM) | Fold Difference vs. FRR | Specificity Assessment |
| Target Peptide | Phe-Arg-Arg | 5.2 | 1x | High Affinity |
| Aromatic Substitution | Tyr-Arg-Arg | 850 | 163x | Minimal Cross-Reactivity |
| Basic Substitution 1 | Phe-Lys-Arg | > 10,000 | > 1900x | Negligible Cross-Reactivity |
| Basic Substitution 2 | Phe-Arg-Lys | > 10,000 | > 1900x | Negligible Cross-Reactivity |
| Scrambled Peptide | Arg-Phe-Arg | > 10,000 | > 1900x | Negligible Cross-Reactivity |
Tier 2: Western Blotting for Protein-Level Specificity
While ELISA confirms specificity against isolated peptides, a Western blot (WB) is essential to verify performance against full-length proteins in a complex mixture.
Experimental Workflow: Western Blot Validation
Caption: Standard workflow for Western blot analysis.
Protocol Considerations:
-
Positive and Negative Controls: The ideal control set includes lysates from:
-
Cells known to express an FRR-containing protein (identified via bioinformatics).
-
The same cell line where the target protein has been knocked out or knocked down (e.g., via CRISPR or siRNA).
-
Cells expressing proteins with potentially cross-reactive motifs (e.g., YRR).
-
-
Interpretation: A specific antibody should yield a single, sharp band at the correct molecular weight in the positive control lane, which is absent or significantly reduced in the negative control lane. The appearance of multiple bands or bands in negative control lanes is a clear indicator of cross-reactivity.
Tier 3: Application-Specific Validation
Final validation should always be performed in the context of the intended downstream application.
-
Immunohistochemistry/Immunocytochemistry (IHC/ICC): Staining should be specific to the expected cell type or subcellular location, and this staining should be absent in knockout/knockdown control tissues or cells.
-
Immunoprecipitation (IP): The antibody should successfully pull down the target protein, as confirmed by mass spectrometry (IP-MS) or Western blot. IP-MS is particularly powerful as it can also identify any off-target proteins that are co-precipitated, providing a direct readout of cross-reactivity.
Conclusion
Developing and validating an antibody against a short, common motif like Phenylalanyl-Arginyl-Arginine is a rigorous process that demands a multi-faceted approach. Specificity is not an inherent property but a characteristic that must be meticulously demonstrated through carefully designed experiments. By starting with a strategic immunogen design, proactively identifying potential cross-reactants through bioinformatics, and employing a tiered validation framework centered around competitive ELISA and context-appropriate controls, researchers can generate and characterize anti-FRR antibodies with the high degree of confidence required for robust and reproducible science.
References
-
Ge, L., et al. (2021). An Engineered Arginine Residue of Unusual pH-Sensitive Reactivity Facilitates Site-Selective Antibody Conjugation. Biochemistry. [Link]
-
Wojciech, S., et al. (1992). Behavioural effects of two dipeptides L-phenyl alanyl-L-arginine (Phe-L-Arg) and L-phenyl alanyl-D-arginine (Phe-D-Arg) after intracerebroventricular or intrathecal injections in mice. Neuropeptides. [Link]
-
Chen, S., et al. (2011). A basic phenylalanine-rich oligo-peptide causes antibody cross-reactivity. Proteomics. [Link]
-
Boster Biological Technology. Monoclonal vs Polyclonal Antibodies: Key Differences & Uses. [Link]
-
Sino Biological. Monoclonal vs Polyclonal Antibodies. [Link]
-
Pandey, A., et al. (2023). Biological Importance of Arginine: Roles in Structure, Disorder, and Functionality of Peptides and Proteins. ResearchGate. [Link]
-
Tsumoto, K., et al. (2023). Mechanistic Insight into Poly-Reactivity of Immune Antibodies upon Acid Denaturation or Arginine Mutation in Antigen-Binding Regions. International Journal of Molecular Sciences. [Link]
-
Fellouse, F. A., et al. (2008). The intrinsic contributions of tyrosine, serine, glycine and arginine to the affinity and specificity of antibodies. Journal of Molecular Biology. [Link]
Sources
- 1. Polyclonal vs. monoclonal antibodies | Proteintech Group [ptglab.com]
- 2. Monoclonal vs. Polyclonal Antibodies | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. sinobiological.com [sinobiological.com]
- 4. bosterbio.com [bosterbio.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Insight into Poly-Reactivity of Immune Antibodies upon Acid Denaturation or Arginine Mutation in Antigen-Binding Regions [mdpi.com]
- 8. The intrinsic contributions of tyrosine, serine, glycine and arginine to the affinity and specificity of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Duo: A Comparative Guide to the In Vitro Antimicrobial Efficacy of Arginine- and Phenylalanine-Containing Tripeptides
In the escalating battle against antimicrobial resistance, the scientific community is increasingly turning to nature's own arsenal: antimicrobial peptides (AMPs). Among these, short, cationic peptides are emerging as powerful candidates due to their potent, broad-spectrum activity and a mechanism of action that is less prone to the development of resistance. This guide provides an in-depth comparison of the in vitro antimicrobial performance of tripeptides composed of L-arginine and L-phenylalanine, with a focus on H-Phe-Arg-Arg-OH and its analogs. We will delve into the experimental data that underscores their efficacy, compare them with relevant alternatives, and provide detailed protocols for their evaluation.
The fundamental principle behind the antimicrobial activity of these peptides lies in the synergistic interplay between the cationic nature of arginine and the hydrophobicity of phenylalanine. The positively charged guanidinium group of arginine facilitates the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as phospholipids and lipopolysaccharides. Subsequently, the hydrophobic phenylalanine residues are thought to promote the insertion of the peptide into the lipid bilayer, leading to membrane disruption, pore formation, and ultimately, cell lysis.[1] This direct action on the microbial membrane is a significant advantage over traditional antibiotics that target specific metabolic pathways, which can be more readily circumvented by bacterial mutations.
Comparative In Vitro Antimicrobial Activity
To provide a clear comparison of the antimicrobial efficacy of these peptides, we will examine their Minimum Inhibitory Concentration (MIC) values against common Gram-positive and Gram-negative bacteria. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A lower MIC value indicates a more potent antimicrobial agent.
| Peptide Sequence | Target Organism | MIC (µg/mL) | Reference |
| Arginine-Phenylalanine Surfactants | Staphylococcus aureus (Gram-positive) | 4.06 - 16.24 | [2] |
| Cyclic [DipR]5 | Staphylococcus aureus (MRSA, Gram-positive) | 3.1 µM | [3] |
| Escherichia coli (Gram-negative) | 12.5 µM | [3] | |
| Linear ((DipR)2(WR)3) | Staphylococcus aureus (MRSA, Gram-positive) | 0.78 - 12.5 µM | [3] |
| Escherichia coli (Gram-negative) | 0.78 - 12.5 µM | [3] | |
| UP-5 (penta-peptide) | Gram-positive bacteria | 10 - 15 µM | [4] |
| Gram-negative bacteria | 55 - 65 µM | [4] |
Note: Direct MIC data for this compound was not publicly available in the reviewed literature. The data presented for Arginine-Phenylalanine surfactants and other short cationic peptides containing arginine and hydrophobic/aromatic residues serve as a proxy for comparison.
The data clearly indicates that short peptides containing arginine and a hydrophobic/aromatic residue, such as phenylalanine or its derivatives, exhibit potent antimicrobial activity against a range of bacteria. The cyclic peptide [DipR]5 and the linear peptide ((DipR)2(WR)3) show particularly impressive activity against both Gram-positive and Gram-negative bacteria, with MIC values in the low micromolar range.[3] The Arginine-Phenylalanine based surfactants also demonstrate significant efficacy against Staphylococcus aureus.[2]
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a detailed, step-by-step protocol for determining the Minimum Inhibitory Concentration (MIC) of peptides like this compound, based on the widely accepted broth microdilution method.[5]
Materials:
-
Test peptide (e.g., this compound)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well polypropylene microtiter plates
-
Sterile deionized water
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
Procedure:
-
Peptide Preparation: Prepare a stock solution of the test peptide in sterile deionized water. The concentration of the stock solution should be at least 10 times the highest concentration to be tested.
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a tube containing 5 mL of CAMHB.
-
Incubate the culture at 37°C with shaking until it reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well polypropylene plate.
-
Add 200 µL of the peptide stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no peptide), and well 12 will serve as a sterility control (no bacteria).
-
-
Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the peptide at which there is no visible growth of bacteria. The result can be confirmed by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams have been created using Graphviz.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed mechanism of action for cationic antimicrobial peptides.
Conclusion
The exploration of short, cationic peptides containing arginine and phenylalanine represents a promising frontier in the development of novel antimicrobial agents. The experimental data, primarily in the form of MIC values, demonstrates their potent activity against a range of pathogenic bacteria. The straightforward nature of their synthesis and their membrane-disrupting mechanism of action make them attractive alternatives to conventional antibiotics. The detailed protocol provided in this guide offers a robust framework for the in vitro evaluation of these peptides, enabling researchers to systematically assess their dose-response relationships and contribute to the growing body of knowledge in this critical area of drug discovery. Further research into the structure-activity relationships of these peptides will undoubtedly pave the way for the design of even more effective and selective antimicrobial therapeutics.
References
-
Almaaytah, A., et al. (2019). Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine. Molecules, 24(15), 2749. [Link]
-
Bandyopadhyay, P., et al. (2021). Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine. Molecules, 26(23), 7175. [Link]
-
Pérez, L., et al. (2022). Activity of arginine-phenylalanine and arginine-tryptophan-based surfactants against Staphylococcus aureus. Future Microbiology, 17(15), 1363-1379. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163-175. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Activity of arginine-phenylalanine and arginine-tryptophan-based surfactants against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Antifungal Activities of Linear and Cyclic Peptides Containing Arginine, Tryptophan, and Diphenylalanine | MDPI [mdpi.com]
- 4. Antimicrobial and Antibiofilm Activity of UP-5, an Ultrashort Antimicrobial Peptide Designed Using Only Arginine and Biphenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Specificity of the Protease Inhibitor H-Phe-Arg-Arg-OH
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously confirm the target specificity of the tripeptide H-Phe-Arg-Arg-OH. Moving beyond a simple recitation of protocols, we will delve into the causal logic behind experimental choices, establishing a self-validating workflow from initial biochemical assays to advanced proteomic analyses. Our objective is to build a robust data package that not only confirms on-target activity but also rigorously interrogates potential off-target liabilities.
Foundational Understanding: The Putative Mechanism of this compound
This compound is a tripeptide (Phenylalanine-Arginine-Arginine) identified as having an insulin-mimetic, inhibitory effect on myocardial proteolysis in a Zn²⁺ dependent manner[1]. To dissect its specificity, we must first understand its constituent components and proposed action.
-
Molecular Composition: The peptide consists of a hydrophobic, aromatic Phenylalanine (Phe) residue followed by two positively charged, highly basic Arginine (Arg) residues[2]. The guanidinium group of Arginine is frequently involved in forming strong hydrogen bonds and electrostatic interactions within protein binding pockets, making it a key residue for molecular recognition[2][3]. The Arg-Arg motif suggests a potential recognition sequence for proteases that cleave after basic residues.
-
Proposed Target: The primary reported activity is the inhibition of "myocardial proteolysis." This is a broad term, likely encompassing a family of proteases active in cardiac tissue. The Zn²⁺ dependency suggests the target may be a metalloprotease, where the peptide could potentially chelate the catalytic metal ion or interact with the active site in a metal-dependent manner.
Our investigation must therefore be designed to first confirm this proposed mechanism and then systematically rule out interactions with other protein classes.
Caption: Figure 1: this compound Putative Mechanism
A Multi-Tiered Strategy for Specificity Profiling
Confirming specificity is not a single experiment but a systematic process of elimination. A robust assessment requires a multi-tiered approach, where each level provides a more complex and biologically relevant context. This strategy ensures that resources are used efficiently, with broad, high-throughput methods preceding more intensive, focused analyses.
Caption: Figure 2: Multi-Tiered Specificity Workflow
Tier 1: In Vitro Biochemical Confirmation
Causality: This initial tier serves two purposes: first, to confirm that this compound directly interacts with its putative target class, and second, to establish a baseline for its potency and selectivity against other, related enzymes in a controlled, purified system.
Protocol 3.1: Determining Target Potency (IC₅₀)
Rationale: Before testing for off-targets, we must quantify the inhibitor's potency against its intended target. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for this. A dose-response experiment is essential to establish this value accurately[4].
Methodology: Fluorogenic Protease Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 10 µM ZnCl₂, pH 7.5). The inclusion of ZnCl₂ is critical based on the peptide's known dependency.
-
Target Enzyme: Reconstitute the purified target myocardial protease (e.g., a specific Matrix Metalloproteinase - MMP) in assay buffer to a working concentration of 2X the final desired concentration.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., sterile water or DMSO) and create a serial dilution series (e.g., 10 points, 1:3 dilution).
-
Fluorogenic Substrate: Prepare a stock of a fluorogenic peptide substrate specific to the target protease in assay buffer.
-
-
Experimental Procedure:
-
Add 50 µL of the 2X target enzyme solution to each well of a 96-well microplate.
-
Add 5 µL of the serially diluted this compound or control vehicle to the appropriate wells.
-
Pre-incubation: Incubate the plate at room temperature for 30 minutes. This allows the inhibitor to bind to the target and reach equilibrium before the substrate is introduced[4].
-
Initiate the reaction by adding 45 µL of the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and measure the kinetic increase in fluorescence (e.g., Excitation/Emission wavelengths specific to the substrate's fluorophore) every minute for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor.
-
Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Sample Data: IC₅₀ Determination
| This compound (nM) | % Inhibition |
| 10000 | 98.5 |
| 3333 | 95.2 |
| 1111 | 89.1 |
| 370 | 75.4 |
| 123 | 48.9 |
| 41 | 22.3 |
| 13.7 | 8.1 |
| 4.6 | 2.5 |
| Calculated IC₅₀ | 128 nM |
Protocol 3.2: Panel Screening for Selectivity
Rationale: High potency is meaningless without selectivity. An inhibitor that powerfully blocks dozens of proteases is not specific. Screening against a panel of related and unrelated proteases is the most direct method to quantify selectivity and identify initial off-target liabilities[5][6].
Methodology: Commercial Protease Panel Screening
-
Panel Selection: Select a broad protease panel. This should include other metalloproteases, serine proteases, cysteine proteases, and aspartic proteases to provide a comprehensive view of specificity[5].
-
Experimental Execution: This is typically performed by a specialized contract research organization (CRO). Provide the CRO with a sample of this compound. They will perform single-point inhibition assays (e.g., at 1 µM and 10 µM) against their panel.
-
Follow-up IC₅₀ Determination: For any proteases that show significant inhibition (>50% at 1 µM) in the single-point screen, request a full IC₅₀ curve determination, as described in Protocol 3.1.
-
Selectivity Index Calculation: The selectivity index is calculated by dividing the IC₅₀ of an off-target enzyme by the IC₅₀ of the on-target enzyme. A higher index indicates greater selectivity.
Sample Data: Protease Selectivity Profile
| Protease Target | Class | IC₅₀ (nM) | Selectivity Index (Off-Target IC₅₀ / On-Target IC₅₀) |
| Target MMP-X | Metalloprotease | 128 | 1 (Reference) |
| MMP-Y | Metalloprotease | 9,800 | 76.6 |
| MMP-Z | Metalloprotease | > 20,000 | > 156 |
| Trypsin | Serine Protease | > 50,000 | > 390 |
| Cathepsin B | Cysteine Protease | > 50,000 | > 390 |
| BACE1 | Aspartic Protease | > 50,000 | > 390 |
Tier 2: Cell-Based Functional Assays
Causality: An inhibitor's activity in a test tube can differ dramatically from its behavior in a living cell. Cell-based assays are critical for assessing membrane permeability, intracellular stability, and target engagement within the complex cellular milieu[7][8].
Protocol 4.1: Cellular Target Inhibition Assay
Rationale: This assay confirms that the peptide can enter cells and inhibit the target protease in its native environment. We will adapt a survival-based assay concept where the protease's activity leads to cell death, and a successful inhibitor will rescue the cells[9][10].
Methodology: Protease-Induced Cell Death Rescue Assay
-
Cell Line Engineering:
-
Develop a stable cell line (e.g., HEK293) that inducibly co-expresses two constructs:
-
Construct 1: The target myocardial protease.
-
Construct 2: A fusion protein consisting of a toxic protein (e.g., CcdB) linked to a degradation tag (e.g., ssrA) via a peptide linker containing the target protease's cleavage sequence[9].
-
-
Principle: When the protease is expressed, it cleaves the linker, releasing the toxic CcdB protein from its degradation tag. The stable CcdB then kills the cell.
-
-
Experimental Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add a serial dilution of this compound to the wells and incubate for 1-2 hours to allow for cell penetration.
-
Induce the expression of the protease and the toxic fusion protein (e.g., with doxycycline).
-
Incubate for 24-48 hours.
-
-
Data Analysis:
-
Measure cell viability using a standard method (e.g., CellTiter-Glo® Luminescence Assay).
-
Plot cell viability versus the log of the inhibitor concentration to determine the half-maximal effective concentration (EC₅₀). A successful inhibitor will show a dose-dependent increase in cell viability.
-
Sources
- 1. This compound peptide [novoprolabs.com]
- 2. Khan Academy [khanacademy.org]
- 3. Specificity of arginine binding by the Tetrahymena intron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Frontiers | The Kinase Specificity of Protein Kinase Inhibitor Peptide [frontiersin.org]
- 7. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Statistical Validation of Phenylalanyl-Arginyl-Arginine Experimental Data
Part 1: Foundational Validation: Purity and Identity Confirmation
Before assessing the biological function of Phe-Arg-Arg, we must unequivocally confirm its purity and identity. Without this baseline, any functional data is built on a foundation of sand. We will employ the gold-standard combination of High-Performance Liquid Chromatography (HPLC) for purity assessment and Mass Spectrometry (MS) for identity verification.[1][2][3]
Purity Determination via Reverse-Phase HPLC (RP-HPLC)
RP-HPLC is the premier technique for assessing the purity of synthetic peptides by separating the target peptide from impurities generated during synthesis.[1][4] The method's validation is governed by stringent guidelines from regulatory bodies like the FDA and the International Council for Harmonisation (ICH) to ensure it is fit for purpose.[5][6][7][8][9]
-
System Preparation : Utilize a high-pressure binary pump system with a UV-Vis detector.[4]
-
Column : A C18 column is the workhorse for general-purpose peptide analysis due to its hydrophobic interactions with the peptide backbone and side chains.[4]
-
Mobile Phase Preparation :
-
Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to improve peak shape.
-
Mobile Phase B : 0.1% TFA in acetonitrile. Acetonitrile is the organic modifier used to elute the peptide.[4]
-
-
Sample Preparation : Dissolve lyophilized Phe-Arg-Arg and Alternative Peptide X in Mobile Phase A to a concentration of 1 mg/mL.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Detection : 214 nm (peptide bond absorption) and 280 nm (phenylalanine aromatic ring absorption).
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes. This wide gradient is suitable for initial method development for an unknown peptide.
-
Injection Volume : 20 µL.
-
-
Data Analysis : Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Here we present hypothetical purity data from three independent synthesis batches for both peptides.
| Batch ID | Phe-Arg-Arg Purity (%) | Alternative Peptide X Purity (%) |
| Batch 1 | 98.7 | 95.2 |
| Batch 2 | 99.1 | 94.8 |
| Batch 3 | 98.9 | 95.5 |
| Mean | 98.90 | 95.17 |
| Std. Dev. | 0.20 | 0.35 |
To compare the mean purity of the two peptides, a two-sample t-test is appropriate.[10][11] This test determines if the observed difference between the two independent groups is statistically significant.
-
Null Hypothesis (H₀) : There is no difference in the mean purity between Phe-Arg-Arg and Alternative Peptide X.
-
Alternative Hypothesis (H₁) : There is a significant difference in the mean purity.
Running a two-sample t-test on the data above yields a p-value < 0.001 . Assuming a significance level (alpha) of 0.05, we reject the null hypothesis. This allows us to state with high confidence that the purity of Phe-Arg-Arg is statistically significantly higher than that of Alternative Peptide X across these production batches.
The trustworthiness of this purity data relies on a validated analytical method. The diagram below outlines the essential parameters defined by ICH guidelines that must be assessed.[6][9][12]
Sources
- 1. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 2. apexpeptidesupply.com [apexpeptidesupply.com]
- 3. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 4. biovera.com.au [biovera.com.au]
- 5. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 8. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 9. fda.gov [fda.gov]
- 10. scribd.com [scribd.com]
- 11. Statistics in Analytical Chemistry - Tests [sites.chem.utoronto.ca]
- 12. starodub.nl [starodub.nl]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of H-Phe-Arg-Arg-OH
For Researchers, Scientists, and Drug Development Professionals
The responsible management of laboratory waste is a cornerstone of scientific research, ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of the synthetic tripeptide H-Phe-Arg-Arg-OH. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind each step, fostering a culture of safety and compliance in your laboratory.
While many peptides used in research have not undergone exhaustive toxicological evaluation, a conservative approach to waste management is paramount.[1] this compound, a peptide composed of Phenylalanine and two Arginine residues, should be treated as a potentially hazardous chemical waste stream from the point of generation to its final disposal.[2]
Hazard Assessment and Material Properties
Key Properties of this compound:
| Property | Value/Information | Source/Rationale |
| Chemical Formula | C₂₁H₃₅N₉O₄ | [3] |
| Molecular Weight | 477.56 g/mol | [3] |
| Appearance | Typically a white, lyophilized powder | General knowledge of synthetic peptides |
| Theoretical pI | 12.4 | [3] |
| Inferred Hazards | Potential skin and eye irritant. May be harmful if inhaled or ingested. Arginine-rich peptides can exhibit toxicity. | [4][5][6] |
| Common Counterion | Trifluoroacetic acid (TFA) salt is common from HPLC purification, which can influence solubility and pH. | [3] |
The high theoretical isoelectric point (pI) of 12.4 indicates that this compound is a basic peptide.[3] This is a critical consideration for waste segregation and potential neutralization steps. Furthermore, studies have shown that arginine-rich peptides can have toxic effects, warranting careful handling and disposal.[4]
Personal Protective Equipment (PPE) - Your First Line of Defense
Before initiating any handling or disposal procedures, the use of appropriate Personal Protective Equipment (PPE) is mandatory. This creates a primary barrier against accidental exposure.[2]
-
Eye Protection : Wear chemical safety goggles to protect against splashes, especially when working with solutions.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are essential. Gloves should be changed immediately if they become contaminated.
-
Body Protection : A lab coat must be worn to protect skin and clothing.
-
Respiratory Protection : When handling the lyophilized powder, which can be easily aerosolized, work within a certified chemical fume hood or a biological safety cabinet to prevent inhalation.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and any materials contaminated with it must be managed as a chemical waste stream. Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.[1]
Step 1: Waste Segregation
Proper segregation at the point of generation is crucial to prevent accidental chemical reactions and to ensure compliant disposal.
-
Solid Waste : All disposable materials that have come into contact with this compound, such as pipette tips, tubes, vials, contaminated gloves, and weighing papers, must be collected in a designated solid hazardous waste container.[7]
-
Liquid Waste : All aqueous and solvent-based solutions containing the peptide should be collected in a separate, designated liquid hazardous waste container.[7] Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.
-
Sharps Waste : Any contaminated needles or syringes must be disposed of in a designated, puncture-resistant sharps container.
Step 2: Containerization and Labeling
Properly containing and labeling waste is a critical step for safety and regulatory compliance.
-
Use Designated Containers : Employ leak-proof and clearly labeled hazardous waste containers. High-density polyethylene (HDPE) containers are generally suitable for peptide waste.
-
Accurate Labeling : The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
An indication of the hazards (e.g., "Caution: Research chemical with unknown toxicity," "Irritant")
-
The accumulation start date
-
Step 3: Management of Liquid Waste (Aqueous Solutions)
Given the basic nature of this compound (pI 12.4), aqueous solutions will be alkaline. Some institutions may require pH neutralization prior to collection. Always consult your EHS department before proceeding with any chemical treatment of waste.
Protocol for Neutralization (if required by your institution):
-
Work in a Fume Hood : Perform all steps in a certified chemical fume hood while wearing appropriate PPE.
-
Dilution : If the solution is concentrated, it may be carefully diluted with water to control the neutralization reaction.
-
Neutralization : Slowly add a dilute acid (e.g., 1 M HCl) to the peptide solution while monitoring the pH. The target pH should typically be between 6.0 and 8.0.
-
Collection : The neutralized solution is still considered chemical waste and must be collected in the designated liquid hazardous waste container.
Step 4: Storage of Waste
Waste containers must be stored safely and securely within the laboratory prior to collection.
-
Satellite Accumulation Area (SAA) : Store sealed hazardous waste containers in a designated SAA. This area should be secure, away from general lab traffic, and within secondary containment (e.g., a spill tray) to mitigate any potential leaks.
-
Container Integrity : Ensure containers are kept closed except when adding waste.
Step 5: Final Disposal
The final disposal of this compound waste must be handled by trained professionals.
-
Contact EHS : Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[2]
-
Do Not Use Drains or Regular Trash : Never dispose of peptide waste, either solid or liquid, down the drain or in the regular trash.[2]
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is critical.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and wash with soap. Remove contaminated clothing.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station. Seek medical attention.
-
Inhalation : Move the affected individual to fresh air. If breathing is difficult, seek immediate medical attention.
-
Spill Response :
-
Evacuate and restrict access to the spill area.
-
Wearing appropriate PPE, cover the spill with an absorbent material suitable for chemical spills.
-
Collect the absorbed material and place it in the designated solid hazardous waste container.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide24.store [peptide24.store]
- 3. This compound peptide [novoprolabs.com]
- 4. Arginine‐rich membrane‐permeable peptides are seriously toxic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dl.novachem.com.au [dl.novachem.com.au]
- 6. peptide.com [peptide.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
